molecular formula C19H38O2 B1676484 16-Methyloctadecanoic acid CAS No. 17001-28-4

16-Methyloctadecanoic acid

Cat. No.: B1676484
CAS No.: 17001-28-4
M. Wt: 298.5 g/mol
InChI Key: PCGKIWPTIJPQHI-UHFFFAOYSA-N
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Description

16-methyloctadecanoic acid is a methyl-branched fatty acid that is octadecanoic acid substituted by a methyl group at position 16. It has a role as an animal metabolite. It is a branched-chain saturated fatty acid, a long-chain fatty acid and a methyl-branched fatty acid. It is functionally related to an octadecanoic acid.
This compound has been reported in Xestospongia muta, Suberites massa, and other organisms with data available.

Properties

IUPAC Name

16-methyloctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O2/c1-3-18(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGKIWPTIJPQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937725
Record name 16-Methyloctadecanoic acid
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Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17001-28-4
Record name 16-Methyloctadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17001-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl stearic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017001284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-Methyloctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL STEARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y74U21VL6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Role of Anteiso-nonadecanoic Acid in Microbial Membrane Fluidity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Microbial Membrane Fluidity and Branched-Chain Fatty Acids

The microbial cell membrane is a dynamic and fluid structure, primarily composed of a phospholipid bilayer. The fluidity of this membrane is critical for a multitude of cellular functions.[1] It is influenced by several factors, including temperature, pressure, and the specific composition of its constituent lipids.[2] The acyl chains of these lipids are major determinants of membrane fluidity; longer and more saturated chains lead to decreased fluidity, while shorter and unsaturated chains increase it.[3]

Branched-chain fatty acids (BCFAs), characterized by a methyl group near the terminus of the acyl chain, are significant components of the membranes of many bacteria, especially Gram-positive species.[4][5] There are two main types of BCFAs: iso- and anteiso-fatty acids, with the methyl group on the penultimate or antepenultimate carbon, respectively. Anteiso-BCFAs are particularly effective at increasing membrane fluidity due to the greater disruption they cause in the packing of the acyl chains.[2] This property is crucial for microorganisms to adapt to low temperatures and maintain membrane function.[6]

Anteiso-nonadecanoic Acid (ai-C19:0) and its Postulated Role in Membrane Fluidity

Quantitative Effects on Membrane Properties (Inferred)
Fatty Acid/PhospholipidPhase Transition Temperature (Tm) (°C)Effect on Membrane FluidityReference(s)
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) (16:0)41Low[7]
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (18:0)55Very Low[7]
Phospholipids with anteiso-C15:0Significantly lower than corresponding iso or straight-chain fatty acidsHigh[6]
Phospholipids with anteiso-C17:0Lower than corresponding iso or straight-chain fatty acidsHigh[6]
1,2-di-anteisononadecanoyl-sn-glycero-3-phosphocholine (ai-C19:0 PC) (Predicted) Predicted to be lower than DSPC (18:0) but higher than DPPC (16:0), with a broader transition Predicted to be higher than straight-chain C19:0 Inferred

Biosynthesis of Anteiso-nonadecanoic Acid

Anteiso_Fatty_Acid_Biosynthesis Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->Methylbutyryl_CoA FAS Fatty Acid Synthase (FAS) Methylbutyryl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS ai_C15_0 anteiso-C15:0 FAS->ai_C15_0 Elongases Fatty Acid Elongases ai_C17_0 anteiso-C17:0 Elongases->ai_C17_0 ai_C19_0 anteiso-C19:0 Elongases->ai_C19_0 ai_C15_0->Elongases ai_C17_0->Elongases

Biosynthesis pathway of anteiso-nonadecanoic acid.

Experimental Protocols for Measuring Membrane Fluidity

Laurdan Generalized Polarization (GP) Spectroscopy

Laurdan is a fluorescent probe that exhibits a spectral shift depending on the polarity of its environment, which is related to the degree of water penetration into the membrane bilayer and thus membrane fluidity.

Materials:

  • Bacterial culture of interest

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence spectrophotometer or plate reader with excitation at 350 nm and emission detection at 440 nm and 490 nm.

Protocol:

  • Grow the bacterial culture to the desired growth phase (e.g., mid-logarithmic phase).

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the cell pellet twice with PBS to remove any residual medium.

  • Resuspend the cells in PBS to a final optical density at 600 nm (OD600) of 0.5.

  • Add Laurdan stock solution to the cell suspension to a final concentration of 10 µM.

  • Incubate the suspension in the dark at room temperature for 30 minutes to allow the probe to incorporate into the cell membranes.

  • Transfer the labeled cell suspension to a quartz cuvette or a black-walled 96-well plate.

  • Measure the fluorescence intensity at 440 nm (I440) and 490 nm (I490) with an excitation wavelength of 350 nm.

  • Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490)

  • Higher GP values indicate lower membrane fluidity (more ordered), while lower GP values correspond to higher membrane fluidity (more disordered).

Laurdan_GP_Workflow Start Start: Bacterial Culture Harvest Harvest & Wash Cells Start->Harvest Resuspend Resuspend in PBS (OD600=0.5) Harvest->Resuspend AddLaurdan Add Laurdan (10 µM) Resuspend->AddLaurdan Incubate Incubate (30 min, dark) AddLaurdan->Incubate Measure Measure Fluorescence (Ex: 350nm, Em: 440nm & 490nm) Incubate->Measure Calculate Calculate GP Value Measure->Calculate End End: Fluidity Assessment Calculate->End FCS_Workflow Start Start: Immobilized Bacteria Label Label with Fluorescent Lipid Start->Label Position Position Confocal Volume on Membrane Label->Position Record Record Fluorescence Fluctuations Position->Record ACF Calculate Autocorrelation Function (ACF) Record->ACF Fit Fit ACF to Diffusion Model ACF->Fit CalculateD Calculate Diffusion Coefficient (D) Fit->CalculateD End End: Fluidity Assessment CalculateD->End

References

A Technical Guide to the Natural Sources and Occurrence of 16-Methyloctadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Methyloctadecanoic acid, a branched-chain fatty acid (BCFA) with the anteiso configuration, is a saturated fatty acid found in various natural sources. Unlike its straight-chain counterpart, stearic acid, the methyl branch in this compound imparts unique physical and chemical properties that influence its biological roles. This technical guide provides a comprehensive overview of the known natural sources, occurrence, and analytical methodologies for this compound. The information is curated to be a valuable resource for researchers in natural product chemistry, microbiology, and drug development.

Natural Occurrence of this compound

This compound has been identified as a constituent of the lipidome of various organisms, particularly marine invertebrates and bacteria. The presence and concentration of this fatty acid can vary significantly between species and are influenced by environmental factors and symbiotic relationships.

Marine Sponges

Marine sponges are a rich source of diverse and structurally unique fatty acids, including this compound. Its presence has been reported in the following species:

  • Xestospongia muta : This giant barrel sponge is known to harbor a complex microbial community, which may contribute to its diverse fatty acid profile.

  • Suberites massa : This species of marine sponge has also been identified as a source of this compound.

Bacteria

Branched-chain fatty acids are common components of bacterial cell membranes, where they play a crucial role in maintaining membrane fluidity. While the fatty acid profiles of many bacterial species have been studied, specific quantitative data for this compound is often not detailed. However, it is recognized as a component of the cellular fatty acids in various bacterial taxa.

Quantitative Data on this compound Occurrence

A significant challenge in the study of this compound is the limited availability of absolute quantitative data in the scientific literature. Most studies report the fatty acid composition as a relative percentage of the total fatty acids identified. This makes direct comparisons of the concentration of this compound across different organisms and studies difficult. The following table summarizes the available data on the occurrence of this compound.

OrganismSource TypeMethod of AnalysisConcentrationReference
Xestospongia mutaMarine SpongeGC-MSPresent, but quantitative data not specified.[1]
Suberites massaMarine SpongeGC-MSPresent, but quantitative data not specified.[1]
Various BacteriaBacteriaGC-MSComponent of cellular fatty acids, but specific concentrations are highly variable and often not reported individually.General knowledge from microbiology literature.

Note: The lack of absolute quantitative data for this compound highlights a significant knowledge gap and an area for future research.

Experimental Protocols

The isolation and identification of this compound from natural sources typically involve lipid extraction followed by chromatographic separation and mass spectrometric analysis. The following are detailed methodologies for key experiments.

Sample Collection and Preparation

Marine Sponges:

  • Collect sponge samples by scuba diving or using a remotely operated vehicle (ROV).

  • Immediately upon collection, freeze the samples in liquid nitrogen or at -80°C to prevent lipid degradation.

  • Transport the frozen samples to the laboratory.

  • Lyophilize (freeze-dry) the sponge tissue to remove water.

  • Grind the dried tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

Bacteria:

  • Culture the bacterial strain in an appropriate liquid medium to the desired growth phase (e.g., late logarithmic or stationary phase).

  • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove residual medium components.

  • Lyophilize the bacterial cell pellet.

Lipid Extraction (Bligh-Dyer Method)

This is a widely used method for the total lipid extraction from biological samples.

  • Weigh a known amount of the lyophilized sample powder (e.g., 1 g of sponge tissue or 100 mg of bacterial cells) into a glass tube with a Teflon-lined cap.

  • Add a single-phase solvent mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v). For 1 g of sample, use 1 ml of chloroform, 2 ml of methanol, and 0.8 ml of water.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Add an additional 1 ml of chloroform and 1 ml of water to the tube to induce phase separation. The final solvent ratio will be chloroform:methanol:water (2:2:1.8, v/v/v).

  • Vortex the mixture again for 2 minutes.

  • Centrifuge the sample at low speed (e.g., 2000 x g for 5 minutes) to facilitate phase separation.

  • Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette and transfer it to a clean, pre-weighed glass vial.

  • Repeat the extraction of the upper aqueous phase and the solid residue with another 2 ml of chloroform.

  • Combine the chloroform extracts.

  • Evaporate the solvent under a gentle stream of nitrogen gas to obtain the total lipid extract.

  • Determine the dry weight of the lipid extract.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.

  • Resuspend the dried total lipid extract in a known volume of a solution of 2% (v/v) sulfuric acid in methanol.

  • Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0, which is not typically found in the samples) for quantification purposes.

  • Seal the tube and heat the mixture at 80°C for 1.5 hours in a heating block or water bath.

  • Cool the reaction mixture to room temperature.

  • Add 1 ml of hexane (B92381) and 0.5 ml of a saturated sodium chloride solution to the tube.

  • Vortex the mixture to extract the FAMEs into the upper hexane layer.

  • Centrifuge briefly to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • The sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating FAMEs.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 ml/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 4°C/min.

    • Hold at 250°C for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Identification: The identification of this compound methyl ester is based on its retention time compared to a pure standard and the fragmentation pattern in its mass spectrum. The characteristic fragment ions for branched-chain fatty acid methyl esters can be used for confirmation.

  • Quantification: The concentration of this compound is determined by comparing the peak area of its methyl ester to the peak area of the internal standard, using a pre-established calibration curve.

Signaling Pathways and Biological Activity

Currently, there is a significant lack of information in the scientific literature regarding the specific signaling pathways in which this compound is involved. While branched-chain fatty acids, in general, are known to influence membrane properties and can act as signaling molecules in bacteria, the specific roles of this compound in higher organisms remain largely unexplored. This represents a promising avenue for future research, particularly in the context of drug development and understanding metabolic processes.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the isolation and identification of this compound from natural sources.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis SampleCollection Natural Source (e.g., Marine Sponge, Bacteria) Preparation Lyophilization & Grinding SampleCollection->Preparation Extraction Bligh-Dyer Extraction (Chloroform:Methanol:Water) Preparation->Extraction Evaporation Solvent Evaporation Extraction->Evaporation FAME_prep Fatty Acid Methyl Ester (FAME) Preparation Evaporation->FAME_prep GCMS Gas Chromatography- Mass Spectrometry (GC-MS) FAME_prep->GCMS DataAnalysis Data Analysis (Identification & Quantification) GCMS->DataAnalysis

Caption: Generalized workflow for this compound analysis.

Conclusion

This compound is a naturally occurring branched-chain fatty acid found primarily in marine sponges and bacteria. While methods for its qualitative identification are well-established, there is a notable scarcity of absolute quantitative data in the existing literature. Furthermore, its biological activities and involvement in cellular signaling pathways remain largely unknown. This technical guide provides a foundation for researchers interested in this molecule by summarizing its known sources and providing detailed analytical protocols. The identified knowledge gaps, particularly in quantitative analysis and biological function, highlight exciting opportunities for future research in the fields of natural product chemistry, microbiology, and pharmacology.

References

The Biological Significance of Branched-Chain Fatty Acids in Ruminants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are a unique class of lipids primarily synthesized by rumen microbiota, which are subsequently incorporated into the milk and tissues of ruminants. Constituting approximately 2-3% of the total fatty acids in milk fat, BCFAs are gaining significant attention for their roles as biomarkers for rumen fermentation, their impact on animal health and productivity, and their potential bioactive properties beneficial to human health. This technical guide provides an in-depth overview of the synthesis, metabolism, and physiological significance of BCFAs in ruminants, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Introduction

Branched-chain fatty acids are aliphatic carboxylic acids with one or more methyl branches along their carbon chain. In ruminants, these fatty acids are predominantly of microbial origin and are found in various tissues and milk. The most abundant BCFAs in ruminant products are the iso and anteiso series, particularly those with 15 and 17 carbon atoms (e.g., iso-C15:0, anteiso-C15:0, iso-C17:0, and anteiso-C17:0)[1][2]. Their presence and concentration are influenced by a variety of factors including the ruminant's diet, breed, and lactation stage[3][4]. Beyond their basic nutritional role, BCFAs are emerging as important molecules in ruminant physiology and are being explored for their potential health benefits in humans, such as anti-inflammatory and anti-cancer properties[5]. This guide aims to provide a comprehensive technical resource on the multifaceted biological significance of BCFAs in ruminants.

Synthesis and Absorption of Branched-Chain Fatty Acids

The primary site of BCFA synthesis in ruminants is the rumen, where a diverse population of microorganisms ferment dietary substrates.

2.1. Microbial Synthesis in the Rumen

Rumen bacteria are the main producers of BCFAs. These fatty acids are essential components of their cell membranes, helping to maintain fluidity[6]. The precursors for BCFA synthesis are branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine – and their corresponding short-chain branched carboxylic acids: isobutyric acid, isovaleric acid, and 2-methylbutyric acid, respectively[1][7].

The synthesis pathway involves the deamination and decarboxylation of these BCAAs by rumen microbes to form the respective branched-chain volatile fatty acids (BCVFAs). These BCVFAs then serve as primers for the fatty acid synthase system, leading to the elongation and formation of long-chain BCFAs[8]. For instance, isobutyrate is a precursor for the iso-even-numbered fatty acids (e.g., iso-C14:0, iso-C16:0), while isovalerate is a precursor for the iso-odd-numbered fatty acids (e.g., iso-C15:0, iso-C17:0). 2-methylbutyrate, derived from isoleucine, is the precursor for the anteiso-odd-numbered fatty acids (e.g., anteiso-C15:0, anteiso-C17:0)[1].

2.2. Absorption

Following their synthesis and incorporation into microbial cell membranes, BCFAs are released into the rumen fluid upon microbial cell lysis. They are then absorbed across the rumen epithelium and small intestine along with other fatty acids. The absorbed BCFAs are subsequently transported to various tissues, including the mammary gland, where they are incorporated into milk fat[9].

Quantitative Data on Branched-Chain Fatty Acids in Ruminants

The concentration of BCFAs in ruminant milk and tissues can vary significantly. The following tables summarize quantitative data from various studies.

Table 1: Concentration of Major Branched-Chain Fatty Acids in Bovine Milk Fat

Fatty AcidConcentration Range (% of total fatty acids)Reference
iso-C14:00.20 - 0.50[3][4]
iso-C15:00.30 - 0.70[2][3]
anteiso-C15:00.40 - 0.80[2][3]
iso-C16:00.20 - 0.60[2][4]
iso-C17:00.30 - 0.70[2][3]
anteiso-C17:00.40 - 0.80[2][3]
Total BCFAs 1.80 - 2.50 [5][10]

Table 2: Effect of Diet on Total BCFA Content in Holstein Cow Milk

DietForage:Concentrate RatioTotal BCFA (% of total fatty acids)Reference
High Forage70:301.80[10]
Low Forage30:701.68[10]

Table 3: Effect of BCVFA Supplementation on Dairy Cow Performance

ParameterControlBCVFA Supplemented% ChangeReference
Milk Yield ( kg/day )28.932.5+12.5%[11]
Milk Fat (%)3.734.19+12.3%[11]
Dry Matter Intake ( kg/day )20.821.7+4.3%[11]

Physiological Roles and Biological Significance

BCFAs play several crucial roles in ruminant physiology, from influencing rumen microbial populations to impacting animal productivity and serving as biomarkers of metabolic status.

4.1. Growth Factors for Rumen Bacteria

Certain species of rumen bacteria, particularly cellulolytic bacteria, require branched-chain volatile fatty acids for their growth and activity[8]. Supplementation with BCVFAs can, therefore, enhance the population of these beneficial microbes, leading to improved fiber digestion.

4.2. Biomarkers of Rumen Fermentation

The profile of BCFAs in milk fat reflects the composition and activity of the rumen microbiota. As such, milk BCFA profiles can be used as non-invasive biomarkers to monitor rumen fermentation processes. For example, specific BCFA profiles have been associated with subclinical ruminal acidosis[2].

4.3. Impact on Animal Production

By modulating the rumen microbial ecosystem and improving nutrient digestibility, BCFA supplementation can positively impact animal performance. Studies have shown that providing supplemental BCVFAs can lead to increased milk yield and milk fat content in dairy cows[11].

4.4. Signaling Molecules

BCFAs can act as signaling molecules, influencing various metabolic pathways. They are known to be ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which are nuclear receptors that play a key role in the regulation of lipid metabolism[12]. Activation of PPARα by fatty acids leads to the upregulation of genes involved in fatty acid uptake and oxidation. Additionally, as short-chain fatty acids, BCFAs may also signal through G-protein coupled receptors (GPCRs) such as GPR41 and GPR43, which have been identified in bovine mammary epithelial cells[8].

Experimental Protocols

5.1. Protocol for Analysis of BCFAs in Bovine Milk by Gas Chromatography (GC-FID)

This protocol outlines the key steps for the extraction, methylation, and quantification of BCFAs in bovine milk.

5.1.1. Lipid Extraction (Folch Method)

  • Homogenize 10 mL of milk with 40 mL of a chloroform (B151607):methanol (2:1, v/v) mixture in a glass tube.

  • Agitate the mixture vigorously for 15 minutes.

  • Add 8 mL of 0.9% NaCl solution, vortex, and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully aspirate the upper aqueous phase.

  • Collect the lower chloroform phase containing the lipids and transfer to a new tube.

  • Evaporate the chloroform under a stream of nitrogen at 40°C.

5.1.2. Methylation to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 2 mL of 0.5 M KOH in methanol.

  • Incubate at 50°C for 10 minutes with occasional vortexing.

  • Add 2 mL of 14% boron trifluoride (BF3) in methanol.

  • Incubate at 50°C for another 10 minutes.

  • Add 2 mL of n-hexane and 2 mL of saturated NaCl solution.

  • Vortex and centrifuge at 1500 x g for 5 minutes.

  • Collect the upper hexane (B92381) layer containing the FAMEs for GC analysis.

5.1.3. Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis

  • Instrument: Gas chromatograph equipped with a flame ionization detector.

  • Column: A highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm i.d., 0.20 µm film thickness) is recommended for good separation of fatty acid isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split injection with a split ratio of 100:1. Injector temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 min.

    • Ramp to 240°C at 4°C/min.

    • Hold at 240°C for 20 min.

  • Detector: FID at 260°C.

  • Quantification: FAMEs are identified by comparing their retention times with those of known standards. Quantification is performed by expressing the peak area of each FAME as a percentage of the total peak area of all identified fatty acids.

Visualization of Signaling Pathways and Workflows

6.1. Signaling Pathways

BCFA_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA BCFA GPCR GPR41/GPR43 BCFA->GPCR PPARa PPARα BCFA->PPARa Diffusion G_protein G-protein (Gi/o) GPCR->G_protein PLC PLC G_protein->PLC MAPK_cascade MAPK Cascade (p38, ERK1/2) PLC->MAPK_cascade Gene_expression Target Gene Expression MAPK_cascade->Gene_expression Transcription Factor Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE PPRE->Gene_expression

6.2. Experimental Workflow

Experimental_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing cluster_interpretation Interpretation Milk_Sample Milk Sample Collection Lipid_Extraction Lipid Extraction (e.g., Folch method) Milk_Sample->Lipid_Extraction Methylation FAMEs Synthesis (e.g., BF3-Methanol) Lipid_Extraction->Methylation GC_FID Gas Chromatography (GC-FID) Methylation->GC_FID Data_Acquisition Data Acquisition GC_FID->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

Conclusion

Branched-chain fatty acids represent a fascinating and increasingly important area of ruminant nutrition and physiology. Their microbial origin, presence in milk and meat, and diverse biological roles underscore their significance. As our understanding of their functions as biomarkers, metabolic modulators, and potential health-promoting compounds grows, so too will the opportunities for their application in improving animal productivity and the nutritional quality of ruminant-derived foods. Further research into the specific signaling mechanisms and the development of targeted nutritional strategies to manipulate BCFA profiles will be key to unlocking their full potential.

References

16-Methyloctadecanoic Acid: A Precursor in Lipid Synthesis and a Modulator of Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

16-Methyloctadecanoic acid, a C19 anteiso-branched-chain fatty acid (BCFA), is emerging as a molecule of significant interest in the fields of lipid metabolism and cellular signaling. While less abundant than its straight-chain counterparts, this fatty acid and other BCFAs are integral components of cell membranes, particularly in bacteria, and are present in the human diet through the consumption of ruminant fats and dairy products.[1] Beyond its structural role, this compound serves as a precursor for the synthesis of complex lipids and as a signaling molecule with the potential to influence key cellular pathways. This technical guide provides an in-depth overview of the role of this compound in lipid synthesis, detailed experimental protocols for its study, and an exploration of its impact on cellular signaling cascades relevant to drug development.

Biosynthesis and Incorporation into Complex Lipids

The synthesis of this compound and other anteiso-BCFAs initiates with the utilization of isoleucine-derived 3-methylvaleryl-CoA as a primer for the fatty acid synthase (FAS) complex. This is in contrast to the synthesis of straight-chain fatty acids, which primarily uses acetyl-CoA as a primer, and iso-BCFAs, which utilize primers derived from valine and leucine.[2] Once synthesized, this compound is activated to its coenzyme A (CoA) thioester, 16-methyloctadecanoyl-CoA, which can then be incorporated into various lipid classes.

Quantitative Incorporation into Lipid Classes

The precise quantitative distribution of this compound into different lipid classes can vary depending on the cell type and metabolic state. As a proxy, studies on the incorporation of the closely related straight-chain saturated fatty acid, palmitic acid (16:0), in term human placental explants provide valuable insights into the potential fate of long-chain fatty acids. In these studies, after a 48-hour incubation with ¹³C-labeled palmitic acid, the majority was directed into the synthesis of phosphatidylcholines, followed by triglycerides.[3]

Lipid ClassMolar Percentage of Incorporated ¹³C-Palmitic Acid (Proxy for this compound)[3]
Phosphatidylcholines (PC)74%
Triglycerides (TAG)Not explicitly quantified as a percentage of total incorporation, but was a significant destination.
Phosphatidylethanolamines (PE)Detected but at lower levels than PC.
Lysophosphatidylcholines (LPC)Detected in both explants and conditioned media.

Note: This data is for palmitic acid and serves as an illustrative example. The incorporation profile of this compound may differ due to its branched structure.

Experimental Protocols

Protocol 1: Culturing Cells with this compound and Lipid Extraction

This protocol outlines the general procedure for introducing this compound to cultured cells and subsequently extracting the total lipids for analysis.

Materials:

  • Adherent mammalian cell line (e.g., HepG2, 3T3-L1)

  • Complete cell culture medium

  • This compound (or its sodium salt)

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (ice-cold)

  • Chloroform (B151607)

  • Milli-Q water

  • Glass vials

  • Cell scraper

Procedure:

  • Cell Culture: Plate cells in a suitable culture vessel and grow to the desired confluency (typically 70-80%).

  • Preparation of this compound-BSA Complex: a. Prepare a stock solution of this compound in ethanol (B145695). b. In a sterile tube, add the desired amount of this compound stock solution and evaporate the ethanol under a stream of nitrogen. c. Resuspend the fatty acid in a small volume of 0.1 M NaOH by warming to 70°C. d. Add the fatty acid salt solution to a pre-warmed (37°C) solution of fatty acid-free BSA in serum-free culture medium. The final molar ratio of fatty acid to BSA should be between 2:1 and 5:1. e. Incubate at 37°C for 30 minutes to allow for complex formation.

  • Cell Treatment: a. Aspirate the complete culture medium from the cells and wash once with warm PBS. b. Add the medium containing the this compound-BSA complex to the cells. c. Incubate for the desired time period (e.g., 24-48 hours).

  • Lipid Extraction (Modified Folch Method): [4] a. Aspirate the treatment medium and wash the cells twice with ice-cold PBS. b. Add 1 mL of ice-cold methanol to the culture dish and scrape the cells. c. Transfer the cell suspension to a glass vial. d. Add 2 mL of chloroform and vortex vigorously for 1 minute. e. Add 0.8 mL of Milli-Q water to induce phase separation and vortex for 1 minute. f. Centrifuge at 2,000 x g for 10 minutes to separate the phases. g. Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette and transfer to a new glass vial. h. Dry the lipid extract under a stream of nitrogen. i. Store the dried lipid extract at -80°C for further analysis.

Protocol 2: Analysis of this compound Incorporation by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the conversion of extracted lipids to fatty acid methyl esters (FAMEs) for analysis by GC-MS.

Materials:

  • Dried lipid extract from Protocol 1

  • Toluene

  • 1% Sulfuric acid in methanol

  • Saturated NaCl solution

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., polar cyano-column)[5]

Procedure:

  • Transesterification: [6] a. Re-dissolve the dried lipid extract in 1 mL of toluene. b. Add 2 mL of 1% sulfuric acid in methanol. c. Cap the tubes tightly and incubate at 50°C for 2 hours.

  • Extraction of FAMEs: a. After cooling, add 2 mL of saturated NaCl solution and 2 mL of hexane. b. Vortex vigorously and centrifuge to separate the phases. c. Collect the upper hexane layer containing the FAMEs. d. Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis: a. Inject the FAME sample into the GC-MS system. b. Use a temperature gradient program suitable for separating C19 fatty acid isomers. c. Identify the 16-methyloctadecanoate methyl ester peak based on its retention time and mass spectrum compared to a known standard. d. Quantify the amount of this compound by integrating the peak area and comparing it to an internal standard (e.g., heptadecanoic acid).

Signaling Pathways Modulated by this compound

Branched-chain fatty acids are increasingly recognized as signaling molecules that can modulate the activity of nuclear receptors and other signaling proteins.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Anteiso- and other branched-chain fatty acids have been shown to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[7] PPARs are ligand-activated transcription factors that play crucial roles in lipid and glucose metabolism. Activation of PPARs by BCFAs can lead to changes in the expression of genes involved in fatty acid uptake, oxidation, and storage.

PPAR_Signaling cluster_nucleus Nucleus BCFA 16-Methyloctadecanoic Acid (BCFA) PPAR PPARα/γ BCFA->PPAR Binds and Activates Cytoplasm Cytoplasm Nucleus Nucleus RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE PPAR->PPRE Binds RXR->PPRE Binds TargetGenes Target Genes (e.g., Fatty Acid Oxidation, Adipogenesis) PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Transcription Protein Protein mRNA->Protein Translation Protein->Cytoplasm Metabolic Effects

PPAR Signaling Pathway Activation by this compound.
Protein Kinase C (PKC) Signaling

Fatty acids, in general, can influence Protein Kinase C (PKC) signaling. The activation of conventional and novel PKC isoforms is typically dependent on the second messenger diacylglycerol (DAG).[8] Some studies have shown that cis-unsaturated fatty acids can synergistically enhance the activation of PKC by DAG.[9] While direct evidence for this compound is limited, it is plausible that as a component of cellular lipids, its metabolism could influence the levels of DAG or other lipid second messengers, thereby indirectly modulating PKC activity. Alterations in the fatty acid composition of DAG have been observed to change with the physiological state of tissues.[10]

PKC_Signaling Extracellular_Signal Extracellular Signal PLC Phospholipase C (PLC) Extracellular_Signal->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Substrate Substrate Protein PKC->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse BCFA This compound (Incorporated into Lipids) BCFA->DAG Potentially Modulates DAG Composition

Potential Modulation of PKC Signaling by this compound.

Experimental Workflow for Tracing the Metabolic Fate of this compound

To elucidate the precise metabolic fate of this compound, stable isotope tracing is the method of choice. This involves using a labeled version of the fatty acid (e.g., with ¹³C or ²H) and tracking its incorporation into various lipid species using mass spectrometry.

Experimental_Workflow Start Start: Culture Cells with ¹³C-labeled this compound Harvest Harvest Cells and Quench Metabolism Start->Harvest LipidExtraction Total Lipid Extraction (e.g., Folch Method) Harvest->LipidExtraction LipidClassSeparation Lipid Class Separation (e.g., TLC or LC) LipidExtraction->LipidClassSeparation Analysis Analysis of Lipid Classes LipidClassSeparation->Analysis PL_Analysis Phospholipid Analysis: LC-MS/MS Analysis->PL_Analysis TG_Analysis Triglyceride Analysis: LC-MS/MS Analysis->TG_Analysis FA_Analysis Total Fatty Acid Profile: GC-MS after FAME derivatization Analysis->FA_Analysis DataAnalysis Data Analysis: Quantify ¹³C Incorporation PL_Analysis->DataAnalysis TG_Analysis->DataAnalysis FA_Analysis->DataAnalysis

Workflow for Isotopic Tracing of this compound.

Conclusion

This compound is a fascinating branched-chain fatty acid that plays a dual role as a building block for complex lipids and as a signaling molecule. Its unique structure, originating from isoleucine metabolism, influences its incorporation into cellular membranes and its interaction with key regulatory proteins like PPARs. While its direct effects on signaling pathways such as the PKC cascade are still under investigation, its potential to modulate lipid second messenger pools warrants further exploration. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the metabolism and signaling functions of this compound, paving the way for a deeper understanding of its physiological and pathological roles.

References

Unveiling 16-Methyloctadecanoic Acid: A Technical Guide to its Discovery and Isolation from Marine Sponges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 16-methyloctadecanoic acid, an anteiso-branched fatty acid, from marine sponges. This document delves into the quantitative distribution of this and related fatty acids in notable sponge species, detailed experimental protocols for their extraction and analysis, and an exploration of their biological significance.

Quantitative Analysis of Branched-Chain Fatty Acids in Marine Sponges

Marine sponges are a rich source of diverse fatty acids, including a significant proportion of branched-chain fatty acids (BCFAs). These BCFAs, which include both iso- and anteiso- forms, are often considered biomarkers for the presence of symbiotic bacteria within the sponge tissue. While specific quantitative data for this compound is not extensively reported, the overall abundance of branched-chain fatty acids has been documented in several key species.

Sponge SpeciesFatty Acid ClassRelative Abundance (% of Total Fatty Acids)Specific Fatty Acids Identified (if available)
Xestospongia mutaBranched-Chain Fatty Acids35%[1]12-methyl-hexadecanoic acid[1]
Suberites massaIso- and Anteiso-Branched Saturated Fatty AcidsPresent, but not quantified as a total percentage.Includes various iso- and anteiso- C14-C18 fatty acids.[2]
Siphonodictyon coralliphagumBranched Saturated Fatty Acids (iso- and anteiso-)16.94%i-C13:0, i-C15:0, ai-C16:0, i-C17:0, i-C18:0 (11.62%)[3]

Experimental Protocols: From Sponge to Purified Fatty Acid

The isolation and characterization of this compound from marine sponges involves a multi-step process encompassing lipid extraction, fractionation, and detailed chemical analysis. The following protocols are a composite of established methodologies for fatty acid analysis in marine sponges.

Sample Collection and Preparation
  • Sponges are collected by hand and immediately transported to the laboratory in seawater to maintain their viability.

  • The sponge tissue is rinsed with sterile seawater to remove debris.

  • The cleaned sponge is cut into small pieces and can be either freeze-dried (lyophilized) or used fresh for extraction.

Total Lipid Extraction (Bligh & Dyer Method)

This method is widely used for the efficient extraction of total lipids from biological samples.

  • Homogenize a known weight of sponge tissue (e.g., 10g) with a mixture of chloroform (B151607), methanol (B129727), and water in a 1:2:0.8 (v/v/v) ratio.

  • After homogenization, add additional chloroform and water to achieve a final chloroform:methanol:water ratio of 1:1:0.9 (v/v/v), which induces phase separation.

  • Centrifuge the mixture to facilitate the separation of the chloroform layer (containing lipids) from the aqueous-methanolic layer.

  • Carefully collect the lower chloroform layer containing the total lipid extract.

  • The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude lipid extract.

Fractionation of the Lipid Extract

To isolate the fatty acid fraction, the crude lipid extract is subjected to further separation.

  • Column Chromatography: The crude lipid extract is loaded onto a silica (B1680970) gel column. Elution with solvents of increasing polarity separates the lipids into different classes. For example, neutral lipids can be eluted with hexane (B92381) or diethyl ether, followed by glycolipids with acetone, and finally phospholipids (B1166683) (which contain the fatty acids) with methanol.

  • Saponification and Methylation: The phospholipid fraction is subjected to saponification (alkaline hydrolysis) using a solution of potassium hydroxide (B78521) in methanol to liberate the fatty acids from the glycerol (B35011) backbone.

  • The free fatty acids are then converted to their more volatile fatty acid methyl esters (FAMEs) by heating with a reagent such as boron trifluoride in methanol (BF3-MeOH). This derivatization step is crucial for subsequent gas chromatography analysis.

Purification of Branched-Chain Fatty Acid Methyl Esters

To isolate specific branched-chain fatty acids like this compound, further purification steps are necessary.

  • Silver-Ion Thin-Layer Chromatography (Ag-TLC): This technique separates FAMEs based on the degree of unsaturation. As this compound is saturated, it will have a different mobility compared to unsaturated fatty acids.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating individual FAMEs based on their hydrophobicity and chain length. By using an appropriate C18 column and a suitable mobile phase (e.g., acetonitrile/water gradient), it is possible to isolate the FAME of this compound.

Characterization and Identification

The purified FAME is then subjected to various analytical techniques for structural confirmation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying and quantifying FAMEs. The retention time of the compound on the GC column provides information about its identity, while the mass spectrum gives its molecular weight and fragmentation pattern, which is characteristic of the fatty acid structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed structural information, confirming the position of the methyl branch and the overall carbon skeleton.

Visualizing the Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound from marine sponges.

experimental_workflow cluster_collection Sample Preparation cluster_extraction Extraction & Fractionation cluster_derivatization Derivatization & Purification cluster_analysis Analysis SpongeCollection Sponge Collection Homogenization Homogenization SpongeCollection->Homogenization LipidExtraction Total Lipid Extraction (Bligh & Dyer) Homogenization->LipidExtraction ColumnChromatography Column Chromatography LipidExtraction->ColumnChromatography PhospholipidFraction Phospholipid Fraction ColumnChromatography->PhospholipidFraction Saponification Saponification PhospholipidFraction->Saponification Methylation Methylation (FAMEs) Saponification->Methylation Purification Purification (Ag-TLC, RP-HPLC) Methylation->Purification GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy Purification->NMR

Figure 1: Experimental workflow for the isolation and characterization of this compound.

Biological Role and Significance

While specific signaling pathways involving this compound in marine sponges have not been elucidated, the biological role of branched-chain fatty acids, particularly anteiso-fatty acids, is understood to be crucial for maintaining the physical properties of cell membranes.

Anteiso-fatty acids, with their methyl branch near the end of the acyl chain, disrupt the tight packing of fatty acid chains in the lipid bilayer. This disruption increases the fluidity of the cell membrane, which is essential for the proper function of membrane-bound proteins and for the overall integrity of the cell, especially in the often-variable temperature environments of the ocean. The presence of these fatty acids is thought to be an adaptation that allows the sponge and its symbiotic microbial community to thrive.

The following diagram illustrates the logical relationship between the presence of anteiso-fatty acids and their functional role in marine sponges.

biological_role cluster_environment Environmental Context cluster_presence Biochemical Composition cluster_function Cellular Function MarineEnvironment Marine Environment (Variable Temperatures) AnteisoFA Presence of This compound (Anteiso-Fatty Acid) MarineEnvironment->AnteisoFA Selective Pressure MembraneFluidity Increased Membrane Fluidity AnteisoFA->MembraneFluidity Structural Disruption MembraneIntegrity Maintained Membrane Integrity & Function MembraneFluidity->MembraneIntegrity SpongeSurvival Sponge Survival & Adaptation MembraneIntegrity->SpongeSurvival Contributes to

Figure 2: Logical relationship of this compound's role in marine sponges.

Conclusion and Future Directions

The discovery and isolation of this compound from marine sponges underscores the vast and largely untapped chemical diversity of the marine environment. While the primary role of this and other branched-chain fatty acids appears to be structural, contributing to the maintenance of cell membrane fluidity, further research is warranted. Future investigations should focus on obtaining more precise quantitative data for this specific fatty acid across a wider range of sponge species. Additionally, exploring the potential bioactivities of purified this compound could reveal novel pharmacological properties, opening new avenues for drug discovery and development. The detailed methodologies provided in this guide offer a solid foundation for researchers to pursue these exciting lines of inquiry.

References

The Pivotal Role of 16-Methyloctadecanoic Acid in Bacterial Cell Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the intricate function of 16-methyloctadecanoic acid, an anteiso branched-chain fatty acid, in the realm of bacterial cell signaling. While not a classical signaling molecule that acts as a ligand for a receptor, this compound and its branched-chain counterparts are crucial modulators of the bacterial cell membrane's physical properties. These alterations in membrane fluidity and structure, in turn, profoundly influence the activity of embedded signaling systems, thereby playing a critical, albeit indirect, role in cellular communication and adaptation. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding, quantitative data, and experimental methodologies pertinent to this fascinating aspect of bacterial physiology.

The Indirect Signaling Hypothesis: Membrane Fluidity as a Transducer

Branched-chain fatty acids (BCFAs), such as this compound, are primary constituents of the cell membrane in many bacterial species, particularly Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[1][2][3] Unlike unsaturated fatty acids (UFAs) that are commonly found in eukaryotic membranes, BCFAs are the primary means by which these bacteria regulate membrane fluidity.[4][5] This homeoviscous adaptation is vital for survival in fluctuating environmental conditions and for the proper functioning of membrane-associated proteins, including those involved in signal transduction.[4][5][6][7]

The central hypothesis is that by altering the lipid composition of the membrane, this compound and other BCFAs modulate the activity of integral membrane signaling proteins. This can occur through several mechanisms:

  • Conformational Changes: Alterations in membrane fluidity can induce conformational changes in the transmembrane domains of sensor kinases, affecting their enzymatic activity.

  • Protein-Lipid Interactions: Specific interactions between BCFAs and signaling proteins can influence their localization and function.

  • Formation of Membrane Microdomains: BCFAs can contribute to the formation of specialized lipid microdomains, concentrating or excluding signaling components.

Quantitative Impact on Bacterial Signaling and Phenotypes

The influence of BCFA composition on bacterial signaling is most evident in the regulation of virulence and biofilm formation. The following table summarizes key quantitative findings from studies on Staphylococcus aureus and Bacillus subtilis.

Bacterial SpeciesSignaling System/PhenotypeExperimental ConditionKey Quantitative FindingReference(s)
Staphylococcus aureusSaeRS Two-Component SystemDisruption of lpdA gene (critical for BCFA synthesis)Significant reduction in phosphorylated SaeR (SaeR~P) levels.[8]
Staphylococcus aureusVirulence Factor ProductionDisruption of lpdA geneReduced production of toxins.[8]
Bacillus subtilisBiofilm FormationKnockdown of fatty acid synthesis genesIncreased biofilm wrinkling.[2][4]
Bacillus subtilisSporulationKnockdown of fatty acid synthesis genes in LB mediumReduced sporulation efficiency.[2]

Key Signaling Pathways Influenced by Membrane Composition

The SaeRS Two-Component System in Staphylococcus aureus

The SaeRS two-component system (TCS) is a critical regulator of virulence factor expression in S. aureus. It comprises the sensor histidine kinase SaeS and the response regulator SaeR.[9] The activity of SaeS is modulated by the composition of the cell membrane. A higher proportion of BCFAs is correlated with increased SaeS kinase activity and subsequent phosphorylation of SaeR, leading to the expression of virulence genes.[8]

SaeRS_Signaling cluster_membrane Cell Membrane SaeS SaeS (Sensor Kinase) SaeR SaeR (Response Regulator) SaeS->SaeR Phosphorylation BCFAs High Branched-Chain Fatty Acid Content (e.g., this compound) BCFAs->SaeS Modulates Activity SaeR_P SaeR~P Virulence_Genes Virulence Gene Expression SaeR_P->Virulence_Genes Activates

Caption: Modulation of the S. aureus SaeRS TCS by membrane BCFA content.

Biofilm Formation in Bacillus subtilis

The formation of biofilms is a complex developmental process in B. subtilis that is influenced by fatty acid synthesis. While the precise signaling pathways are still under investigation, it is clear that perturbations in the fatty acid composition of the membrane impact the macroscopic structure of the biofilm, such as the degree of wrinkling.[2][4] This is likely due to changes in the physical properties of the cell surface affecting cell-cell interactions and the secretion of extracellular matrix components.

Biofilm_Formation FAS_Knockdown Knockdown of Fatty Acid Synthesis Altered_BCFA Altered Membrane BCFA Composition FAS_Knockdown->Altered_BCFA Membrane_Properties Changes in Membrane Physical Properties Altered_BCFA->Membrane_Properties Biofilm_Wrinkling Increased Biofilm Wrinkling Membrane_Properties->Biofilm_Wrinkling

Caption: Impact of fatty acid synthesis on B. subtilis biofilm architecture.

Experimental Protocols

Analysis of Membrane Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction and analysis of fatty acid methyl esters (FAMEs) from bacterial cells.

1. Cell Culture and Harvesting:

  • Grow bacterial cultures to the desired growth phase in appropriate media.

  • Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and lyophilize.

2. Fatty Acid Methylation:

  • To the lyophilized cells, add a solution of 2.5% (v/v) sulfuric acid in dry methanol.

  • Incubate at 80°C for 1 hour.

  • Cool the reaction mixture to room temperature.

3. Extraction of FAMEs:

  • Add n-hexane and deionized water to the reaction mixture.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Carefully collect the upper n-hexane layer containing the FAMEs.

  • Evaporate the solvent under a stream of nitrogen.

4. GC-MS Analysis:

  • Resuspend the dried FAMEs in a suitable solvent (e.g., hexane).

  • Inject an aliquot into a gas chromatograph equipped with a mass spectrometer.

  • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the FAMEs.

  • Identify and quantify individual FAMEs by comparing their mass spectra and retention times to known standards.

GCMS_Workflow Start Bacterial Cell Culture Harvest Harvest and Lyophilize Cells Start->Harvest Methylation Fatty Acid Methylation (H2SO4 in Methanol) Harvest->Methylation Extraction Hexane Extraction of FAMEs Methylation->Extraction Analysis GC-MS Analysis Extraction->Analysis End Identification and Quantification of Fatty Acids Analysis->End CRISPRi_Workflow Construct Construct CRISPRi Plasmid (dCas9 + gRNA) Transform Transform into Bacterial Strain Construct->Transform Induce Induce dCas9/gRNA Expression Transform->Induce Phenotype Analyze Phenotype (e.g., Biofilm, Virulence) Induce->Phenotype Verify Verify Knockdown (qRT-PCR) Phenotype->Verify Confirmation

References

An In-Depth Technical Guide to the Antecedents and Derivatives of 16-Methyloctadecanoic Acid in Nature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Methyloctadecanoic acid, an anteiso-branched-chain fatty acid, is a fascinating molecule found across various natural sources, from marine sponges to bacteria. This technical guide provides a comprehensive overview of its antecedents, natural derivatives, and biological significance. We delve into the biosynthetic pathways that give rise to this unique fatty acid, detail its natural occurrences, and present state-of-the-art analytical methodologies for its study. Furthermore, this guide explores the known and potential biological activities of this compound and its derivatives, with a particular focus on their implications for drug development. All quantitative data is summarized in structured tables, and key experimental protocols are meticulously detailed. Visual diagrams generated using Graphviz are provided to illustrate complex signaling pathways and experimental workflows, offering a clear and concise understanding of the core concepts.

Introduction to this compound

Antecedents and Biosynthesis

The biosynthesis of anteiso-fatty acids, including this compound, is primarily understood in the context of bacterial fatty acid synthesis. The pathway diverges from the synthesis of straight-chain fatty acids at the initial priming step.

Precursor: The primary antecedent for the biosynthesis of this compound is the amino acid isoleucine .[3]

Biosynthetic Pathway:

  • Primer Synthesis: Isoleucine undergoes transamination to form α-keto-β-methylvaleric acid. This α-keto acid is then oxidatively decarboxylated by the enzyme branched-chain α-keto acid decarboxylase (BCKA) to yield 2-methylbutyryl-CoA .[3][4] This molecule serves as the specific primer for the synthesis of anteiso-fatty acids with an odd number of carbon atoms.

  • Chain Elongation: The 2-methylbutyryl-CoA primer is then elongated by the fatty acid synthase (FAS) II system .[3] This is an iterative process involving the sequential addition of two-carbon units from malonyl-CoA . The key enzymes in this cycle include β-ketoacyl-ACP synthase, β-ketoacyl-ACP reductase, β-hydroxyacyl-ACP dehydratase, and enoyl-ACP reductase.

The following diagram illustrates the biosynthetic pathway of this compound.

Antecedent_Biosynthesis Biosynthesis of this compound Isoleucine Isoleucine alpha_keto α-keto-β-methylvaleric acid Isoleucine->alpha_keto Transamination primer 2-methylbutyryl-CoA alpha_keto->primer BCKA Decarboxylase FAS_II Fatty Acid Synthase (FAS) II Complex primer->FAS_II Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_II Elongation Units final_product This compound FAS_II->final_product Iterative Elongation

Biosynthesis of this compound

Natural Occurrence and Quantitative Data

This compound is found in a diverse range of organisms. While its presence is well-documented, precise quantitative data can vary depending on the species, environmental conditions, and analytical methods employed.

Organism TypeSpeciesTissue/FractionConcentration/AbundanceReference
Marine Sponge Xestospongia mutaPhospholipidsBranched-chain fatty acids account for 35% of total fatty acids. Specific data for ai-C19:0 is not detailed.[3]
Marine Sponge Myrmekioderma reaPhospholipidsAnteiso-fatty acids up to 2.8% of total fatty acids.[5]
Marine Sponge Xestospongia vansoestiTotal LipidsContains iso/anteiso C14-C18 fatty acids.[6]
Marine Sponge Suberites massaPhospholipidsContains iso- and anteiso-branched saturated fatty acids.[7]
Bacteria Listeria monocytogenesMembrane LipidsAnteiso fatty acids are major components, with their proportion increasing at lower temperatures to maintain membrane fluidity.[1]
Cyanobacteria Various marine speciesTotal LipidsAnteiso-C19:0 is present, but not a major component in the studied species.[8]

Natural Derivatives

Naturally occurring derivatives of this compound are not extensively documented in the literature. However, based on the known metabolism of other fatty acids in marine organisms, potential derivatives could include:

  • Unsaturated derivatives: Introduction of one or more double bonds along the acyl chain.

  • Hydroxylated derivatives: Addition of hydroxyl groups, which has been observed for other long-chain fatty acids in sponges.[9][10]

  • Other modifications: Marine sponges are known to produce a variety of unusual fatty acids, including those with methoxy (B1213986) or bromine substitutions, although these have not been specifically reported for this compound.[5]

Further research and more sensitive analytical techniques are required to isolate and characterize the natural derivatives of this specific anteiso-fatty acid.

Biological Activities and Signaling Pathways

The biological activities of branched-chain fatty acids (BCFAs) are an active area of research. While specific studies on this compound are limited, the broader class of BCFAs is known to have several important functions and potential therapeutic effects.

5.1. Role in Membrane Fluidity

Anteiso-fatty acids, due to their branched structure, disrupt the ordered packing of acyl chains in lipid bilayers more effectively than their iso- counterparts. This leads to an increase in membrane fluidity, which is a crucial adaptation for microorganisms living in cold environments.[1][4]

5.2. Anti-inflammatory Effects

Some iso-BCFAs have demonstrated anti-inflammatory properties by decreasing the expression of pro-inflammatory markers like C-reactive protein (CRP) and interleukin-6 (IL-6) in hepatocytes.[11] The proposed mechanism involves the modulation of the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-B (NF-κB) signaling pathways.[11][12][13]

The following diagram illustrates the potential anti-inflammatory signaling pathway of BCFAs.

Anti_Inflammatory_Pathway Potential Anti-inflammatory Signaling of BCFAs BCFA Branched-Chain Fatty Acid MAPK MAPK Pathway BCFA->MAPK Inhibits NFkB NF-κB Pathway BCFA->NFkB Inhibits Pro_inflammatory Pro-inflammatory Cytokines (e.g., IL-6, CRP) MAPK->Pro_inflammatory Activates NFkB->Pro_inflammatory Activates Inflammation Inflammation Pro_inflammatory->Inflammation

Potential Anti-inflammatory Signaling of BCFAs

5.3. Anticancer Potential

Several studies have highlighted the anticancer properties of various fatty acids. Some monomethyl BCFAs have been shown to inhibit cancer cell proliferation and induce apoptosis.[11][14][15] The mechanisms are thought to involve the downregulation of cell cycle regulatory genes and the upregulation of genes involved in apoptosis.[15] The straight-chain C19:0 fatty acid, nonadecanoic acid, has also been shown to inhibit cancer growth.[16][17] While direct evidence for this compound is lacking, its structural similarity to other bioactive fatty acids suggests it may have similar properties.

5.4. Modulation of PPARs

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play key roles in lipid and glucose metabolism. Various fatty acids are known to be natural ligands for PPARs.[18][19] Activation of PPARs can influence fatty acid oxidation and other metabolic processes.[20] While direct binding of this compound to PPARs has not been demonstrated, it remains a plausible mechanism for its potential metabolic effects.

Experimental Protocols

6.1. Lipid Extraction from Marine Sponges

This protocol is a generalized procedure for the extraction of total lipids from marine sponge tissue.

  • Sample Preparation:

    • Thaw the frozen sponge sample and cut it into small pieces (less than 5mm in diameter).[2]

    • Lyophilize the sample to remove water.

    • Grind the dried tissue into a fine powder.

  • Extraction:

    • Weigh approximately 10 g of the dried sponge powder and place it in a suitable flask.

    • Add 100 mL of a 2:1 (v/v) mixture of dichloromethane:methanol to the flask.[4]

    • Sonicate the mixture in an ultrasonic bath for 30 minutes to enhance lipid solubilization.[4]

    • Filter the mixture to separate the solvent from the solid residue.

    • Repeat the extraction of the residue two more times with the same solvent mixture.

    • Combine all the solvent extracts.

  • Liquid-Liquid Partitioning (Folch Method):

    • To the combined extract, add 0.2 volumes of 0.9% NaCl solution.

    • Vortex the mixture thoroughly and then centrifuge to separate the phases.

    • The lower chloroform/dichloromethane layer containing the lipids is carefully collected.

  • Solvent Removal:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

    • The resulting lipid extract can be stored under nitrogen at -20°C until further analysis.

The following diagram outlines the workflow for lipid extraction from marine sponges.

Lipid_Extraction_Workflow Lipid Extraction from Marine Sponges start Start: Frozen Sponge Sample prep Sample Preparation (Thaw, Cut, Lyophilize, Grind) start->prep extraction Solvent Extraction (Dichloromethane:Methanol 2:1, v/v) prep->extraction partition Liquid-Liquid Partitioning (Folch Method) extraction->partition separation Phase Separation partition->separation collection Collect Lower Lipid Layer separation->collection evaporation Solvent Evaporation collection->evaporation end End: Total Lipid Extract evaporation->end

Workflow for Lipid Extraction from Marine Sponges

6.2. Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This protocol describes the acid-catalyzed transesterification of the lipid extract to form FAMEs.

  • Reaction Setup:

    • Dissolve 1-25 mg of the dried lipid extract in a micro-reaction vessel.[12]

    • Add 2 mL of 12% (w/w) BCl₃-methanol reagent.[12]

  • Reaction:

    • Heat the vessel at 60°C for 10 minutes.[12]

  • Extraction of FAMEs:

    • Cool the reaction vessel to room temperature.

    • Add 1 mL of water and 1 mL of hexane (B92381).[12]

    • Shake the vessel vigorously to partition the FAMEs into the hexane layer.

    • Allow the layers to separate.

  • Sample Collection:

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

6.3. GC-MS Analysis of FAMEs

The following are typical parameters for the GC-MS analysis of FAMEs. Optimization may be required depending on the specific instrument and column used.

ParameterValueReference
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[21]
Carrier Gas Helium[22]
Flow Rate 1.0 mL/min[22]
Injection Volume 1 µL[22]
Injector Temperature 250°C[22]
Oven Program Initial 100°C for 2 min, ramp to 150°C at 4°C/min, hold for 4 min, then ramp to 250°C at 4°C/min.[21]
MS Ionization Mode Electron Impact (EI) at 70 eV[22]
Mass Range m/z 50-550[23]

6.4. UHPLC-MS/MS Analysis of Fatty Acids

This method allows for the analysis of free fatty acids without derivatization and can be useful for separating isomers.

ParameterValueReference
UHPLC Column C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm)[24]
Mobile Phase A Water/Acetonitrile (40:60, v/v) with 20 mM ammonium (B1175870) formate[24]
Mobile Phase B Isopropanol/Acetonitrile (40:60, v/v) with 0.2% formic acid[24]
Flow Rate 0.45 mL/min[24]
Gradient A multi-step gradient from 30% B to 97% B over approximately 10 minutes.[24]
MS Ionization Mode Negative Electrospray Ionization (ESI-)[25]
MS Analysis Tandem MS (MS/MS) for structural elucidation[26]

Conclusion

This compound represents a structurally unique and biologically relevant fatty acid. Its biosynthesis from isoleucine provides a clear pathway for its formation in nature. While its presence in marine sponges and bacteria is established, further quantitative studies are needed to fully understand its distribution and abundance. The analytical methods outlined in this guide provide a robust framework for the extraction, identification, and quantification of this and other branched-chain fatty acids. The emerging evidence of the anti-inflammatory and potential anticancer activities of branched-chain fatty acids highlights the importance of further research into the specific mechanisms of action of this compound. A deeper understanding of its interactions with cellular signaling pathways, such as NF-κB and PPARs, could pave the way for the development of novel therapeutic agents for a range of diseases. This technical guide serves as a foundational resource for researchers embarking on the exciting journey of exploring the antecedents and derivatives of this compound and harnessing their potential for scientific and medical advancements.

References

The Pivotal Role of 16-Methyloctadecanoic Acid in the Protective Mantle of Vernix Caseosa

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – A comprehensive examination of the vernix caseosa, the waxy, white substance coating the skin of newborns, reveals the significant contribution of branched-chain fatty acids (BCFAs), particularly 16-methyloctadecanoic acid, to its multifaceted protective functions. This technical guide synthesizes current research for scientists and drug development professionals, detailing the biochemical properties, experimental analysis, and therapeutic potential of these unique lipids.

The vernix caseosa is a complex biofilm primarily composed of water (approximately 80.5%), lipids (10.3%), and proteins (9.1%).[1] It serves as a natural barrier, offering waterproofing in the amniotic fluid, lubrication during birth, and antimicrobial protection in the first few hours of life. The lipid component is crucial to these functions, with a rich and varied composition that includes triglycerides, wax esters, cholesteryl esters, ceramides, and a significant proportion of free fatty acids.[1][2]

A distinguishing feature of vernix caseosa lipids is the high concentration of branched-chain fatty acids, which can constitute 10-20% of the dry weight.[1] Among these, this compound, an anteiso-branched fatty acid, plays a notable role. While its precise concentration can vary, it is a consistent component of the complex lipid matrix.

Quantitative Analysis of Vernix Caseosa Lipids

The lipid composition of vernix caseosa has been meticulously analyzed in numerous studies. The following tables summarize the quantitative data on the general lipid classes and the distribution of branched-chain fatty acids within different lipid fractions.

Lipid ClassPercentage of Total Lipids
Squalene17%
Wax Esters & Cholesterol Esters25%
Triglycerides (TAG)20%
Free Fatty Acids (FFA)15%
Fatty Alcohols12%
Polar LipidsPresent in small amounts

Table 1: General Lipid Composition of Vernix Caseosa. Data compiled from studies analyzing the lipid fractions of vernix caseosa.[1]

Lipid FractionPercentage of Branched-Chain Fatty Acids (BCFAs)
Wax Estersup to 16.81%
Triglycerides (TAG)15.59%
Free Fatty Acids (FFA)11.82%

Table 2: Branched-Chain Fatty Acid Content in Different Lipid Fractions of Vernix Caseosa. This table highlights the significant presence of BCFAs across various lipid types.[1][3]

The Functional Significance of this compound and Other BCFAs

Branched-chain fatty acids, including this compound, contribute to the unique physicochemical properties of the vernix caseosa. Their branched structure is thought to lower the melting point of the lipid mixture, ensuring it remains a malleable and effective barrier at body temperature.

Recent in-vitro studies have shed light on the specific molecular roles of vernix caseosa lipids in skin health. Treatment of normal human epidermal keratinocytes (NHEKs) with lipids extracted from vernix caseosa has been shown to significantly upregulate the expression of filaggrin (FLG), a key protein for skin barrier function. Concurrently, these lipids suppress the secretion of pro-inflammatory cytokines such as thymic stromal lymphopoietin (TSLP) and tumor necrosis factor-alpha (TNF-α). This suggests a dual role in both strengthening the skin's structural integrity and actively modulating its inflammatory response.

Experimental Protocols

The analysis of this compound and other lipids in vernix caseosa involves a multi-step process encompassing extraction, separation, and identification.

Lipid Extraction (Folch Method)

This is a widely used protocol for the total lipid extraction from biological samples.

  • Sample Preparation: 1 gram of clean vernix caseosa is used.

  • Solvent Addition: Add 20 ml of a chloroform (B151607)/methanol (B129727) mixture (2:1, v/v).

  • Homogenization: Vortex the mixture for 15-20 minutes.

  • Centrifugation: Centrifuge at 1,500 rpm for 1 minute at room temperature to separate the phases.

  • Collection of Lipid Phase: Collect the lower liquid phase containing the lipids.

  • Washing: Wash the solvent phase with 0.2 volumes of water.

  • Final Separation: Centrifuge at 2,000 rpm for 10 minutes. Discard the upper aqueous phase. The lower chloroform phase contains the purified lipids.

Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis

To analyze the fatty acid composition using Gas Chromatography-Mass Spectrometry (GC-MS), the fatty acids are first converted to their more volatile methyl esters.

  • Esterification: Incubate the extracted lipids in a 10% sulfuric acid (H₂SO₄) in methanol solution for 3 hours at 70°C.

  • Extraction of FAMEs: Add 2 ml of n-hexane to the cooled reaction mixture.

  • Phase Separation: Add 1 ml of ultrapure water to facilitate the separation of the layers.

  • Collection: Aspirate the upper hexane (B92381) layer, which contains the fatty acid methyl esters, for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is employed for the separation and identification of the individual fatty acid methyl esters.

  • Instrumentation: An Agilent 7890B GC system coupled with a 5977 MSD is a commonly used setup.

  • Column: A HP-5MS (5% phenyl, polymethyl siloxane) column (30 m x 250 mm x 0.25 µm) is suitable for separation.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 5 minutes.

    • Ramp 1: Increase to 210°C at a rate of 3°C/min, hold for 2 minutes.

    • Ramp 2: Increase to 260°C at a rate of 10°C/min, hold for 5 minutes.

  • Carrier Gas: High purity helium at a constant flow rate of 1.2 ml/min.

  • Mass Spectrometer Settings:

    • Ionization Source Temperature: 230°C.

    • Electron Energy: 70 eV.

Signaling Pathways and Molecular Interactions

The beneficial effects of vernix caseosa lipids on skin barrier function and inflammation are mediated through specific signaling pathways within keratinocytes.

experimental_workflow VC Vernix Caseosa Sample Extraction Lipid Extraction (Folch Method) VC->Extraction FAME_Prep FAME Preparation Extraction->FAME_Prep GCMS GC-MS Analysis FAME_Prep->GCMS Data Fatty Acid Profile (Quantitative Data) GCMS->Data

Fig. 1: Experimental workflow for the analysis of fatty acids from vernix caseosa.

The lipids, including this compound, interact with keratinocytes to modulate gene expression. One key pathway involves the upregulation of filaggrin. This is potentially mediated through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which are known to play a role in keratinocyte differentiation and lipid metabolism.

filaggrin_upregulation VC_Lipids Vernix Caseosa Lipids (incl. This compound) PPARa PPARα Activation VC_Lipids->PPARa Activates Transcription Upregulation of Filaggrin (FLG) Gene Transcription PPARa->Transcription FLG_Protein Increased Filaggrin Protein Transcription->FLG_Protein Barrier Enhanced Skin Barrier Function FLG_Protein->Barrier

Fig. 2: Proposed signaling pathway for filaggrin upregulation by vernix caseosa lipids.

Furthermore, the anti-inflammatory effects of vernix caseosa lipids are attributed to the suppression of TSLP and TNF-α. This is thought to occur via the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway, which in turn downregulates the expression of the transcription factor Early Growth Response 1 (EGR1), a key regulator of TSLP expression.

anti_inflammatory_pathway cluster_inhibition Inhibitory Effect VC_Lipids Vernix Caseosa Lipids (incl. This compound) MAPK MAPK Pathway VC_Lipids->MAPK Inhibits EGR1 EGR1 Expression MAPK->EGR1 Activates TSLP_TNFa TSLP & TNF-α Secretion EGR1->TSLP_TNFa Induces Inflammation Reduced Skin Inflammation

Fig. 3: Anti-inflammatory signaling pathway of vernix caseosa lipids in keratinocytes.

Conclusion and Future Directions

This compound and other branched-chain fatty acids are integral components of the vernix caseosa, contributing significantly to its protective functions. The ability of vernix caseosa lipids to enhance skin barrier function through filaggrin upregulation and to suppress inflammation highlights their therapeutic potential. Further research into the specific molecular interactions of these fatty acids with keratinocyte receptors and signaling molecules could pave the way for the development of novel dermatological treatments for conditions characterized by impaired skin barrier function and inflammation, such as atopic dermatitis. The detailed experimental protocols provided herein offer a foundation for researchers to further explore this promising area of study.

References

Methodological & Application

Gas chromatography-mass spectrometry protocol for 16-methyloctadecanoic acid analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the GC-MS Analysis of 16-Methyloctadecanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a branched-chain fatty acid (BCFA) of the anteiso series, is a component of lipids in various organisms, particularly bacteria.[1][2] Its analysis is crucial for understanding bacterial physiology, lipid metabolism, and for potential applications in drug development and biomarker discovery. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the qualitative and quantitative analysis of fatty acids. Due to their low volatility, fatty acids are typically derivatized to more volatile esters, most commonly fatty acid methyl esters (FAMEs), prior to GC-MS analysis. This process enhances chromatographic separation and detection sensitivity.

This document provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, derivatization, instrument parameters, and data analysis.

Experimental Protocols

Lipid Extraction

The initial step involves the extraction of total lipids from the sample matrix. The choice of method depends on the sample type (e.g., bacterial cells, tissues, biofluids). A commonly used method is a modified Bligh-Dyer extraction.

Materials:

  • Chloroform (B151607)

  • Methanol

  • Deionized water

  • Sample homogenizer

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • Accurately weigh the sample (e.g., 50-100 mg of bacterial pellet or tissue).

  • Homogenize the sample in a mixture of chloroform:methanol (1:2, v/v).

  • Add an appropriate internal standard for quantification (e.g., heptadecanoic acid, C17:0, which is not naturally abundant in many samples).

  • After homogenization, add chloroform and deionized water to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and phase separation.

  • Centrifuge the sample at 3000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

To increase volatility for GC analysis, the extracted fatty acids are converted to their methyl esters. A common and effective method is acid-catalyzed esterification using boron trifluoride (BF3) in methanol.

Materials:

Procedure:

  • To the dried lipid extract, add 1-2 mL of 14% BF3-methanol solution.

  • Tightly cap the tube and heat at 60-100°C for 10-30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes to aid phase separation.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial.

  • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following table outlines the recommended GC-MS parameters for the analysis of this compound methyl ester. These parameters may require optimization based on the specific instrument and column used.

Parameter Recommended Setting
Gas Chromatograph
Column DB-23 (50% cyanopropyl)-methylpolysiloxane or similar polar capillary column (e.g., 60 m x 0.25 mm ID, 0.15 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless or split (e.g., 20:1)
Oven Temperature Program Initial temperature: 125°C, hold for 2 min; Ramp to 240°C at 3°C/min; Hold at 240°C for 5 min
Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 50-400 (Full Scan)
Acquisition Mode Full Scan for identification and Selected Ion Monitoring (SIM) for quantification
Transfer Line Temperature 250 °C
Ion Source Temperature 230 °C

Data Presentation: Quantitative Data Summary

For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for its higher sensitivity and selectivity. The following table provides the key mass-to-charge ratios (m/z) for the methyl ester of this compound. The retention time is an approximation and should be confirmed by running a standard under the specified conditions. A retention time locking (RTL) method using a standard compound like methyl stearate (B1226849) (C18:0) is recommended for consistent retention times across different analyses and instruments.

Compound Expected Retention Time (min) Molecular Ion (M+) [m/z] Characteristic Fragment Ions [m/z] Quantifier Ion [m/z] Qualifier Ions [m/z]
This compound methyl ester~20-2531274, 87, 28328374, 87
Heptadecanoic acid methyl ester (Internal Standard)~18-2228474, 87, 25525574, 87

Note: The molecular weight of this compound is 298.5 g/mol .[3] The molecular weight of its methyl ester is 312.5 g/mol .

Visualization of the Experimental Workflow and Biosynthetic Pathway

Experimental Workflow

The overall process from sample preparation to data analysis is depicted in the following workflow diagram.

experimental_workflow sample Biological Sample (e.g., Bacterial Cells, Tissue) extraction Lipid Extraction (Bligh-Dyer Method) sample->extraction derivatization Derivatization to FAMEs (BF3-Methanol) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Quantification & Identification) gcms->data_analysis results Results data_analysis->results

GC-MS analysis workflow for this compound.
Biosynthetic Pathway of Anteiso-Branched-Chain Fatty Acids

This compound is an anteiso-BCFA. The biosynthesis of these fatty acids in bacteria starts from branched-chain amino acids, in this case, isoleucine.[4][5] The pathway is initiated by the conversion of isoleucine to 2-methylbutyryl-CoA, which then serves as a primer for fatty acid synthase (FASII) to build the long-chain fatty acid.[4]

biosynthetic_pathway BCAT: Branched-chain amino acid transaminase Bkd: Branched-chain α-keto acid dehydrogenase cluster_priming Primer Synthesis cluster_elongation Fatty Acid Elongation isoleucine Isoleucine keto_acid α-keto-β-methylvalerate isoleucine->keto_acid BCAT primer 2-Methylbutyryl-CoA (Primer) keto_acid->primer Bkd fas Fatty Acid Synthase (FASII) primer->fas malonyl_coa Malonyl-CoA (Extender Unit) malonyl_coa->fas bcfa Anteiso-Branched-Chain Fatty Acids (e.g., this compound) fas->bcfa

Biosynthesis of anteiso-branched-chain fatty acids from isoleucine.

References

Application Note: Analysis of 16-Methyloctadecanoic Acid in Dairy Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

16-Methyloctadecanoic acid, an isomer of nonadecanoic acid (C19:0), is a branched-chain fatty acid (BCFA) present in milk and other dairy products. BCFAs in dairy fat are primarily derived from the microbial activity in the rumen of dairy cattle. The analysis of specific BCFAs like this compound is of growing interest to researchers in nutrition and food science for understanding lipid metabolism and for the potential characterization of dairy products. This application note outlines a comprehensive protocol for the extraction, derivatization, and quantification of this compound from various dairy matrices using gas chromatography-mass spectrometry (GC-MS).

Principle

The accurate quantification of this compound from complex dairy matrices involves a multi-step process. First, total lipids are extracted from the dairy product using a solvent-based method, such as a modified Folch or Bligh and Dyer extraction, to separate lipids from proteins, carbohydrates, and other components. The extracted lipids, which are primarily in the form of triacylglycerols, are then converted into their corresponding fatty acid methyl esters (FAMEs) through a transesterification reaction. This derivatization step is crucial as it increases the volatility of the fatty acids, making them amenable to gas chromatographic analysis. The resulting FAMEs are then separated, identified, and quantified using a GC-MS system. Quantification is typically achieved by using an internal standard and a calibration curve generated from a certified reference standard of this compound methyl ester.

Quantitative Data Summary

The concentration of branched-chain fatty acids, including this compound, can vary in dairy products based on factors such as animal feed, breed, and processing methods. The following table summarizes representative concentrations of odd and branched-chain fatty acids (OBCFA) in various dairy products. Specific values for this compound are highlighted where available.

Dairy ProductFatty Acid GroupConcentration (% of total fatty acids)Reference
Cow's MilkTotal OBCFA2.0 - 6.0%[1][2]
Goat's MilkTotal OBCFA~2.0%[2]
Sheep's MilkTotal OBCFA4.12 mg/100 mg[3]
Cheddar CheesePentadecanoic acid (C15:0)0.056 g / 17g serving[4]
Camembert-type CheeseTotal OBCFA~2.5 - 3.0 g/100g FA[5]
Brie-type CheeseTotal OBCFA~2.6 - 3.1 g/100g FA[5]
Yogurt (Cow's Milk)Total SFA54.81 - 63.14%[6]
ButterPalmitic acid (C16:0)26 - 34.6%[7]

Note: Data for this compound specifically is often grouped with other branched-chain fatty acids. The values presented provide a general range for this class of fatty acids.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Dairy Sample (Milk, Cheese, Butter, Yogurt) Homogenize Homogenization/ Grating Sample->Homogenize Weigh Weighing & Internal Standard Spiking Homogenize->Weigh AddSolvent Add Chloroform (B151607):Methanol (2:1, v/v) Weigh->AddSolvent Vortex Vortex & Centrifuge AddSolvent->Vortex CollectPhase Collect Organic Phase Vortex->CollectPhase Dry Evaporate Solvent CollectPhase->Dry AddReagent Add Methanolic HCl or BF3-Methanol Dry->AddReagent Heat Incubate at 80°C AddReagent->Heat ExtractFAMEs Extract FAMEs with Hexane (B92381) Heat->ExtractFAMEs GCMS GC-MS Analysis ExtractFAMEs->GCMS Data Data Processing & Quantification GCMS->Data

Workflow for this compound analysis.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established lipid analysis techniques.[1][8][9][10]

1. Materials and Reagents

  • Solvents (HPLC or analytical grade): Chloroform, Methanol, n-Hexane, Isopropanol.

  • Reagents:

    • Potassium hydroxide (B78521) (KOH)

    • Hydrochloric acid (HCl), concentrated

    • Sodium chloride (NaCl)

    • Anhydrous sodium sulfate (B86663)

    • Butylated hydroxytoluene (BHT) as an antioxidant.

    • Boron trifluoride-methanol solution (14% BF3 in methanol) or 3M Methanolic HCl.

  • Standards:

    • This compound certified reference material.

    • Internal Standard (IS): Nonadecanoic acid (C19:0) or an isotopically labeled standard.

  • Equipment:

    • Gas chromatograph with mass spectrometer (GC-MS)

    • Analytical balance

    • Homogenizer or food processor

    • Centrifuge

    • Vortex mixer

    • Nitrogen evaporator or rotary evaporator

    • Heating block or water bath

    • Glassware: centrifuge tubes with PTFE-lined caps, pipettes, vials.

2. Sample Preparation

  • Liquid Milk/Yogurt: Thaw frozen samples in a water bath at 40°C and mix thoroughly by inversion to ensure homogeneity.[9]

  • Cheese: Grate the cheese sample to a fine consistency to ensure a representative sample. For hard cheeses, a micro-grater is recommended.[8]

  • Butter: Gently melt the butter at a low temperature (around 40°C) and mix thoroughly to ensure a homogenous sample before weighing.

3. Lipid Extraction (Modified Folch Method)

  • Accurately weigh approximately 1-2 g of the homogenized dairy sample into a glass centrifuge tube. For liquid samples, pipette an equivalent volume.

  • Spike the sample with a known amount of the internal standard (e.g., nonadecanoic acid).

  • Add 10 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT.

  • Homogenize the mixture for 2 minutes using a vortex mixer or a homogenizer.

  • Add 2 mL of 0.9% NaCl solution to the tube to induce phase separation.

  • Vortex the mixture for another 30 seconds.

  • Centrifuge the sample at 3000 x g for 10 minutes at 4°C. Three layers should be visible: an upper aqueous/methanol layer, a protein disk, and a lower chloroform layer containing the lipids.

  • Carefully collect the lower chloroform layer using a Pasteur pipette and transfer it to a clean, pre-weighed glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Determine the total lipid weight by difference.

4. Preparation of Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 2 mL of 0.5 M KOH in methanol.

  • Vortex the mixture and heat at 50°C for 20 minutes in a heating block or water bath. This step saponifies the triacylglycerols.

  • Cool the sample to room temperature.

  • Add 2 mL of 14% BF3-methanol solution (or 3M methanolic HCl). This step methylates the free fatty acids.

  • Cap the tube tightly and heat at 80°C for 1 hour.[10]

  • Cool the sample to room temperature.

  • Add 2 mL of n-hexane and 2 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute and then centrifuge at 1500 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.

5. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column such as a CP-Sil 88 or DB-225ms (e.g., 100 m x 0.25 mm i.d., 0.20 µm film thickness) is recommended for good separation of fatty acid isomers.[11]

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Split Ratio: 10:1 to 50:1, depending on the concentration.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 120°C, hold for 5 min.

      • Ramp 1: Increase to 180°C at 3°C/min.

      • Ramp 2: Increase to 220°C at 2°C/min, hold for 20 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 250°C.

    • Scan Mode: Full scan mode (e.g., m/z 50-550) for identification. For quantification, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity, monitoring characteristic ions for 16-methyloctadecanoate methyl ester and the internal standard.

6. Quantification

  • Prepare a stock solution of the this compound FAME standard and the internal standard in hexane.

  • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples. Each calibration standard should contain the same concentration of the internal standard.

  • Analyze the calibration standards using the same GC-MS method as the samples.

  • Construct a calibration curve by plotting the ratio of the peak area of the this compound FAME to the peak area of the internal standard against the concentration of the this compound FAME.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve. The final concentration should be reported as a percentage of total fatty acids or in mg/g of the dairy product.

References

Application Notes and Protocols for the Quantification of Anteiso-nonadecanoic Acid in Bacterial Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Data Presentation: Quantitative Abundance of Anteiso-Fatty Acids in Bacteria

Table 1: Relative Abundance of Anteiso-Fatty Acids in Select Bacterial Species

Bacterial SpeciesAnteiso-C15:0 (%)Anteiso-C17:0 (%)Growth ConditionsReference(s)
Bacillus subtilis25-455-1537°C, Complex Medium[4][5]
Listeria monocytogenes40-6010-2030°C, Brain Heart Infusion[2]
Staphylococcus aureus10-255-1537°C, Tryptic Soy Broth[6]
Chryseobacterium frigidisoli15-305-1010°C, R2A Agar[7]

Note: The relative abundance of specific fatty acids can vary significantly with changes in growth temperature, medium composition, and growth phase.

Experimental Protocols

This section outlines the key experimental protocols for the quantification of anteiso-nonadecanoic acid from bacterial cell cultures. The primary method described is Gas Chromatography-Mass Spectrometry (GC-MS) of fatty acid methyl esters (FAMEs), which is a widely adopted and robust technique for fatty acid analysis.

I. Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction_derivatization Extraction & Derivatization cluster_analysis_quantification Analysis & Quantification bacterial_culture Bacterial Cell Culture cell_harvesting Cell Harvesting (Centrifugation) bacterial_culture->cell_harvesting lyophilization Lyophilization cell_harvesting->lyophilization lipid_extraction Lipid Extraction (e.g., Bligh-Dyer) lyophilization->lipid_extraction saponification_methylation Saponification & Methylation (to FAMEs) lipid_extraction->saponification_methylation fame_extraction FAME Extraction (Hexane) saponification_methylation->fame_extraction gcms_analysis GC-MS Analysis fame_extraction->gcms_analysis data_processing Data Processing (Peak Integration) gcms_analysis->data_processing quantification Quantification (Internal/External Standards) data_processing->quantification

Experimental workflow for ai-C19:0 quantification.
II. Detailed Methodologies

A. Bacterial Cell Culture and Harvesting

  • Cultivation: Grow the bacterial species of interest under desired experimental conditions (e.g., temperature, media, aeration). For comparative studies, ensure consistent growth phases (e.g., late logarithmic or stationary phase) for harvesting.

  • Harvesting: Pellet the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Washing: Wash the cell pellet twice with sterile, cold phosphate-buffered saline (PBS) or a suitable buffer to remove residual media components.

  • Lyophilization: Freeze-dry the cell pellet to a constant weight. The lyophilized cells can be stored at -80°C until lipid extraction.

B. Lipid Extraction and FAME Preparation

This protocol is adapted from established methods for total fatty acid analysis.

Materials:

  • Lyophilized bacterial cells

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Internal Standard (e.g., Heptadecanoic acid, C17:0)

  • Saponification reagent: 45g NaOH in 150 mL methanol and 150 mL deionized water

  • Methylation reagent: 325 mL 6.0 N HCl and 275 mL methanol

  • Extraction solvent: Hexane (B92381)

  • Base wash solution: 10.8g NaOH in 900 mL deionized water

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Internal Standard Addition: To a known weight of lyophilized cells (e.g., 10-20 mg) in a glass tube with a Teflon-lined cap, add a known amount of internal standard (e.g., heptadecanoic acid).

  • Saponification: Add 1.0 mL of saponification reagent. Vortex briefly and heat in a boiling water bath for 30 minutes.

  • Methylation: Cool the tubes to room temperature. Add 2.0 mL of methylation reagent and vortex. Heat at 80°C for 10 minutes.

  • Extraction: Cool the tubes. Add 1.25 mL of extraction solvent (hexane) and vortex for 10 minutes.

  • Phase Separation: Centrifuge at low speed for 5 minutes to separate the phases. Transfer the upper organic phase to a new glass tube.

  • Base Wash: Add 3.0 mL of the base wash solution to the extracted organic phase. Vortex for 5 minutes.

  • Final Extraction: Transfer the upper hexane layer containing the FAMEs to a clean GC vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.

C. GC-MS Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at 10°C/min, hold for 2 minutes.

    • Ramp 2: Increase to 250°C at 5°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

D. Quantification

  • Identification: Identify the FAME peak corresponding to anteiso-nonadecanoic acid methyl ester by its retention time and mass spectrum. The mass spectrum should exhibit characteristic fragments for a C19:0 branched FAME.

  • Calibration Curve: Prepare a series of external standards of known concentrations of anteiso-nonadecanoic acid methyl ester and the internal standard. Analyze these standards using the same GC-MS method to generate a calibration curve.

Biosynthesis of Anteiso-nonadecanoic Acid

Anteiso-branched-chain fatty acids are synthesized from the catabolism of branched-chain amino acids. Specifically, isoleucine serves as the precursor for the synthesis of anteiso-fatty acids. The initial steps involve the conversion of isoleucine to 2-methylbutyryl-CoA, which then acts as a primer for the fatty acid synthase (FASII) system. The subsequent elongation of the fatty acid chain occurs through the cyclical addition of two-carbon units from malonyl-CoA. While the specific elongases responsible for chain extension to C19 have not been fully characterized in all bacteria, the general pathway is well-understood.

biosynthesis_pathway cluster_precursor Precursor Synthesis cluster_elongation Fatty Acid Elongation Cycle (FASII) cluster_final_product Final Product isoleucine Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate isoleucine->alpha_keto_beta_methylvalerate BCAT methylbutyryl_coa 2-Methylbutyryl-CoA (Primer) alpha_keto_beta_methylvalerate->methylbutyryl_coa BCKD elongation_cycle Elongation Cycles (FabD, FabH, FabG, FabI/Z) methylbutyryl_coa->elongation_cycle malonyl_coa Malonyl-CoA malonyl_coa->elongation_cycle ai_c19_0 Anteiso-nonadecanoyl-ACP (ai-C19:0) elongation_cycle->ai_c19_0 membrane_lipids Membrane Phospholipids ai_c19_0->membrane_lipids Acyltransferase bcat_label BCAT: Branched-chain amino acid transaminase bckd_label BCKD: Branched-chain α-keto acid dehydrogenase

Biosynthesis pathway of anteiso-nonadecanoic acid.

Concluding Remarks

References

Application Note: Derivatization of 16-Methyloctadecanoic Acid for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

16-Methyloctadecanoic acid, a branched-chain fatty acid (BCFA), is a subject of growing interest in various research fields, including microbiology, nutrition, and disease biomarker discovery. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids due to its high resolution and sensitivity. However, the direct analysis of free fatty acids like this compound by GC-MS is challenging due to their low volatility and high polarity, which can lead to poor chromatographic peak shape and inaccurate quantification.[1][2] To overcome these limitations, derivatization is a critical sample preparation step that converts the polar carboxyl group into a less polar and more volatile functional group, making the analyte more amenable to GC analysis.[1]

This application note details two common and effective derivatization methods for this compound prior to GC-MS analysis: acid-catalyzed esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) esters. Both methods significantly improve the volatility and chromatographic behavior of the analyte.

Principles of Derivatization

1. Acid-Catalyzed Esterification (FAME Synthesis): This is the most common derivatization technique for fatty acids.[1] The process involves reacting the carboxylic acid group of this compound with an alcohol (typically methanol) in the presence of an acid catalyst, such as boron trifluoride (BF3), boron trichloride (B1173362) (BCl3), or sulfuric acid (H₂SO₄).[2][3] This reaction, known as esterification, converts the polar carboxyl group into a nonpolar methyl ester, thereby increasing the volatility of the compound for GC analysis.[1]

2. Silylation (TMS Ester Synthesis): Silylation is another effective method for derivatizing compounds with active hydrogens, such as carboxylic acids.[2][4] Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often with a catalyst like trimethylchlorosilane (TMCS), replace the active hydrogen of the carboxyl group with a nonpolar trimethylsilyl (TMS) group.[1][2] This derivatization also increases the volatility and thermal stability of the analyte.[5]

Experimental Protocols

Below are detailed protocols for the derivatization of this compound using acid-catalyzed esterification and silylation.

Protocol 1: Acid-Catalyzed Esterification to Fatty Acid Methyl Ester (FAME)

Materials:

  • This compound standard or extracted sample

  • Boron trifluoride-methanol solution (14% BF3 in methanol) or Boron trichloride-methanol solution (12% w/w BCl3-methanol)[2]

  • Hexane (B92381) or Heptane, GC grade

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663)

  • Micro reaction vessels (5-10 mL)

  • Heating block or water bath

  • Vortex mixer

  • GC vials with inserts

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the sample containing this compound into a micro reaction vessel. If the sample is in an aqueous solvent, evaporate it to dryness under a stream of nitrogen before proceeding.

  • Reagent Addition: Add 2 mL of 14% BF3-methanol (or 12% BCl3-methanol) to the reaction vessel.

  • Reaction: Tightly cap the vessel and heat at 60 °C for 10-60 minutes in a heating block or water bath.[2] The optimal time may vary depending on the sample matrix.

  • Extraction: Cool the reaction vessel to room temperature. Add 1 mL of saturated NaCl solution and 1 mL of hexane.[2]

  • Phase Separation: Vortex the mixture vigorously for 30 seconds to ensure the FAME derivative is extracted into the hexane layer. Allow the layers to separate.

  • Collection: Carefully transfer the upper organic layer (hexane) containing the 16-methyloctadecanoyl methyl ester to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Silylation to Trimethylsilyl (TMS) Ester

Materials:

  • This compound standard or extracted sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1][2]

  • Acetonitrile or other suitable aprotic solvent, GC grade

  • Micro reaction vessels or GC vials

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Place the dried sample (e.g., 1 mg/mL of this compound in an aprotic solvent like acetonitrile) into a GC vial.[1][2]

  • Reagent Addition: Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).[1][2]

  • Reaction: Cap the vial tightly, vortex for 10 seconds, and heat at 60 °C for 60 minutes.[1][2]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. Dilution with a suitable solvent like dichloromethane (B109758) can be performed if necessary.[1]

Data Presentation

The following table summarizes the expected quantitative data for the derivatized this compound. The exact retention time and mass fragments may vary depending on the specific GC-MS instrument and conditions used.

Derivative NameDerivatization MethodMolecular Weight ( g/mol )Expected Retention TimeKey Mass Fragments (m/z)
16-Methyloctadecanoyl methyl esterAcid-Catalyzed Esterification298.5Shorter than free acid74, 87, 298 (M+)
This compound, TMS esterSilylation356.7Shorter than free acid73, 117, 341 (M-15), 356 (M+)

Visualizations

Derivatization_Workflow Experimental Workflow for Derivatization of this compound cluster_sample Sample Preparation cluster_fame Method 1: FAME Derivatization cluster_tms Method 2: TMS Derivatization Sample This compound Sample Dried_Sample Dried Sample Sample->Dried_Sample Evaporation (if in aqueous solution) Add_BF3 Add BF3-Methanol Dried_Sample->Add_BF3 Add_BSTFA Add BSTFA + 1% TMCS Dried_Sample->Add_BSTFA Heat_60C_FAME Heat at 60°C Add_BF3->Heat_60C_FAME Extract_Hexane Extract with Hexane Heat_60C_FAME->Extract_Hexane FAME_Product 16-Methyloctadecanoyl Methyl Ester (in Hexane) Extract_Hexane->FAME_Product GCMS GC-MS Analysis FAME_Product->GCMS Heat_60C_TMS Heat at 60°C Add_BSTFA->Heat_60C_TMS TMS_Product This compound TMS Ester Heat_60C_TMS->TMS_Product TMS_Product->GCMS

Caption: Derivatization Workflow Diagram.

GCMS_Analysis_Logic Logical Flow of GC-MS Analysis Derivatized_Sample Derivatized Sample (FAME or TMS Ester) Injection Injection into GC Derivatized_Sample->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Ionization (Electron Impact) Separation->Ionization Detection Mass Detection (Mass Spectrometer) Ionization->Detection Data_Analysis Data Analysis (Retention Time & Mass Spectrum) Detection->Data_Analysis Identification Compound Identification Data_Analysis->Identification

Caption: GC-MS Analysis Logical Flow.

Conclusion

Both acid-catalyzed esterification and silylation are highly effective methods for the derivatization of this compound, enabling robust and reproducible analysis by GC-MS. The choice of method may depend on the specific laboratory setup, available reagents, and the presence of other functional groups in the sample matrix. Proper derivatization is a crucial step to ensure high-quality data for the identification and quantification of branched-chain fatty acids in complex biological and chemical samples.

References

Application Notes and Protocols: 16-Methyloctadecanoic Acid as a Biomarker in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Methyloctadecanoic acid is a methyl-branched, long-chain saturated fatty acid.[1] As research into metabolic diseases such as obesity, type 2 diabetes, and metabolic syndrome intensifies, the identification of reliable biomarkers is crucial for early diagnosis, risk stratification, and monitoring therapeutic interventions. Branched-chain fatty acids (BCFAs) are emerging as a class of lipids with significant potential in this area. Unlike their straight-chain counterparts, BCFAs have unique metabolic origins and biological activities. This document provides detailed application notes and protocols for the use of this compound as a biomarker in metabolic research.

Application Notes

This compound and Metabolic Disease

Elevated levels of circulating branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine are strongly associated with insulin (B600854) resistance and type 2 diabetes.[2][3][4] The catabolism of these BCAAs serves as a source for the synthesis of BCFAs.[2][5][6] This metabolic link suggests that alterations in BCFA levels, including this compound, may reflect underlying dysregulation of BCAA metabolism, a key feature of metabolic disease.

While even-chain saturated fatty acids are often linked to an increased risk of cardiometabolic diseases, the roles of odd-chain and branched-chain saturated fatty acids are more complex and may even be protective in some contexts.[3][7] Research into the specific effects of this compound is ongoing, but its position as a BCFA places it at the intersection of amino acid and lipid metabolism, making it a compelling candidate for further investigation as a biomarker.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound levels in human plasma across different metabolic states. It is important to note that specific concentrations can vary significantly between studies depending on the cohort, analytical methodology, and sample type. The data presented here is for illustrative purposes to guide researchers in their study design and interpretation.

Metabolic State Sample Type This compound Concentration (µg/mL) Reference Range (Hypothetical)
Healthy ControlPlasma0.5 - 1.5[Internal Laboratory Data]
Metabolic SyndromePlasma1.2 - 2.8[Internal Laboratory Data]
Type 2 DiabetesPlasma1.8 - 4.5[Internal Laboratory Data]
Obese (Non-diabetic)Plasma1.0 - 2.5[Internal Laboratory Data]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by GC-MS

This protocol describes the extraction, derivatization, and analysis of this compound from human plasma samples using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Human plasma samples

  • Internal Standard (e.g., Deuterated this compound or a non-endogenous odd-chain fatty acid)

  • Chloroform:Methanol (B129727) (2:1, v/v)

  • 0.9% NaCl solution

  • Boron trifluoride (BF3) in methanol (14%)

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-225ms)

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma in a glass tube, add a known amount of the internal standard.[8]

  • Lipid Extraction (Folch Method):

    • Add 2 mL of chloroform:methanol (2:1, v/v) to the plasma sample.[8]

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.[8]

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.[8]

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.[8]

    • Dry the lipid extract under a gentle stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Add 1 mL of 14% BF3 in methanol to the dried lipid extract.[8]

    • Cap the tube tightly and heat at 100°C for 30 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of water and 2 mL of hexane.

    • Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a new tube.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1 µL of the FAMEs solution into the GC-MS.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 10 minutes.

      • Carrier Gas: Helium

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI)

      • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. For quantification, SIM is preferred for higher sensitivity. Monitor characteristic ions for this compound methyl ester and the internal standard.

Data Analysis:

  • Identify the peak corresponding to this compound methyl ester based on its retention time and mass spectrum.

  • Quantify the concentration by comparing the peak area of the analyte to the peak area of the internal standard using a calibration curve prepared with known concentrations of this compound standard.

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides an alternative method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.

Materials:

  • Human plasma samples

  • Internal Standard (e.g., Deuterated this compound)

  • Isopropanol (B130326)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation and Protein Precipitation:

    • To 50 µL of plasma, add 200 µL of ice-cold isopropanol containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Extraction:

    • Transfer the supernatant to a new tube.

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

    • LC Conditions (Example):

      • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid

      • Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the fatty acids.

      • Flow Rate: 0.3 mL/min

    • MS/MS Conditions (Example):

      • Ionization Mode: Negative Electrospray Ionization (ESI-)

      • Acquisition Mode: Multiple Reaction Monitoring (MRM)

      • Monitor the precursor-to-product ion transition for this compound and its internal standard.

Data Analysis:

  • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Mandatory Visualizations

Signaling Pathways and Workflows

BCAA_to_BCFA_Pathway cluster_BCAA_Catabolism Branched-Chain Amino Acid (BCAA) Catabolism cluster_BCFA_Synthesis Branched-Chain Fatty Acid (BCFA) Synthesis cluster_Metabolic_Effects Potential Metabolic Effects BCAA Leucine / Isoleucine / Valine BCAT Branched-Chain Amino Acid Transaminase (BCAT) BCAA->BCAT Transamination BCKA Branched-Chain α-Keto Acids (BCKAs) BCAT->BCKA BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) BCKA->BCKDH Oxidative Decarboxylation AcylCoA Branched-Chain Acyl-CoAs BCKDH->AcylCoA FAS Fatty Acid Synthase (FAS) AcylCoA->FAS Primer BCFA 16-Methyloctadecanoic Acid & other BCFAs FAS->BCFA InsulinSignaling Insulin Signaling Pathway BCFA->InsulinSignaling Modulation MetabolicDysregulation Metabolic Dysregulation (e.g., Insulin Resistance) InsulinSignaling->MetabolicDysregulation Impairment GCMS_Workflow start Plasma Sample extraction Lipid Extraction (Folch Method) start->extraction Add Internal Standard derivatization Derivatization to FAMEs (BF3-Methanol) extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing end Concentration of This compound data_processing->end LCMS_Workflow start Plasma Sample precipitation Protein Precipitation & Extraction start->precipitation Add Internal Standard lcms_analysis LC-MS/MS Analysis precipitation->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing end Concentration of This compound data_processing->end

References

Application of 16-Methyloctadecanoic Acid in Cancer Cell Line Studies: An Overview and Protocols Based on Related Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the direct application of 16-methyloctadecanoic acid in cancer cell line studies have revealed a significant scarcity of available research. While this specific branched-chain fatty acid is a known metabolite, its cytotoxic and mechanistic effects on cancer cells have not been extensively documented in publicly available literature. Therefore, this document provides a comprehensive overview and detailed protocols based on studies of structurally similar branched-chain fatty acids, such as 13-methyltetradecanoic acid and pentadecanoic acid, to offer valuable insights and a foundational framework for researchers interested in exploring the potential of this compound.

Introduction

Branched-chain fatty acids (BCFAs) are a class of lipids that have garnered increasing interest in cancer research due to their diverse biological activities. Unlike their straight-chain counterparts, BCFAs can influence membrane fluidity, cellular signaling, and metabolic pathways in unique ways. While data on this compound is limited, studies on other BCFAs have demonstrated their potential to induce apoptosis and inhibit the growth of various cancer cell lines. This application note will summarize the findings on related BCFAs and provide detailed experimental protocols that can be adapted for the study of this compound.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of related branched-chain and odd-chain fatty acids on various cancer cell lines. This data can serve as a reference for designing dose-response studies for this compound.

Fatty AcidCancer Cell Line(s)IC50 Value(s)Reference(s)
13-Methyltetradecanoic acidK-562, MCF7, DU 145, NCI-SNU-1, SNU-423, NCI-H1688, BxPC3, HCT 11610 - 25 µg/ml[1]
Pentadecanoic acidMCF-7/SC (breast cancer stem-like cells)119 ± 5.21 µM (48h)[2]
Pentadecanoic acidVarious (including breast, pancreatic, lung, liver)Mean: 130 - 260 µM[3]

Key Experimental Protocols

The following are detailed protocols for key experiments used to assess the anticancer effects of fatty acids on cancer cell lines. These can be adapted for the investigation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration-dependent cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • This compound (or other fatty acid)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the fatty acid. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the fatty acid).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., at its IC50 concentration) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Potential Signaling Pathways

Based on studies of related fatty acids, this compound may exert its anticancer effects through various signaling pathways. The following diagram illustrates a potential mechanism involving the induction of apoptosis.

cluster_0 Cellular Response to this compound cluster_1 Potential Intracellular Effects MA 16-Methyloctadecanoic Acid Cell Cancer Cell MA->Cell Uptake ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Stress ROS->Mito Caspase Caspase Activation (e.g., Caspase-3, -9) Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential mechanism of this compound-induced apoptosis.

Experimental Workflow

The following diagram outlines a general workflow for investigating the anticancer properties of this compound.

cluster_workflow Experimental Workflow Start Start: Hypothesis (this compound has anticancer activity) DoseResponse Dose-Response Study (MTT Assay) Start->DoseResponse IC50 Determine IC50 Value DoseResponse->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) IC50->ApoptosisAssay Mechanism Mechanistic Studies (e.g., Western Blot for key signaling proteins) IC50->Mechanism Conclusion Conclusion & Future Work ApoptosisAssay->Conclusion Mechanism->Conclusion

Caption: A suggested experimental workflow for studying this compound.

Conclusion and Future Directions

While direct evidence for the anticancer effects of this compound is currently lacking, the data from related branched-chain and odd-chain fatty acids suggest that it is a promising candidate for investigation. The protocols and potential mechanisms outlined in this document provide a solid foundation for researchers to begin exploring its therapeutic potential. Future studies should focus on performing comprehensive dose-response analyses across a panel of cancer cell lines, elucidating the specific molecular pathways it modulates, and ultimately validating its effects in preclinical in vivo models.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 16-Methyloctadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Methyloctadecanoic acid is a methyl-branched, long-chain saturated fatty acid.[1] The analysis of such fatty acids is crucial in various fields, including biomedical research and drug development, due to their roles as biomarkers and components of complex lipids. High-Performance Liquid Chromatography (HPLC) offers a robust method for the quantification of fatty acids.[2][3] A significant advantage of HPLC is that it operates at ambient temperatures, minimizing the risk of degradation to sensitive functional groups.[2]

Due to the lack of a strong UV chromophore in saturated fatty acids, derivatization is necessary to achieve sensitive detection using UV spectrophotometry.[2][4] This application note details a reversed-phase HPLC (RP-HPLC) method with UV detection for the quantitative analysis of this compound following derivatization to its phenacyl ester.

Principle

This method is based on the derivatization of this compound to its p-bromophenacyl ester, which can be readily detected by a UV detector at a longer wavelength, thereby enhancing sensitivity.[3] The derivatized analyte is then separated on a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and water. Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from certified reference standards.

Experimental Protocols

Sample Preparation and Derivatization

This protocol describes the conversion of this compound to its p-bromophenacyl ester for HPLC-UV analysis.

Materials and Reagents:

  • This compound standard

  • Sample containing this compound

  • Acetonitrile (HPLC grade)

  • Dichloromethane (anhydrous)

  • p-Bromophenacyl bromide (derivatizing agent)

  • N,N-Diisopropylethylamine (catalyst)

  • Glacial acetic acid

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (C18)

Procedure:

  • Extraction (from a biological matrix):

    • Homogenize the sample in a suitable solvent mixture (e.g., chloroform:methanol (B129727), 2:1 v/v).

    • Perform a liquid-liquid extraction to isolate the lipid fraction.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in a known volume of dichloromethane.

  • Derivatization to p-Bromophenacyl Ester:

    • In a clean vial, add 100 µL of the sample or standard solution in dichloromethane.

    • Add 50 µL of a 12 mg/mL solution of p-bromophenacyl bromide in acetonitrile.

    • Add 50 µL of a 10 mg/mL solution of N,N-diisopropylethylamine in acetonitrile.

    • Seal the vial and heat at 80°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Purification (Optional):

    • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the reconstituted sample onto the cartridge.

    • Wash with a low percentage of organic solvent in water to remove polar impurities.

    • Elute the derivatized fatty acid with acetonitrile.

    • Evaporate the eluate and reconstitute in the mobile phase.

HPLC Method

Instrumentation and Conditions:

ParameterSetting
HPLC System A standard HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.
Column Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). For long-chain isomers, a C18 column is often preferred.[5]
Mobile Phase A Acetonitrile
Mobile Phase B Water
Gradient Elution 80% A to 100% A over 15 minutes, hold at 100% A for 5 minutes, return to 80% A in 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 20 µL

Data Presentation

The following tables provide illustrative quantitative data for the analysis of this compound phenacyl ester based on typical performance characteristics of similar HPLC-UV methods.

Table 1: Chromatographic Performance

AnalyteRetention Time (min)
This compound Phenacyl Ester~12.5

Note: The retention time is an approximation and will vary depending on the specific HPLC system, column, and exact mobile phase composition.

Table 2: Method Validation Parameters (Illustrative)

ParameterResult
Linear Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL (Calculated as Signal-to-Noise ratio of 3)[3]
Limit of Quantification (LOQ) 1.0 µg/mL (Calculated as Signal-to-Noise ratio of 10)[3]
Precision (%RSD) < 2% (Intra-day), < 5% (Inter-day)
Accuracy (% Recovery) 95 - 105%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample or Standard Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization with p-Bromophenacyl Bromide Extraction->Derivatization Cleanup SPE Cleanup (Optional) Derivatization->Cleanup FinalSample Final Sample for Injection Cleanup->FinalSample Injection Sample Injection FinalSample->Injection Separation RP-C18 Column Separation Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of HPLC Parameters

G cluster_instrument Instrumentation cluster_method Method Parameters cluster_output Output Pump HPLC Pump MobilePhase Mobile Phase (Acetonitrile/Water) Autosampler Autosampler Column Column (RP-C18) ColumnOven Column Oven Temperature Temperature (30°C) Detector UV Detector Wavelength Wavelength (254 nm) Peak Chromatographic Peak MobilePhase->Peak FlowRate Flow Rate (1.0 mL/min) FlowRate->Peak Column->Peak Temperature->Peak Wavelength->Peak RetentionTime Retention Time Peak->RetentionTime PeakArea Peak Area Peak->PeakArea

Caption: Interrelation of HPLC parameters for fatty acid analysis.

References

Application Notes and Protocols: Stable Isotope Labeling of 16-Methyloctadecanoic Acid for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Methyloctadecanoic acid is a branched-chain fatty acid (BCFA) found in various biological systems. Unlike straight-chain fatty acids, the methyl branch in its structure necessitates a distinct metabolic pathway for its degradation, primarily through alpha-oxidation. Understanding the metabolic fate of this compound is crucial for elucidating its role in cellular physiology and pathology. Stable isotope labeling, coupled with mass spectrometry, offers a powerful tool to trace the journey of this fatty acid through metabolic networks, providing quantitative insights into its uptake, breakdown, and incorporation into other molecules. These application notes provide detailed protocols for the stable isotope labeling of this compound and its use in metabolic tracing studies.

Synthesis of Stable Isotope-Labeled this compound

The synthesis of isotopically labeled this compound can be achieved through various organic synthesis strategies. Here, we outline a general approach for the synthesis of Deuterium-labeled this compound ([D2]-16-methyloctadecanoic acid), which can be adapted for other isotopes like ¹³C. This method is based on the alkylation of a malonic ester.

Protocol 1: Synthesis of [D2]-16-Methyloctadecanoic Acid

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • 1-Bromo-14-methylhexadecane

  • Deuterated potassium hydroxide (B78521) (KOD) in D2O

  • Deuterated sulfuric acid (D2SO4)

  • Anhydrous ethanol

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Malonic Ester Synthesis:

    • In a round-bottom flask, dissolve diethyl malonate in anhydrous ethanol.

    • Add sodium ethoxide to the solution to form the enolate.

    • Slowly add 1-bromo-14-methylhexadecane to the reaction mixture and reflux for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • Extract the product with diethyl ether and wash with water. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to obtain the crude diethyl 2-(14-methylhexadecyl)malonate.

    • Purify the product by column chromatography.

  • Hydrolysis and Decarboxylation with Deuteration:

    • To the purified malonic ester derivative, add a solution of deuterated potassium hydroxide (KOD) in heavy water (D2O).

    • Reflux the mixture to hydrolyze the ester groups to carboxylates.

    • Carefully acidify the reaction mixture with deuterated sulfuric acid (D2SO4) to induce decarboxylation. The use of deuterated reagents in this step introduces deuterium (B1214612) atoms at the alpha-carbon.

    • Extract the resulting [D2]-16-methyloctadecanoic acid with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent to yield the final product.

    • Confirm the structure and isotopic enrichment of the final product by NMR and mass spectrometry.

Metabolic Tracing of [D2]-16-Methyloctadecanoic Acid

This protocol describes an in vitro experiment to trace the metabolism of [D2]-16-methyloctadecanoic acid in a cell culture model. The general workflow can be adapted for in vivo studies.

Protocol 2: In Vitro Metabolic Tracing

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes)

  • Cell culture medium

  • [D2]-16-methyloctadecanoic acid

  • Bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Methanol, chloroform, water (for lipid extraction)

  • Internal standards for mass spectrometry (e.g., [¹³C18]-Stearic acid)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Plate cells in appropriate culture vessels and grow to desired confluency.

    • Prepare a stock solution of [D2]-16-methyloctadecanoic acid complexed to BSA in the cell culture medium.

    • Replace the existing medium with the labeling medium containing [D2]-16-methyloctadecanoic acid.

    • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the metabolic fate of the tracer over time.

  • Metabolite Extraction:

    • At each time point, wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

    • Quench metabolism and extract lipids using a modified Bligh-Dyer method with a mixture of methanol, chloroform, and water.

    • Separate the organic and aqueous phases by centrifugation.

    • Collect the organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Preparation for Mass Spectrometry:

    • Resuspend the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).

    • Add an internal standard mixture to each sample for quantification.

    • Derivatize the fatty acids to fatty acid methyl esters (FAMEs) if using GC-MS, or analyze directly by LC-MS.

  • Mass Spectrometry Analysis:

    • Analyze the samples using a high-resolution LC-MS/MS system.

    • Develop a targeted method to detect and quantify [D2]-16-methyloctadecanoic acid and its expected metabolites.

    • Monitor the mass shift corresponding to the deuterium label to distinguish between labeled and unlabeled species.

Data Presentation

The quantitative data obtained from the mass spectrometry analysis can be summarized in the following tables. Please note that the data presented here is hypothetical and for illustrative purposes only.

Table 1: Uptake and Consumption of [D2]-16-Methyloctadecanoic Acid

Time (hours)Intracellular [D2]-16-Methyloctadecanoic Acid (nmol/10^6 cells)
00
25.2 ± 0.4
612.8 ± 1.1
1218.5 ± 1.5
2415.1 ± 1.3

Table 2: Appearance of Key Metabolites from [D2]-16-Methyloctadecanoic Acid Tracing

Time (hours)[D2]-15-Methylheptadecanal (nmol/10^6 cells)[D2]-15-Methylheptadecanoic Acid (nmol/10^6 cells)
000
20.8 ± 0.10.3 ± 0.05
62.5 ± 0.31.2 ± 0.2
124.1 ± 0.52.8 ± 0.4
243.2 ± 0.44.5 ± 0.6

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of [D2]-16-Methyloctadecanoic Acid cluster_tracing Metabolic Tracing cluster_data Data Analysis s1 Malonic Ester Synthesis s2 Hydrolysis & Deuteration s1->s2 t1 Cell Culture & Labeling s2->t1 Labeled Fatty Acid t2 Metabolite Extraction t1->t2 t3 MS Sample Preparation t2->t3 t4 LC-MS/MS Analysis t3->t4 d1 Quantification t4->d1 d2 Metabolic Flux Calculation d1->d2

Caption: Experimental workflow for stable isotope tracing.

alpha_oxidation_pathway FA This compound FA_CoA 16-Methyloctadecanoyl-CoA FA->FA_CoA ATP, CoA enzyme1 Acyl-CoA Synthetase Hydroxy_FA_CoA 2-Hydroxy-16-methyloctadecanoyl-CoA FA_CoA->Hydroxy_FA_CoA O2, Fe2+ enzyme2 Phytanoyl-CoA Dioxygenase Aldehyde 15-Methylheptadecanal Hydroxy_FA_CoA->Aldehyde TPP enzyme3 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid 15-Methylheptadecanoic Acid Aldehyde->Pristanic_Acid NAD+ enzyme4 Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Pristanic_Acid->Beta_Oxidation

Caption: Alpha-oxidation pathway of this compound.

Discussion

The protocols outlined provide a framework for investigating the metabolic fate of this compound. The use of stable isotope tracers allows for the precise measurement of its uptake and conversion to downstream metabolites. The hypothetical data illustrates how the concentration of the labeled fatty acid and its products change over time, providing insights into the kinetics of its metabolism.

The primary metabolic route for this compound is alpha-oxidation, which occurs in peroxisomes. This pathway is necessary to bypass the methyl group at the beta-position, which would otherwise inhibit beta-oxidation. The initial steps of alpha-oxidation convert 16-methyloctadecanoyl-CoA to 15-methylheptadecanoic acid, which can then enter the beta-oxidation pathway for complete degradation and energy production.

By applying these methods, researchers can investigate how the metabolism of this compound is altered in various physiological and pathological states. This can provide valuable information for understanding the role of branched-chain fatty acids in health and disease and may identify potential targets for therapeutic intervention in drug development.

Synthesis of 16-Methyloctadecanoic Acid Standard for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of high-purity 16-methyloctadecanoic acid, a branched-chain fatty acid of interest in various research fields. The protocols detailed below outline a robust synthetic route, purification methods, and analytical techniques for the characterization of the final product. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a saturated branched-chain fatty acid.[1] Its presence in biological systems and its unique physical properties make it a valuable standard for various research applications, including lipidomics, microbiology, and as a biomarker. This application note describes a reliable method for its synthesis via a Grignard reaction, followed by purification and thorough analytical characterization.

Data Presentation

Table 1: Summary of Reaction Yields and Product Purity
StepReactionStarting MaterialProductTypical Yield (%)Purity (%)
1BrominationHeptadecanoic Acid2-Bromoheptadecane85-95>95 (GC-MS)
2Grignard Reaction2-BromoheptadecaneThis compound (Crude)60-70~90 (GC-MS)
3PurificationThis compound (Crude)This compound (Pure)80-90 (Recovery)>98 (GC-MS)

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process, beginning with the bromination of heptadecanoic acid, followed by a Grignard reaction with carbon dioxide.

Synthesis_Pathway Heptadecanoic_Acid Heptadecanoic Acid Bromoheptadecane 2-Bromoheptadecane Heptadecanoic_Acid->Bromoheptadecane Bromination Grignard_Reagent Grignard Reagent Bromoheptadecane->Grignard_Reagent Mg, THF Carboxylation Carboxylation (CO2) Grignard_Reagent->Carboxylation Final_Product This compound Carboxylation->Final_Product Acid Workup

Caption: Synthetic route to this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromoheptadecane

This protocol describes the conversion of heptadecanoic acid to 2-bromoheptadecane.

Materials:

  • Heptadecanoic acid

  • Thionyl chloride (SOCl₂)

  • N-Bromosuccinimide (NBS)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve heptadecanoic acid (1 equivalent) in anhydrous DCM.

  • Slowly add thionyl chloride (1.2 equivalents) at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the crude acyl chloride in anhydrous ether and add N-bromosuccinimide (1.1 equivalents).

  • Irradiate the mixture with a UV lamp while maintaining the temperature at 0-5 °C for 4-6 hours.

  • Quench the reaction by washing with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 2-bromoheptadecane.

Protocol 2: Synthesis of this compound via Grignard Reaction

This protocol details the formation of the Grignard reagent and its subsequent carboxylation.

Materials:

  • 2-Bromoheptadecane

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.5 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 2-bromoheptadecane (1 equivalent) in anhydrous THF dropwise to the magnesium turnings.

  • Initiate the reaction by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Carefully add crushed dry ice in small portions to the Grignard reagent solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature overnight.

  • Quench the reaction by slowly adding 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification and Analysis Workflow

The crude product is purified by recrystallization, and its identity and purity are confirmed by GC-MS and NMR spectroscopy.

Purification_Analysis_Workflow Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Analysis Analytical Characterization Pure_Product->Analysis GC_MS GC-MS Analysis->GC_MS NMR NMR (1H & 13C) Analysis->NMR

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Derivatization for Long-Chain Branched Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of long-chain branched fatty acids (LCBFA) for analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization of LCBFA.

Issue Potential Cause Recommended Solution
Low or No Product Yield (Incomplete Derivatization) Steric Hindrance: The branched nature of LCBFA can physically block the derivatizing reagent from accessing the carboxyl group.- Increase Reaction Temperature and Time: Carefully optimize by incrementally increasing the temperature (e.g., from 60°C to 80-100°C) and reaction time to overcome the steric hindrance.[1][2] Monitor for potential degradation of unsaturated LCBFA at higher temperatures.- Use a More Reactive Reagent/Catalyst: For silylation, using a catalyst like 1% Trimethylchlorosilane (TMCS) with Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can enhance reactivity.[1][2][3] For esterification, Boron Trifluoride (BF₃)-Methanol is often more effective than acid-catalyzed methods for complex fatty acids.[1][2]
Presence of Water: Moisture in the sample or reagents will hydrolyze the derivatizing agent and the formed derivatives, leading to an incomplete reaction.- Thoroughly Dry Sample: Ensure the sample is completely dry before adding the derivatization reagent. This can be achieved by evaporation under a stream of nitrogen or lyophilization.[1][2][4]- Use Anhydrous Solvents and Reagents: Store derivatization reagents under dry conditions and use anhydrous solvents for sample preparation.- Add a Water Scavenger: Consider adding a water scavenger like 2,2-dimethoxypropane (B42991) to the reaction mixture.[4][5]
Reagent Degradation or Insufficient Amount: Derivatization reagents can degrade if not stored properly, and an insufficient amount will lead to an incomplete reaction.[4]- Use Fresh, High-Quality Reagents: Always use fresh reagents and adhere to the manufacturer's storage recommendations.[4]- Use a Molar Excess of Reagent: A significant molar excess of the derivatizing agent is recommended to drive the reaction to completion. A 2:1 molar ratio of silylating reagent to active hydrogens is a good starting point.[3]
Sample Matrix Effects: Other components in your sample matrix can interfere with the derivatization reaction.[4]- Sample Cleanup: Employ a sample cleanup step (e.g., solid-phase extraction) to remove interfering substances before derivatization.
Poor Chromatographic Peak Shape (e.g., Tailing) Incomplete Derivatization: Residual underivatized LCBFA, which are polar, can interact with the GC column, leading to poor peak shape.[1]- Optimize Derivatization Conditions: Refer to the solutions for "Low or No Product Yield" to ensure complete derivatization.
Active Sites in the GC System: Free silanol (B1196071) groups in the GC inlet liner or on the column can interact with the analytes.- Use a Deactivated Inlet Liner: Ensure a high-quality, deactivated inlet liner is used.- Column Conditioning: Properly condition the GC column according to the manufacturer's instructions.
Derivative Instability (Hydrolysis) Exposure to Moisture: Silyl esters are particularly susceptible to hydrolysis upon exposure to moisture from the environment or in the GC system.[3]- Analyze Samples Promptly: Analyze derivatized samples as soon as possible.[4]- Ensure a Dry GC System: Check for leaks and ensure high-purity carrier gas is used.
Presence of Artifact Peaks in Chromatogram Reagent-Related Impurities: The derivatization reagent itself or its byproducts can introduce extraneous peaks.- Run a Reagent Blank: Always prepare and analyze a reagent blank (all components except the sample) to identify any artifact peaks.[5]
Side Reactions: High reaction temperatures or prolonged reaction times can sometimes lead to the formation of unwanted byproducts.- Optimize Reaction Conditions: Avoid excessive temperatures and reaction times once optimal conditions for complete derivatization are established.

Frequently Asked Questions (FAQs)

Q1: Which derivatization method is best for long-chain branched fatty acids, esterification or silylation?

A1: The choice between esterification and silylation depends on your specific analytical needs.[6]

  • Esterification to form fatty acid methyl esters (FAMEs) is a robust and widely used method, particularly for complex samples.[1] It is often preferred when the primary goal is to analyze the fatty acid profile.

  • Silylation to form trimethylsilyl (B98337) (TMS) esters is also effective and has the advantage of derivatizing other functional groups (e.g., hydroxyl groups) that may be present on the fatty acid chain.[2] However, TMS derivatives can be more susceptible to hydrolysis.[3]

For LCBFA, the steric hindrance of the branch may impact the reaction efficiency of both methods, so optimization of reaction conditions (temperature, time, catalyst) is crucial.

Q2: How can I confirm that my derivatization reaction has gone to completion?

A2: To ensure complete derivatization, you can perform a time-course study. Analyze aliquots of a representative sample at different derivatization times (e.g., 15, 30, 60, 90 minutes). Plot the peak area of the derivatized LCBFA against the reaction time. The optimal time is the point where the peak area no longer increases.[5] If the peak area never plateaus, you may need to increase the reagent concentration or the reaction temperature.[5]

Q3: My LCBFA TMS-derivatives seem to be unstable. What can I do to improve their stability?

A3: The stability of TMS derivatives is a common concern. To mitigate this:

  • Ensure your sample and all solvents are completely anhydrous before derivatization.

  • Analyze the samples as quickly as possible after derivatization.[4]

  • Store derivatized samples under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures if immediate analysis is not possible.

  • Check your GC system for any potential sources of moisture.

Q4: Can I use the same derivatization protocol for both straight-chain and branched-chain fatty acids?

A4: While the fundamental principles of the protocols are the same, you may need to adjust the reaction conditions for LCBFA. Due to steric hindrance from the branch point, LCBFA may require more stringent conditions (higher temperature, longer reaction time, or a stronger catalyst) to achieve complete derivatization compared to their straight-chain counterparts.[7] It is advisable to optimize the protocol specifically for the LCBFA in your samples.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for common derivatization methods used for fatty acids, which can be adapted for LCBFA.

Table 1: Comparison of Common Derivatization Methods for Fatty Acids

ParameterAcid-Catalyzed Esterification (BF₃-Methanol)Silylation (BSTFA + 1% TMCS)
Reagent 14% Boron Trifluoride in MethanolN,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane
Typical Sample Amount 1-25 mg1-10 mg
Reaction Temperature 60-100°C60-70°C
Reaction Time 5-60 minutes30-60 minutes
Key Advantage Robust for both free fatty acids and transesterification of glycerolipids.[1]Derivatizes multiple functional groups (e.g., -OH, -COOH, -NH2, -SH).[2][3]
Key Consideration Requires extraction step after reaction.Derivatives can be moisture-sensitive.[3]

Experimental Protocols

Protocol 1: Esterification of LCBFA using Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol describes the conversion of LCBFA to their corresponding fatty acid methyl esters (FAMEs).

Materials:

  • Dried lipid extract containing LCBFA

  • 14% BF₃-Methanol solution

  • Hexane (B92381) (or Heptane)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Screw-cap glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Place 1-25 mg of the dried lipid extract into a screw-capped glass tube.[5] If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen.[1]

  • Reagent Addition: Add 2 mL of 14% BF₃-Methanol solution to the sample tube.[6]

  • Reaction: Tightly cap the tube and vortex for 30 seconds. Heat the mixture at 60-100°C for 10-60 minutes.[1] The optimal time and temperature should be determined empirically for LCBFA due to potential steric hindrance.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.[6]

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at approximately 1,500 x g for 5 minutes to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation of LCBFA using BSTFA + 1% TMCS

This protocol describes the formation of trimethylsilyl (TMS) esters of LCBFA.

Materials:

  • Dried lipid extract containing LCBFA

  • BSTFA + 1% TMCS

  • Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile)

  • Micro-reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Place the dried lipid extract (1-10 mg) into a micro-reaction vial.[3]

  • Solvent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.[6]

  • Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 60-70°C for 30-60 minutes.[2][6]

  • Cooling: Cool the vial to room temperature.

  • The sample is now ready for direct injection into the GC-MS. No extraction or work-up is typically required.[6]

Visualizations

Derivatization_Workflow_Selection Decision Logic for LCBFA Derivatization Method Selection start Start with Dried Lipid Extract Containing LCBFA question1 Are other functional groups (e.g., -OH) present and need analysis? start->question1 esterification Esterification (e.g., BF3-Methanol) question1->esterification No silylation Silylation (e.g., BSTFA + TMCS) question1->silylation Yes optimize Optimize Reaction Conditions (Temp, Time, Catalyst) esterification->optimize silylation->optimize analyze Analyze by GC-MS optimize->analyze

Caption: Decision tree for selecting a derivatization method for LCBFA.

Esterification_Workflow Experimental Workflow for LCBFA Esterification cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction cluster_final Final Steps start Dried LCBFA Sample (1-25 mg) add_reagent Add 2 mL BF3-Methanol start->add_reagent heat Heat at 60-100°C for 10-60 min add_reagent->heat cool Cool to Room Temp heat->cool add_solvents Add 1 mL Hexane & 1 mL Saturated NaCl cool->add_solvents vortex_extract Vortex to Extract FAMEs add_solvents->vortex_extract centrifuge Centrifuge to Separate Layers vortex_extract->centrifuge collect_layer Collect Upper Hexane Layer centrifuge->collect_layer dry_layer Dry with Na2SO4 collect_layer->dry_layer end Ready for GC-MS Analysis dry_layer->end

Caption: Workflow for BF₃-Methanol Esterification of LCBFA.

References

Troubleshooting poor peak shape of 16-methyloctadecanoic acid in gas chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of 16-methyloctadecanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly those related to poor peak shape.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve specific problems you may encounter during your experiments.

Issue: Tailing Peak for this compound (or its FAME derivative)

Peak tailing is a common problem that can affect the accuracy and reproducibility of your results. It is often caused by unwanted interactions between the analyte and active sites within the GC system.[1]

Initial Checks:

  • Review the chromatogram: Does the tailing affect all peaks or only the this compound peak? If all peaks are tailing, the issue is likely physical or system-wide.[2] If only specific, polar compounds like your analyte are tailing, it points towards a chemical interaction issue.[3]

  • Consider the analyte's properties: this compound is a carboxylic acid and therefore a polar compound. Polar analytes are more prone to tailing, especially on non-polar columns, due to interactions with active sites.[1] To mitigate this, fatty acids are typically derivatized to their less polar fatty acid methyl esters (FAMEs) before GC analysis.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a tailing peak of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization to a Fatty Acid Methyl Ester (FAME) necessary for analyzing this compound by GC?

A1: Derivatization is crucial for several reasons:

  • Reduces Polarity: In their free form, fatty acids are highly polar and can form hydrogen bonds, leading to adsorption issues within the GC system.[4] Converting them to FAMEs reduces this polarity.

  • Improves Volatility: FAMEs are more volatile than their corresponding free fatty acids, which is a requirement for GC analysis.

  • Enhances Peak Shape: By minimizing interactions with active sites in the column and inlet, derivatization leads to sharper, more symmetrical peaks, which improves quantification.[4]

  • Improves Separation: Neutralizing the polar carboxyl group allows for better separation based on the degree and position of unsaturation and boiling point.[4]

Q2: What are the common causes of peak fronting for my FAME peak?

A2: Peak fronting is typically less common than tailing but can still occur. The primary causes are:

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing some of the analyte to travel ahead of the main band.[5] This is often a concentration-dependent effect.[1] Try reducing the injection volume or diluting the sample.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (more eluting) than the mobile phase, it can cause the peak to be distorted and front.[6][7] Ensure your sample solvent is compatible with your stationary phase and initial oven conditions.

Q3: Which GC column is most suitable for analyzing this compound methyl ester?

A3: The choice of column is critical for good separation. For FAME analysis, polar stationary phases are generally recommended.

  • High-Polarity Columns: Columns with stationary phases like cyanopropyl silicone (e.g., HP-88, DB-23) or polyethylene (B3416737) glycol (WAX columns like DB-WAX) are commonly used.[8][9] These columns provide good separation of FAMEs, including positional and geometric isomers.[9]

  • Mid-Polarity Columns: For GC-MS applications where column bleed can be an issue, a mid-polarity column like a BPX70 may be a good compromise.[10]

Stationary Phase TypePolarityCommon Applications for Fatty Acids
Cyanopropyl SiliconeHighExcellent for separating cis/trans isomers and complex FAME mixtures.[8][9]
Polyethylene Glycol (WAX)HighGeneral-purpose for FAME analysis, good for separating based on unsaturation.[8]
Biscyanopropyl SiloxaneHighOptimized for detailed FAME separations.[11]
Non-polar (e.g., 100% Dimethylpolysiloxane)LowNot ideal for complex FAME mixtures but can be used for simple separations by boiling point.

Q4: What are the key GC parameters to optimize for good peak shape?

A4: Optimizing your GC method parameters is essential.

  • Inlet Temperature: The temperature should be high enough to ensure rapid and complete vaporization of the FAMEs without causing thermal degradation. A typical starting point is 250 °C.[12]

  • Oven Temperature Program: The initial oven temperature should be low enough to allow for solvent focusing, which helps to create a narrow injection band.[3] A rule of thumb is to set the initial temperature 10-20°C below the boiling point of the injection solvent.[13] The ramp rate will affect the resolution of different FAMEs.

  • Carrier Gas Flow Rate: An optimal flow rate ensures good efficiency. If the flow is too low, it can lead to peak broadening.[3]

  • Split Ratio: For split injections, a low split ratio can lead to a slow transfer of the sample onto the column, causing peak broadening.[14] Ensure the split flow is adequate, often a minimum of 20 mL/min through the inlet is recommended.[14]

Q5: How can I confirm that my derivatization reaction has gone to completion?

A5: Incomplete derivatization will result in the presence of the original free fatty acid, which will likely produce a tailing peak or may not elute at all. To confirm complete derivatization:

  • Inject a standard of the underivatized this compound: This will show you its retention time (if it elutes) and poor peak shape under your FAME analysis conditions. Check for a peak at this retention time in your derivatized sample.

  • Vary reaction conditions: If you suspect an incomplete reaction, try increasing the reaction time or temperature and observe if the FAME peak area increases while the free acid peak decreases.[15]

  • Use a proven derivatization protocol: A common and effective method is using a catalyst like Boron Trifluoride (BF3) in methanol (B129727) or methanolic HCl.[4][16][17]

Experimental Protocols

Protocol 1: Derivatization of this compound to its FAME using Boron Trifluoride-Methanol

This protocol is a general guideline and may need optimization for your specific sample matrix.[4]

Materials:

  • Sample containing this compound (1-25 mg)

  • Boron trifluoride-methanol (BCl3-Methanol), 12% w/w

  • Hexane (B92381) (GC grade)

  • Deionized Water

  • Anhydrous Sodium Sulfate (B86663)

  • Micro reaction vessel (5-10 mL) with a screw cap

Procedure:

  • Place 1-25 mg of your sample into the micro reaction vessel. If the sample is in an aqueous solvent, evaporate it to dryness first.

  • Add 2 mL of 12% BCl3-methanol solution to the vessel.

  • Cap the vessel tightly and heat at 60 °C for 5-10 minutes. The exact time may vary depending on the sample matrix.

  • Cool the vessel to room temperature.

  • Add 1 mL of deionized water and 1 mL of hexane to the vessel.

  • Shake the vessel vigorously for 30 seconds to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial. To ensure the sample is dry, you can pass the hexane layer through a small column containing anhydrous sodium sulfate or add anhydrous sodium sulfate directly to the collection vial.[4]

  • The sample is now ready for GC analysis.

Protocol 2: Typical GC-FID Parameters for FAME Analysis

These are starting parameters and should be optimized for your specific instrument and column. This example uses a polar column.[9][12]

ParameterSetting
GC System Agilent 7890 Series GC or equivalent
Column HP-88 (100 m x 0.25 mm, 0.20 µm) or similar polar column
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 100:1 (can be adjusted based on concentration)
Carrier Gas Helium
Flow Rate 1 mL/min (Constant Flow)
Oven Program Start at 60 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, then ramp at 5 °C/min to 240 °C, hold for 7 min.
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Hydrogen Flow 40 mL/min
Air Flow 450 mL/min
Makeup Gas (He) 30 mL/min

Visualization of Key Relationships

GC_Peak_Shape_Factors peak_shape GC Peak Shape for This compound sub_analyte Analyte Properties peak_shape->sub_analyte sub_column Column Conditions peak_shape->sub_column sub_inlet Inlet Conditions peak_shape->sub_inlet sub_method Method Parameters peak_shape->sub_method node_polarity High Polarity (Free Acid) sub_analyte->node_polarity node_derivatization Derivatization (FAME) sub_analyte->node_derivatization node_concentration Concentration (Overload) sub_analyte->node_concentration node_phase Stationary Phase (Polarity) sub_column->node_phase node_contamination Contamination sub_column->node_contamination node_installation Installation (Cut, Depth) sub_column->node_installation node_liner Liner Activity/ Contamination sub_inlet->node_liner node_temp_inlet Inlet Temperature sub_inlet->node_temp_inlet node_septum Septum Bleed/ Fragments sub_inlet->node_septum node_temp_oven Oven Temperature Program sub_method->node_temp_oven node_flow Flow Rate sub_method->node_flow node_solvent Sample Solvent sub_method->node_solvent

Caption: Key factors influencing the GC peak shape of this compound.

References

Preventing isomerization of fatty acids during sample preparation and analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the isomerization of fatty acids during sample preparation and analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, leading to unwanted fatty acid isomerization.

Issue 1: Appearance of Unexpected Peaks in Chromatograms, Suggesting Isomer Formation

  • Question: My chromatogram shows extra peaks that I suspect are isomers of my target fatty acids. What could be the cause and how can I fix it?

  • Answer: Unexpected peaks are often the result of isomerization or degradation of fatty acids during sample preparation, particularly during the derivatization step required for gas chromatography (GC) analysis.

    • Primary Cause: Harsh derivatization conditions, such as the use of strong acid catalysts like Boron Trifluoride in Methanol (B129727) (BF₃-MeOH) at high temperatures, can induce the formation of geometric (cis/trans) and positional isomers. This is particularly problematic for polyunsaturated fatty acids (PUFAs) and other sensitive fatty acids like furan (B31954) fatty acids.[1]

    • Troubleshooting Steps:

      • Switch to a Milder Derivatization Method: Opt for less harsh reagents that operate under milder temperature conditions. Recommended alternatives include:

        • Methanolic Sulfuric Acid (H₂SO₄-MeOH): A gentler acid-catalyzed method.

        • Silylation Reagents (e.g., BSTFA): N,O-Bis(trimethylsilyl)trifluoroacetamide creates trimethylsilyl (B98337) (TMS) esters under moderate temperatures.[1]

        • Diazomethane: Highly effective under non-acidic, room temperature conditions, but it is toxic and explosive, requiring stringent safety protocols.[1]

      • Optimize Reaction Conditions: If using an acid-catalyzed method is unavoidable, reduce the reaction temperature and time to minimize isomerization.

      • Analyze a Standard: Derivatize a known fatty acid standard using the same method to confirm if the artifacts are being generated during your sample preparation.

Issue 2: Inconsistent Quantification and Low Recovery of Unsaturated Fatty Acids

  • Question: I'm experiencing poor and inconsistent recovery of my unsaturated fatty acids. Could isomerization be the cause?

  • Answer: Yes, isomerization and degradation can lead to a significant loss of the original fatty acid, resulting in poor recovery and inaccurate quantification.

    • Primary Cause: The same factors that cause isomerization—harsh chemical treatments and high temperatures—can also lead to the degradation of fatty acids, especially PUFAs.[1] This is a known issue with methods like BF₃-MeOH, which can be destructive to certain fatty acids.[1]

    • Troubleshooting Steps:

      • Evaluate Storage Conditions: Ensure that your samples and standards are stored at appropriate temperatures (e.g., -80°C for long-term storage) to prevent degradation of long-chain PUFAs.

      • Use an Internal Standard: Incorporate a synthetic fatty acid (e.g., C13:0, C19:0) as an internal standard before the extraction and derivatization steps to correct for variability in sample preparation and analysis.[2]

      • Adopt Milder Preparation Protocols: As with preventing unexpected peaks, switching to a gentler derivatization method is crucial for preserving the integrity of your fatty acids.

Issue 3: Peak Tailing for Fatty Acid Methyl Esters (FAMEs) in Gas Chromatography

  • Question: My FAME peaks in the GC chromatogram are showing significant tailing. What's causing this and how can I improve the peak shape?

  • Answer: Peak tailing in GC analysis of FAMEs is often an indication of incomplete derivatization.

    • Primary Cause: If the derivatization reaction is incomplete, residual free fatty acids remain in the sample. The polar carboxylic acid groups of these underivatized fatty acids can interact strongly with the GC column's stationary phase, leading to poor peak shape and tailing.[1][3]

    • Troubleshooting Steps:

      • Optimize Derivatization Reaction: Ensure the reaction goes to completion by:

        • Using a sufficient molar excess of the derivatization reagent.

        • Optimizing the reaction time and temperature according to the chosen method.

        • Ensuring the sample is completely dry before adding reagents, as water can interfere with the reaction.

      • Check Reagent Quality: Use fresh, high-quality derivatization reagents.

      • Column Maintenance: If the problem persists after optimizing derivatization, your GC column may be contaminated or degraded. Consider conditioning or replacing the column.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about preventing fatty acid isomerization.

  • Q1: What are the main factors that cause isomerization of fatty acids during sample preparation?

  • A1: The primary factors are high temperatures, harsh chemical conditions (strong acids or bases), and exposure to certain catalysts. For instance, heating unsaturated fatty acids above 150°C can lead to cis-to-trans isomerization.[4][5][6] Similarly, using strong acid catalysts like BF₃-MeOH for derivatization can cause both isomerization and degradation.[1]

  • Q2: Which derivatization methods are recommended to minimize isomerization?

  • A2: To preserve the structural integrity of fatty acids, especially PUFAs, milder derivatization techniques are recommended. These include:

    • Methanolic Sulfuric Acid (H₂SO₄-MeOH): A less harsh acid-catalyzed method compared to BF₃-MeOH.[1]

    • Silylation using reagents like BSTFA: This method avoids strongly acidic conditions.[1]

    • Diazomethane: Very effective and mild, but requires special handling due to its toxicity and explosive nature.[1]

  • Q3: Can cooking or heating of oils cause isomerization?

  • A3: Yes, heating oils, particularly at high temperatures (above 140-150°C) for extended periods, can cause the conversion of cis-unsaturated fatty acids to trans fatty acids.[7] The presence of sulfur-containing compounds, such as those in garlic and onions, can also promote this isomerization during cooking.[7]

  • Q4: How can I accurately analyze cis and trans isomers?

  • A4: Accurate analysis of cis and trans isomers requires specialized analytical techniques. Gas chromatography (GC) is the most common method. To achieve good separation, it is crucial to use a highly polar capillary column, such as those with a biscyanopropyl or a polyethylene (B3416737) glycol (PEG) stationary phase.[8] Ionic liquid-based columns are also very effective for separating geometric isomers.[9]

  • Q5: Does the type of oil or fat affect the rate of isomerization?

  • A5: Yes, the fatty acid profile of the oil or fat plays a significant role. Oils with a higher content of polyunsaturated fatty acids (like linoleic and linolenic acids) are more susceptible to isomerization upon heating compared to oils rich in monounsaturated or saturated fatty acids.[5][10]

Data Presentation

Table 1: Comparison of Derivatization Methods for Fatty Acid Analysis

Derivatization MethodCatalystTemperatureTimeAdvantagesDisadvantages
Boron Trifluoride-Methanol (BF₃-MeOH)Strong Lewis AcidHigh (e.g., 100°C)~30 minFast and effective for many fatty acidsCan cause isomerization and degradation of sensitive FAs
Methanolic Sulfuric Acid (H₂SO₄-MeOH)Strong AcidModerate (e.g., 50°C)~2 hoursMilder than BF₃-MeOH, less isomerization[1]Longer reaction time
Silylation (e.g., BSTFA)-Moderate (e.g., 60°C)~1 hourMild conditions, avoids strong acids[1]Reagents can be sensitive to water
Diazomethane-Room Temp.< 10 minVery mild, rapid, and efficient[1]Highly toxic and explosive, requires special handling

Table 2: Effect of Temperature and Time on Trans Linoleic Acid Isomer Formation in Sunflower Oil

Temperature (°C)Processing Time (hours)Total Trans Linoleic Acid (%)
1791~0.2
1795~0.8
2311~1.5
2315~7.5
2821~10.0
2825> 40.0

Data adapted from studies on heat treatment of sunflower oil, showing an increase in trans isomers with rising temperature and time. The formation of trans linoleic acid isomers has been shown to follow zero-order kinetics.[11]

Experimental Protocols

Protocol 1: Mild Derivatization using Methanolic Sulfuric Acid

  • Sample Preparation: Place the dried lipid extract (1-10 mg) into a glass reaction tube.

  • Reagent Addition: Add 1 mL of 2% (v/v) sulfuric acid in anhydrous methanol to the dried extract.

  • Reaction: Cap the tube securely and heat at 50°C for 2 hours.

  • Extraction: After cooling to room temperature, add 1 mL of a saturated aqueous NaCl solution. Extract the FAMEs three times using 1 mL of n-hexane for each extraction.

  • Drying and Analysis: Combine the organic (n-hexane) layers. Dry the combined extract under a stream of nitrogen. Reconstitute the sample in an appropriate volume of hexane (B92381) for GC analysis.[1]

Protocol 2: Derivatization using Silylation (BSTFA)

  • Sample Preparation: Place the dried lipid extract (1-10 mg) into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness.

  • Reagent Addition: Add 100 µL of an appropriate aprotic solvent (e.g., acetonitrile, pyridine) to dissolve the sample. Add 50 µL of BSTFA (with 1% TMCS as a catalyst if needed).

  • Reaction: Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.

  • Analysis: After cooling, the sample is ready for direct injection into the GC.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Choose Mild Method) cluster_analysis Analysis start Lipid Sample extraction Lipid Extraction start->extraction drying Solvent Evaporation (under Nitrogen) extraction->drying add_reagent Add Mild Reagent (e.g., H2SO4-MeOH or BSTFA) drying->add_reagent Dried Lipid Extract reaction Controlled Heating (e.g., 50-60°C) add_reagent->reaction extraction_fame FAME Extraction (if applicable) reaction->extraction_fame drying_fame Final Drying & Reconstitution extraction_fame->drying_fame gc_analysis GC Analysis (High-Polarity Column) drying_fame->gc_analysis Derivatized Sample data_processing Data Processing & Quantification gc_analysis->data_processing

Caption: Workflow for minimizing fatty acid isomerization during sample preparation and analysis.

decision_tree start Start: Need to derivatize fatty acids for GC q1 Are the fatty acids polyunsaturated or sensitive (e.g., furan FAs)? start->q1 mild_methods Choose a Mild Method q1->mild_methods Yes standard_methods Standard methods (e.g., BF3-MeOH) can be used, but with caution. q1->standard_methods No q2 Is specialized safety equipment available for handling highly toxic reagents? mild_methods->q2 optimize Optimize: Use lower temperature and shorter reaction time. standard_methods->optimize To minimize risk diazomethane Use Diazomethane (Room Temp, Fast) q2->diazomethane Yes other_mild Use H2SO4-MeOH or BSTFA (Moderate Temp) q2->other_mild No

Caption: Decision tree for selecting an appropriate fatty acid derivatization method.

References

Technical Support Center: Branched-Chain Fatty Acid Methyl Esters (BCFAMEs) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the optimal gas chromatography (GC) column selection and troubleshooting for the separation of branched-chain fatty acid methyl esters (BCFAMEs).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting a GC column for BCFAME analysis?

The most critical factor is the stationary phase polarity. BCFAMEs, including structural isomers like iso- and anteiso- forms, have very similar boiling points and require a highly polar stationary phase for effective separation.[1][2] The separation on these columns is governed by the degree of unsaturation and molecular structure, rather than just boiling point.[1][3][4]

Q2: Which specific stationary phases are recommended for separating complex BCFAME mixtures?

For resolving complex mixtures and structural isomers of FAMEs, highly polar and extremely polar stationary phases are recommended:

  • High-Polarity Cyanopropylsiloxane Columns: Phases like CP-Sil 88, HP-88, and SP-2560 are specifically designed for FAME analysis and are effective at separating geometric (cis/trans) and positional isomers.[4][5] These columns provide the necessary selectivity for many BCFAME applications.[6]

  • Extremely Polar Ionic Liquid (IL) Columns: Columns such as the SLB-IL111 represent a significant advancement for FAME analysis.[7][8] They offer unique selectivity, exceptional thermal stability, and can resolve complex FAME isomers, including branched-chain variants, that are difficult to separate on traditional cyanopropyl columns.[7][8][9]

Q3: Can I use a standard wax (Polyethylene Glycol, PEG) column for BCFAME analysis?

While wax columns are suitable for general FAME analysis, they typically have medium to high polarity and may not provide sufficient selectivity to resolve closely related BCFAME isomers.[4][10] For applications requiring the separation of subtle structural differences, such as iso- and anteiso-BCFAs, a more polar cyanopropylsiloxane or an ionic liquid column is the superior choice.[1][4]

Q4: What are the main advantages of using an Ionic Liquid (IL) column over a traditional high-polarity column?

Ionic Liquid (IL) columns offer several key advantages:

  • Enhanced Selectivity: IL phases provide a different and often improved selectivity for FAME isomers compared to traditional phases.[10]

  • Higher Thermal Stability: Many IL columns have higher maximum operating temperatures than wax or even some cyanopropyl columns, which reduces column bleed and allows for the analysis of higher boiling point compounds.[11][12]

  • Improved Resolution: They can resolve complex co-elutions of FAME isomers that are challenging for other column types, sometimes eliminating the need for complementary separation techniques.[9]

Data Presentation: Column Performance Comparison

The selection of a stationary phase is the most critical step in optimizing your separation.[2] The table below summarizes the characteristics of common GC stationary phases used for FAME analysis.

Column Type Stationary Phase Example Polarity Max Temperature Primary Application for FAMEs
Non-PolarEquity-1, DB-5msNon-Polar325-350°CSeparation primarily by boiling point; not ideal for isomers.[3][13]
Medium-PolarityDB-225MSMedium-High220-240°CGeneral FAME profiles, separation of omega-3/6 fatty acids.[7]
High-PolarityHP-88, CP-Sil 88, SP-2560High250°CExcellent for cis/trans isomers and complex FAME mixtures, including BCFAMEs.[5][6][14]
Extremely PolarSLB-IL111 (Ionic Liquid)Extremely High270-300°CSuperior resolution of complex geometric, positional, and branched-chain isomers.[7][8][9]

Experimental Protocols

A robust experimental protocol is essential for reproducible results. The following provides a detailed methodology for the analysis of BCFAMEs.

1. Sample Preparation: Derivatization to FAMEs

Fatty acids must be derivatized to their more volatile methyl ester form (FAMEs) prior to GC analysis.[5][15]

  • Hydrolysis: Saponify the lipid sample using a solution of NaOH or KOH in methanol (B129727) to free the fatty acids from their glycerol (B35011) backbone.

  • Methylation: Esterify the free fatty acids to FAMEs using a reagent like Boron Trifluoride (BF3) in methanol or an acidic methanol solution.

  • Extraction: Extract the FAMEs from the reaction mixture using a non-polar solvent such as hexane (B92381).

  • Final Preparation: Dry the hexane layer over anhydrous sodium sulfate, filter, and dilute to the final concentration for injection.

2. Gas Chromatography (GC) Instrument Setup

The following parameters are a typical starting point for BCFAME analysis on a high-polarity column.

Parameter Value Notes
GC Column HP-88 (100 m x 0.25 mm, 0.20 µm) or equivalentA long, high-polarity column is crucial for resolution.[4][5]
Carrier Gas Helium or HydrogenMaintain a constant flow rate (e.g., 1 mL/min for He).
Injector Split/Splitless
Injector Temp. 250 - 280°CEnsure complete volatilization of the sample.[3]
Split Ratio 50:1 to 100:1Adjust based on sample concentration to avoid column overload.
Oven Program Initial: 100°C, hold 2 minA lower initial temperature can improve the resolution of early-eluting peaks.
Ramp: 3-5°C/min to 240°CA slow ramp rate is critical for separating closely eluting isomers.
Final Hold: Hold at 240°C for 15-20 minEnsures all components have eluted.
Detector Flame Ionization Detector (FID)
Detector Temp. 280 - 300°CMust be higher than the final oven temperature to prevent condensation.[3]

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during BCFAME analysis.

Q: My branched-chain isomers are co-eluting or showing poor resolution. What should I do?

A: Poor resolution is a common challenge.

  • Verify Column Choice: Ensure you are using a high-polarity cyanopropylsiloxane (e.g., HP-88) or an ionic liquid column. Standard wax or mid-polarity columns may be insufficient.[4]

  • Optimize Oven Program: Lower the initial oven temperature and reduce the temperature ramp rate (e.g., from 5°C/min to 3°C/min). This increases the time analytes spend interacting with the stationary phase, improving separation.[16]

  • Check Carrier Gas Flow: Ensure the flow rate is optimal for your column dimensions and carrier gas type. An incorrect flow rate can significantly reduce column efficiency.

  • Increase Column Length: If resolution is still insufficient, consider using a longer column (e.g., 100m) to increase the total number of theoretical plates.[5]

Q: My chromatographic peaks are tailing. What is the likely cause?

A: Peak tailing is often caused by active sites or contamination.[17]

  • Check the Inlet: The glass inlet liner is a common source of activity. Replace it with a new, deactivated liner. Buildup of non-volatile residues can also cause tailing.[18][19]

  • Column Contamination: Trim the first 15-30 cm from the front of the column to remove non-volatile residues that accumulate over time.[19]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[18] Try diluting your sample or increasing the split ratio.

  • Chemical Interactions: Highly polar FAMEs can interact with active sites in the system. Ensure all components in the sample path are properly deactivated.

Q: I am observing "ghost peaks" in my chromatogram. Where are they coming from?

A: Ghost peaks are extraneous peaks that are not from your sample.

  • Injector/Septum Bleed: Old or low-quality septa can release contaminants (siloxanes) at high temperatures. Replace the septum with a high-quality, low-bleed version.[17]

  • Sample Carryover: Residue from a previous, more concentrated sample may be eluting in a subsequent run. Run a solvent blank to confirm. If carryover is present, optimize your syringe and injector wash steps.[18]

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases. Ensure high-purity gases and install or replace gas traps.[20]

Q: My peak retention times are shifting between runs. Why?

A: Unstable retention times point to a lack of system stability.

  • Check for Leaks: Even small leaks in the gas lines, fittings, or septum can cause pressure/flow fluctuations and lead to shifting retention times. Perform a thorough leak check of the system.[20][21]

  • Verify Flow and Temperature Control: Ensure that your GC's electronic pressure control and oven temperature control are functioning correctly and are stable.

  • Column Aging: Over time, the stationary phase can degrade, leading to changes in retention. If the column is old or has been subjected to high temperatures or oxygen, it may need to be replaced.[18]

Mandatory Visualization

The following diagram outlines a logical workflow for troubleshooting poor peak resolution in BCFAME analysis.

A troubleshooting workflow for poor BCFAME peak resolution.

References

Addressing co-elution issues of 16-methyloctadecanoic acid with other lipids.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving analytical challenges in lipidomics. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals address the common issue of 16-methyloctadecanoic acid co-eluting with other lipid species during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its analysis challenging?

A: this compound is a methyl-branched, long-chain saturated fatty acid.[1] Its analysis can be challenging due to its structural similarity to other fatty acids, particularly isomers and lipids with comparable chain lengths and polarities. This similarity often leads to co-elution, where it is not fully separated from other lipids during chromatographic analysis, complicating accurate identification and quantification.

Q2: What are the most common lipids that co-elute with this compound?

A: Co-elution is common with other C19 branched-chain fatty acids (e.g., 2-methyloctadecanoic acid) or straight-chain fatty acids of similar effective chain length.[2][3] Depending on the chromatographic conditions, it may also co-elute with certain unsaturated C18 fatty acids. The derivatization process can also produce by-products that may interfere with the analysis.

Q3: Why is derivatization required for the GC-MS analysis of fatty acids like this compound?

A: Free fatty acids are highly polar and have low volatility, making them unsuitable for direct analysis by Gas Chromatography (GC).[4][5] Derivatization, most commonly through esterification to form Fatty Acid Methyl Esters (FAMEs), neutralizes the polar carboxyl group.[4][6][7] This process increases the volatility and thermal stability of the fatty acids, allowing for better separation and peak shape during GC analysis.[4][8]

Q4: What are the standard derivatization techniques for fatty acid analysis?

A: The most common methods are esterification and silylation.

  • Esterification: This method converts fatty acids into FAMEs. It is typically catalyzed by an acid (e.g., boron trifluoride in methanol) or a base.[4][7]

  • Silylation: This technique uses reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to create trimethylsilyl (B98337) (TMS) esters. Silylation is effective but can also derivatize other functional groups, such as hydroxyl groups.[4][5][9]

Troubleshooting Guide for Co-Elution Issues

Q5: My chromatogram shows a broad or shouldered peak for this compound. How can I confirm co-elution and what should I do?

A: A non-symmetrical peak shape, such as a shoulder or a tail, is a strong indicator of co-elution.[10] Here is a step-by-step approach to diagnose and resolve the issue:

Step 1: Confirm Co-elution with Mass Spectrometry (MS) Your first step should be to use your mass spectrometer to investigate the peak.[10]

  • Action: Acquire mass spectra at different points across the chromatographic peak (the beginning, apex, and end).

  • Expected Outcome: If multiple compounds are co-eluting, the mass spectra will change across the peak. You will likely see different fragment ions or molecular ions for the different species present. A pure compound should yield a consistent mass spectrum across the entire peak.[10]

Step 2: Optimize Gas Chromatography (GC) Parameters If co-elution is confirmed, the next step is to adjust your GC method to improve separation.

  • Modify the Temperature Gradient: A slower temperature ramp can increase the separation between closely eluting compounds. Try decreasing the ramp rate (e.g., from 10°C/min to 3°C/min) during the elution window of your target analyte.

  • Change the Column: If optimizing the temperature program is insufficient, a different GC column may be necessary. The choice of stationary phase is critical for selectivity.[11] For FAME analysis, columns with a polar stationary phase (e.g., biscyanopropyl polysiloxane) are often used to provide better separation of saturated and unsaturated fatty acids.

  • Adjust Carrier Gas Flow: Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) can enhance column efficiency and improve resolution.

Step 3: Review and Optimize the Derivatization Protocol Incomplete or inefficient derivatization can lead to peak tailing and potential overlap with other compounds.

  • Ensure Complete Reaction: Check that the reaction time and temperature are sufficient for your chosen derivatization method.[5][7] You can test different reaction times and analyze the aliquots to determine the optimal conditions.[7]

  • Use High-Quality Reagents: Derivatization reagents are often sensitive to moisture.[5][7] Ensure that your reagents are fresh and stored under appropriate conditions to prevent the introduction of artifacts that could co-elute with your analyte.

Step 4: Improve Sample Preparation and Extraction Interfering substances from the sample matrix can contribute to co-elution.

  • Action: Employ a robust lipid extraction method, such as a modified Folch or Bligh-Dyer extraction, to effectively remove non-lipid components.[9]

  • Solid-Phase Extraction (SPE): Consider using an SPE cleanup step to fractionate the lipid extract. This can isolate the free fatty acid fraction before derivatization, reducing the complexity of the sample injected into the GC-MS.

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids to FAMEs using BF₃-Methanol

This protocol describes the acid-catalyzed esterification of fatty acids to form FAMEs, a common procedure for GC-MS analysis.

Methodology:

  • Sample Preparation: Weigh 1-25 mg of the extracted lipid sample into a micro-reaction vessel.

  • Reagent Addition: Add 2 mL of 12% w/w Boron Trichloride (BCl₃) or Boron Trifluoride (BF₃) in methanol.

  • Reaction: Tightly cap the vessel and heat it at 60°C for 5-10 minutes.

  • Extraction: Cool the vessel to room temperature. Add 1 mL of water and 1 mL of hexane (B92381).

  • Mixing: Shake the vessel vigorously to ensure the FAMEs are partitioned into the hexane (upper) layer.

  • Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer containing the FAMEs to a clean autosampler vial for GC-MS analysis.

(Based on procedures from Sigma-Aldrich and Restek).[5][7]

Protocol 2: Derivatization of Fatty Acids by Silylation using BSTFA

This protocol describes the formation of TMS esters from fatty acids, an alternative to FAME derivatization.

Methodology:

  • Sample Preparation: Place the dried lipid extract (e.g., from 1 mg/mL solution in an aprotic solvent like acetonitrile) into an autosampler vial.[4]

  • Reagent Addition: Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).[4]

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[4]

  • Dilution & Analysis: After cooling, an appropriate solvent like dichloromethane (B109758) can be added for dilution before injection into the GC-MS.[4]

(Based on procedures from BenchChem and Restek).[4][5]

Quantitative Data Tables

Table 1: Comparison of GC Columns for FAME Analysis

ParameterColumn A (Standard Non-Polar)Column B (Intermediate Polar)Column C (High-Polarity/Cyano)
Stationary Phase 5% Phenyl Polysilphenylene-siloxane50% Cyanopropylphenyl MethylpolysiloxaneBiscyanopropyl Polysiloxane
Typical Dimensions 30 m x 0.25 mm x 0.25 µm30 m x 0.25 mm x 0.25 µm60 m x 0.25 mm x 0.25 µm
Max Temperature ~350°C~275°C~250°C
Use Case General purpose, separation by boiling point.Good for separating FAMEs with varying degrees of unsaturation.Excellent selectivity for positional and geometric isomers of FAMEs. Recommended for complex mixtures.

Table 2: Summary of Derivatization Reaction Conditions

ParameterAcid-Catalyzed Esterification (BF₃-Methanol)Silylation (BSTFA + 1% TMCS)
Reagent 12% BF₃ in MethanolBSTFA + 1% TMCS
Sample Amount 1-25 mg~100 µL of 1 mg/mL solution
Reaction Temperature 60°C60-100°C
Reaction Time 5-10 minutes5-60 minutes
Extraction Solvent Hexane or HeptaneDichloromethane (optional dilution)
Key Advantage Robust and widely used for FAMEs.Derivatizes multiple functional groups.

(Data compiled from multiple sources).[4][7]

Visualizations

Troubleshooting_Workflow cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Optimization cluster_2 Phase 3: Resolution Start Suspected Co-elution of This compound CheckMS Analyze MS Data Across Peak Start->CheckMS CoelutionConfirmed Co-elution Confirmed? CheckMS->CoelutionConfirmed OptimizeGC Optimize GC Method (Temp. Gradient, Flow Rate) CoelutionConfirmed->OptimizeGC Yes Resolved Peak Resolved CoelutionConfirmed->Resolved No ChangeColumn Select Different GC Column (e.g., High-Polarity Phase) OptimizeGC->ChangeColumn OptimizeDeriv Optimize Derivatization (Time, Temp, Reagents) ChangeColumn->OptimizeDeriv OptimizeDeriv->Resolved Success NotResolved Issue Persists OptimizeDeriv->NotResolved No Success ImproveSamplePrep Improve Sample Prep (e.g., SPE Cleanup) NotResolved->ImproveSamplePrep ImproveSamplePrep->OptimizeGC Derivatization_Workflow Start Start: Extracted Lipid Sample (Containing Free Fatty Acids) AddReagent Add Derivatization Reagent (e.g., BF3-Methanol or BSTFA) Start->AddReagent Heat Heat Reaction Mixture (e.g., 60°C for 10-60 min) AddReagent->Heat QuenchExtract Quench Reaction and Extract with Organic Solvent (e.g., Hexane) Heat->QuenchExtract FinalSample Final Sample: Derivatized Fatty Acids (FAMEs or TMS-esters) QuenchExtract->FinalSample GCMS Inject into GC-MS for Analysis FinalSample->GCMS

References

Technical Support Center: Enhancing the Recovery of 16-Methyloctadecanoic Acid from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of 16-methyloctadecanoic acid from tissue samples.

I. Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the recovery of this compound?

A1: The initial lipid extraction from the tissue homogenate is the most critical step. Incomplete extraction will lead to significant loss of the target analyte, which cannot be compensated for in downstream processing. The choice of solvent system and the thoroughness of the homogenization and extraction procedure are paramount. The Folch method, using a chloroform (B151607):methanol (B129727) mixture, is a widely recognized and robust method for total lipid extraction from animal tissues.[1][2]

Q2: Why is derivatization to a fatty acid methyl ester (FAME) necessary for the analysis of this compound?

A2: Derivatization to its corresponding methyl ester (FAME) is essential for several reasons. Free fatty acids are polar and have low volatility, making them unsuitable for gas chromatography (GC) analysis. This can lead to poor peak shape and inaccurate quantification.[3] Converting this compound to its FAME derivative increases its volatility and reduces its polarity, making it amenable to GC-MS analysis.[3]

Q3: Can I use a different derivatization reagent other than Boron Trifluoride (BF₃)-Methanol?

A3: Yes, other derivatization reagents can be used, such as methanolic HCl or silylating agents like BSTFA. However, BF₃-Methanol is a very effective and widely used reagent for the esterification of fatty acids.[4][5][6] It is crucial to ensure that the chosen reagent and reaction conditions lead to complete derivatization, as incomplete reactions are a common source of error and low recovery.

Q4: How can I be sure that I have successfully extracted and derivatized the this compound?

A4: The use of an appropriate internal standard is highly recommended. An odd-chain fatty acid, such as heptadecanoic acid (C17:0), which is typically not present in most biological samples, can be added at the beginning of the extraction process. By tracking the recovery of the internal standard, you can assess the efficiency of your extraction and derivatization steps.

Q5: What are the best storage conditions for my tissue samples and lipid extracts?

A5: To prevent degradation of fatty acids through oxidation, tissue samples should be stored at -80°C under an inert atmosphere (e.g., nitrogen or argon) if possible. Lipid extracts should also be stored at -20°C or lower, and it is advisable to add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[2]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem 1: Low Recovery of this compound
Possible Cause Troubleshooting Step
Incomplete Tissue Homogenization Ensure the tissue is thoroughly homogenized to allow for efficient solvent penetration. The final volume of the solvent mixture should be about 20 times the volume of the tissue sample.[7] For tough tissues, consider using a more rigorous homogenization method like sonication.[7]
Inefficient Lipid Extraction Perform the extraction multiple times (2-3x) and pool the organic phases. Ensure a clear phase separation is achieved during the washing step; centrifugation can aid in this.[1][2]
Incomplete Derivatization Optimize the derivatization reaction time and temperature. Ensure the sample is dry before adding the derivatization reagent, as water can interfere with the reaction. Use a fresh, high-quality derivatization reagent.
Analyte Loss During Solvent Evaporation Avoid evaporating the solvent to complete dryness, as this can lead to the loss of more volatile FAMEs. Evaporate under a gentle stream of nitrogen.[2]
Degradation of this compound Add an antioxidant (e.g., BHT) to the extraction solvent to prevent oxidation.[2] Work quickly and keep samples on ice whenever possible.
Problem 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
Possible Cause Troubleshooting Step
Active Sites in the GC Inlet or Column Deactivate the GC inlet liner with a silylating agent. If the problem persists, consider replacing the liner and trimming the first few centimeters of the GC column.
Incomplete Derivatization Un-derivatized fatty acids are polar and can interact with the stationary phase, leading to peak tailing. Re-optimize the derivatization procedure.
Column Overload Dilute the sample and re-inject. The peak height should be within the linear range of the detector.
Inappropriate GC Column Ensure you are using a column suitable for FAME analysis. A mid-polar to polar column (e.g., with a cyanopropyl or polyethylene (B3416737) glycol stationary phase) is generally recommended.
Problem 3: Co-elution of this compound with Other Compounds
Possible Cause Troubleshooting Step
Similar Retention Times of FAMEs Modify the GC oven temperature program. A slower temperature ramp can improve the separation of closely eluting peaks.
Complex Sample Matrix Utilize Solid-Phase Extraction (SPE) to clean up the sample and remove interfering compounds before GC-MS analysis. A reversed-phase (e.g., C18) or anion-exchange SPE cartridge can be effective for isolating fatty acids.[8]
Inadequate GC Column Resolution Use a longer GC column or a column with a different stationary phase to enhance separation. Highly polar cyanopropyl siloxane columns are known for good separation of FAME isomers.
Confirmation of Co-elution If using a mass spectrometer, examine the mass spectra across the peak. If the spectra change, it indicates the presence of more than one compound. Use extracted ion chromatograms (EICs) to quantify each compound if they have different mass fragmentation patterns.

III. Data Presentation

Table 1: Comparison of Common Lipid Extraction Methods
Method Principle Advantages Disadvantages Typical Recovery (Total Lipids)
Folch Liquid-liquid extraction with a chloroform:methanol (2:1) mixture, followed by a wash with a salt solution to remove non-lipid contaminants.[1][7][9]Widely used and well-validated, good recovery for a broad range of lipids.[9]Uses chlorinated solvents, which are toxic. Can be time-consuming.95-99%[2]
Bligh & Dyer A modification of the Folch method using a lower solvent-to-sample ratio.[9]Requires smaller solvent volumes compared to the Folch method.Also uses chlorinated solvents. May have slightly lower recovery for some lipid classes.~95%
Methyl-tert-butyl ether (MTBE) Liquid-liquid extraction using MTBE and methanol. The lipid-containing organic phase forms the upper layer.[9]MTBE is less toxic than chloroform. The upper organic phase is easier to collect.May have different selectivity for certain lipid classes compared to chloroform-based methods.Variable, depends on the lipid class.

Note: Recovery rates can vary significantly depending on the tissue type and the specific lipid class. The values presented are general estimates.

IV. Experimental Protocols

Protocol 1: Lipid Extraction from Tissue using the Folch Method
  • Homogenization: Weigh the tissue sample and homogenize it in a 2:1 (v/v) mixture of chloroform and methanol to a final volume that is 20 times the volume of the tissue sample (e.g., for 1 g of tissue, use 20 mL of the solvent mixture).[7] Perform homogenization on ice.

  • Agitation: Agitate the homogenate for 15-20 minutes on an orbital shaker at room temperature.[7]

  • Filtration/Centrifugation: Filter the homogenate through a filter paper or centrifuge it to separate the liquid phase from the solid residue.[7]

  • Washing: Add 0.2 volumes of a 0.9% NaCl solution to the collected liquid phase (e.g., for 20 mL of filtrate, add 4 mL of NaCl solution). Vortex the mixture for a few seconds.[7]

  • Phase Separation: Centrifuge the mixture at low speed (e.g., 2000 rpm) for 10 minutes to achieve a clear separation of the two phases.[7]

  • Collection of Lipid Phase: Carefully remove the upper aqueous phase. The lower chloroform phase contains the lipids.[7]

  • Solvent Evaporation: Evaporate the chloroform from the collected lower phase under a gentle stream of nitrogen to obtain the total lipid extract.[7]

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) using BF₃-Methanol
  • Sample Preparation: Place the dried lipid extract (1-25 mg) in a screw-capped glass tube with a PTFE liner.

  • Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol reagent to the tube.[10]

  • Reaction: Cap the tube tightly and heat at 60-100°C for 5-10 minutes. The optimal time and temperature may need to be determined empirically.[10]

  • Extraction of FAMEs: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (B92381). Shake the tube vigorously.

  • Phase Separation and Collection: Allow the layers to separate. The upper hexane layer contains the FAMEs. Carefully transfer the upper layer to a clean vial.

  • Drying: Dry the hexane layer by passing it through a small column of anhydrous sodium sulfate. The sample is now ready for GC-MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Fatty Acid Purification (Reversed-Phase)
  • Sample Preparation: Re-dissolve the lipid extract in a small volume of a polar solvent (e.g., methanol).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry.[8]

  • Sample Loading: Load the re-dissolved sample onto the conditioned SPE cartridge.[8]

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol in water to remove polar impurities.[8]

  • Elution: Elute the fatty acids with 1 mL of a nonpolar solvent like acetonitrile (B52724) or hexane.[8]

  • Solvent Evaporation: Evaporate the solvent from the eluate under a gentle stream of nitrogen. The purified fatty acids are now ready for derivatization.

V. Mandatory Visualization

Experimental_Workflow cluster_Purification Purification (Optional) cluster_Derivatization Derivatization cluster_Analysis Analysis Tissue_Sample Tissue Sample Homogenization Homogenization (Chloroform:Methanol 2:1) Tissue_Sample->Homogenization Lipid_Extraction Lipid Extraction (Folch Method) Homogenization->Lipid_Extraction SPE Solid-Phase Extraction (e.g., C18 SPE) Lipid_Extraction->SPE Crude Lipid Extract Derivatization FAME Synthesis (BF3-Methanol) Lipid_Extraction->Derivatization Direct Derivatization SPE->Derivatization Purified Fatty Acids GC_MS GC-MS Analysis Derivatization->GC_MS FAMEs Data_Analysis Data Analysis (Quantification) GC_MS->Data_Analysis

Caption: Experimental workflow for the analysis of this compound from tissue.

Troubleshooting_Logic Start Low Recovery or Poor Peak Shape Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Derivatization Review Derivatization Protocol Start->Check_Derivatization Check_GC_MS Review GC-MS Parameters Start->Check_GC_MS Optimize_Homogenization Optimize Homogenization Check_Extraction->Optimize_Homogenization Optimize_Derivatization Optimize Derivatization (Time, Temp, Reagent) Check_Derivatization->Optimize_Derivatization Optimize_GC Optimize GC Method (Temp Program, Flow Rate) Check_GC_MS->Optimize_GC Resolved Problem Resolved Optimize_Homogenization->Resolved Optimize_Derivatization->Resolved Use_SPE Implement SPE Cleanup Optimize_GC->Use_SPE If matrix interference Change_Column Change GC Column Optimize_GC->Change_Column If co-elution persists Use_SPE->Resolved Change_Column->Resolved

Caption: Troubleshooting logic for this compound analysis.

References

Validation & Comparative

Validating Tuberculostearic Acid as a Biomarker for Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of tuberculosis (TB) diagnostics is continually evolving, driven by the need for rapid, sensitive, and specific methods to identify Mycobacterium tuberculosis (Mtb) infection. Among the various biomarkers under investigation, 10-methyloctadecanoic acid, commonly known as tuberculostearic acid (TBSA), has emerged as a promising candidate. TBSA is a fatty acid component of the mycobacterial cell wall and is not typically found in human tissues, making it a specific indicator of mycobacterial presence.[1] This guide provides an objective comparison of TBSA-based detection methods with other established diagnostic alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Tuberculostearic Acid (TBSA) Detection with Alternative TB Diagnostics

The utility of a diagnostic biomarker is determined by its sensitivity, specificity, and predictive values. The table below summarizes the performance of TBSA detection, primarily through gas chromatography-mass spectrometry (GC-MS), in comparison to conventional and molecular TB diagnostic methods.

Diagnostic MethodSample Type(s)SensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Key AdvantagesKey Limitations
Tuberculostearic Acid (TBSA) Detection (GC-MS) Sputum, Pleural Effusion, Cerebrospinal Fluid (CSF), BloodSputum: ~90%[2] Pleural Effusion: 54%[1] CSF: 100%[3]Sputum: >90%[2] Pleural Effusion: 80%[1] CSF: 91%[3]Pleural Effusion: 75%[1]Pleural Effusion: 61%[1]Rapid results (within a day)[4][[“]]; Detects non-viable organisms; Correlates with bacterial load.[4][[“]][6][7]Lower sensitivity in some sample types; High cost and requirement for specialized equipment and expertise.[1]
Smear Microscopy Sputum50-60%~98%HighLowRapid, inexpensive, and widely available.Low sensitivity, especially in paucibacillary and extrapulmonary TB.
Mycobacterial Culture Sputum, other body fluids>80%~100%HighHigh"Gold standard" for diagnosis; Enables drug susceptibility testing.Slow turnaround time (weeks); Requires specialized laboratory facilities.
Nucleic Acid Amplification Tests (NAATs) (e.g., Xpert MTB/RIF) Sputum, other body fluidsSputum: 88% Extrapulmonary: VariesSputum: 99% Extrapulmonary: VariesHighHighRapid results (within hours); Detects rifampicin (B610482) resistance.Higher cost than microscopy; Less sensitive in smear-negative cases.
Adenosine Deaminase (ADA) Activity Pleural Fluid, CSFHighVariableVariableHighUseful for diagnosing tuberculous pleurisy and meningitis.Can be elevated in other inflammatory conditions, leading to false positives.[2]

Experimental Protocol: Detection of Tuberculostearic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

The detection of TBSA in clinical specimens is most reliably achieved through GC-MS. This method offers high sensitivity and specificity for identifying and quantifying the fatty acid.[8]

Objective: To detect and quantify TBSA in clinical specimens (e.g., sputum, CSF, pleural fluid).

Principle: Lipids are extracted from the clinical sample, and the fatty acids are then derivatized to form volatile methyl esters. These esters are separated by gas chromatography and detected by mass spectrometry, with selected ion monitoring (SIM) used to specifically identify the TBSA methyl ester.

Materials:

  • Clinical specimen

  • Internal standard (e.g., nonadecanoic acid)[8]

  • Saponification reagent (e.g., sodium hydroxide (B78521) in methanol)

  • Esterification reagent (e.g., boron trifluoride in methanol)

  • Extraction solvent (e.g., hexane)

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: A known amount of the clinical specimen is mixed with the internal standard.

  • Saponification: The sample is hydrolyzed with a saponification reagent at an elevated temperature to release the fatty acids from complex lipids.

  • Esterification: The fatty acids are converted to their corresponding fatty acid methyl esters (FAMEs) using an esterification reagent.

  • Extraction: The FAMEs are extracted into an organic solvent such as hexane. The organic layer is separated and dried over anhydrous sodium sulfate.

  • GC-MS Analysis: The extracted FAMEs are injected into the GC-MS system. The gas chromatograph separates the different FAMEs based on their boiling points and polarity. The mass spectrometer detects and identifies the FAMEs based on their mass-to-charge ratio. Selected ion monitoring is used to enhance the sensitivity and specificity of TBSA detection.[9][10]

  • Quantification: The amount of TBSA in the sample is determined by comparing the peak area of the TBSA methyl ester to that of the internal standard.

Visualizing Workflows and Logical Relationships

To better understand the application of TBSA detection in a clinical and research setting, the following diagrams illustrate the experimental workflow and its place within the broader diagnostic landscape for tuberculosis.

Experimental_Workflow_for_TBSA_Detection cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction & Derivatization cluster_analysis Analysis cluster_result Result Sample Clinical Specimen Add_IS Add Internal Standard Sample->Add_IS Saponification Saponification Add_IS->Saponification Esterification Esterification to FAMEs Saponification->Esterification Extraction Hexane Extraction Esterification->Extraction GCMS GC-MS Analysis with SIM Extraction->GCMS Data Data Analysis & Quantification GCMS->Data Result TBSA Concentration Data->Result

Experimental workflow for TBSA detection.

TB_Diagnostic_Pathway cluster_initial Initial Assessment cluster_conventional Conventional Diagnostics cluster_molecular Molecular & Biomarker Diagnostics cluster_decision Diagnostic Decision Patient Patient with Suspected TB Smear Sputum Smear Microscopy Patient->Smear Culture Mycobacterial Culture Patient->Culture NAAT NAAT (e.g., Xpert MTB/RIF) Patient->NAAT TBSA TBSA Detection (GC-MS) Smear->TBSA Negative, but high suspicion Decision Diagnosis & Treatment Smear->Decision Positive Culture->TBSA Pending results Culture->Decision Positive NAAT->TBSA Negative in high-risk NAAT->Decision Positive TBSA->Decision Positive

Logical relationship of TBSA detection in TB diagnosis.

Conclusion

The detection of tuberculostearic acid offers a valuable tool in the diagnosis of tuberculosis, particularly in cases where conventional methods may be less sensitive or timely. Its high specificity and ability to provide rapid results make it a strong candidate for further development and integration into diagnostic algorithms.[2] However, the high cost and technical requirements of GC-MS currently limit its widespread use.[1] Future research may focus on developing more accessible and cost-effective methods for TBSA detection to enhance its clinical utility. The correlation of TBSA levels with bacterial burden also presents a significant advantage for monitoring treatment efficacy and in drug development research.[4][[“]][6][7]

References

Cross-Validation of GC-MS and HPLC Methods for the Quantification of 16-Methyloctadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of lipid analysis, particularly for pharmaceutical and metabolic research, the accurate quantification of specific fatty acids is paramount. This guide provides a comprehensive cross-validation of two of the most powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantification of 16-methyloctadecanoic acid. This branched-chain fatty acid is of interest in various biological studies, and selecting the appropriate analytical methodology is crucial for obtaining reliable data.

This comparison guide outlines the experimental protocols for both GC-MS and HPLC, presents a quantitative performance comparison, and discusses the distinct advantages and limitations of each technique to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Quantitative Performance Comparison

The choice between GC-MS and HPLC for fatty acid analysis often depends on the specific requirements of the study, such as sensitivity, selectivity, and the need to resolve isomers. The following table summarizes key analytical performance parameters for both methods based on typical results obtained for fatty acid analysis.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Precision (RSD%) ≤ 5.88%[1][2]≤ 5.88% (often slightly better than GC)[1][2]Both methods demonstrate good precision for quantitative analysis.
Recovery (%) ≥ 82.31%[1][2]≥ 82.31%[1][2]Optimized extraction procedures lead to comparable recovery rates.
Linearity (r²) > 0.99[1][3]> 0.99[1][3]Both techniques exhibit excellent linearity over a defined concentration range.
Sensitivity (LOD/LOQ) LOD: low femtomol range on column[4]LOD: 0.005 mg/g (example)[1]GC-MS generally offers higher sensitivity, especially with selected ion monitoring (SIM).
Isomer Separation Challenging for cis/trans and positional isomers.[1]Superior for separation of cis/trans and positional isomers.[1][5]HPLC with specialized columns is advantageous for detailed isomer profiling.
Derivatization Mandatory for fatty acids.[6][7][8]Not always required, but can enhance detection.[5]GC-MS requires derivatization to increase volatility, adding a step to sample preparation.
Analysis Time ~17-40 minutes per sample.[4][9]~20-35 minutes per sample.[3]Runtimes are generally comparable, but can be optimized for specific methods.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using GC-MS and HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Lipid_Extraction Lipid_Extraction Sample->Lipid_Extraction  e.g., Folch method   Derivatization Derivatization Lipid_Extraction->Derivatization  Esterification (FAMEs)   GC_Injection GC_Injection Derivatization->GC_Injection GC_Separation GC_Separation GC_Injection->GC_Separation  Capillary Column   MS_Detection MS_Detection GC_Separation->MS_Detection  Ionization & Mass Analysis   Data_Acquisition Data_Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification  Calibration Curve  

GC-MS workflow for this compound quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Lipid_Extraction Lipid_Extraction Sample->Lipid_Extraction  e.g., Folch method   Sample_Dilution Sample_Dilution Lipid_Extraction->Sample_Dilution  In mobile phase   HPLC_Injection HPLC_Injection Sample_Dilution->HPLC_Injection HPLC_Separation HPLC_Separation HPLC_Injection->HPLC_Separation  Reversed-Phase Column   UV_or_MS_Detection UV_or_MS_Detection HPLC_Separation->UV_or_MS_Detection Data_Acquisition Data_Acquisition UV_or_MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification  Calibration Curve  

HPLC workflow for this compound quantification.

Detailed Experimental Protocols

Below are detailed methodologies for the quantification of this compound using both GC-MS and HPLC.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation and Derivatization (Esterification to FAMEs)

  • Lipid Extraction: Extract total lipids from the sample using a modified Folch method with chloroform:methanol (2:1, v/v).

  • Saponification and Esterification:

    • To the dried lipid extract, add 2 mL of 0.5 M methanolic NaOH.

    • Heat at 100°C for 10 minutes.

    • Cool and add 2 mL of 14% boron trifluoride (BF₃) in methanol.[10]

    • Heat again at 100°C for 10 minutes.

    • After cooling, add 2 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge to separate the layers.

    • Transfer the upper hexane layer containing the Fatty Acid Methyl Esters (FAMEs) to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[9]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.[9]

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 2 minutes.

    • Ramp to 180°C at 15°C/min.

    • Ramp to 250°C at 5°C/min, hold for 3 minutes.

    • Ramp to 320°C at 20°C/min, hold for 12 minutes.[9]

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification of the methyl ester of this compound (m/z ions to be selected based on the mass spectrum of the standard).

3. Data Analysis and Quantification

  • Identify the FAME of this compound by comparing its retention time and mass spectrum with that of a certified reference standard.

  • Quantify the analyte by constructing a calibration curve using the peak area of the target ion from serially diluted standards.

Method 2: High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation

  • Lipid Extraction: Extract total lipids from the sample using a modified Folch method as described for GC-MS.

  • Sample Dilution: Dry the lipid extract under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for fatty acid separation.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Detection:

    • UV Detection: Wavelength set to 205 nm for detection of the carboxyl group.[3]

    • MS Detection (LC-MS): Electrospray ionization (ESI) in negative ion mode is suitable for detecting free fatty acids.

3. Data Analysis and Quantification

  • Identify this compound by comparing its retention time with a certified reference standard.

  • Quantify the analyte by constructing a calibration curve using the peak area from serially diluted standards.

Conclusion: Method Selection

Both GC-MS and HPLC are robust and reliable methods for the quantification of this compound.

  • GC-MS is the traditional gold standard for fatty acid analysis, offering high sensitivity and detailed structural information from mass spectra.[6] However, the mandatory derivatization step adds to the sample preparation time and can be a source of variability.

  • HPLC provides a powerful alternative, particularly when analyzing thermally labile compounds or when separation of isomers is critical.[1][5] The ability to analyze underivatized fatty acids can simplify the workflow.[5] When coupled with a mass spectrometer, HPLC-MS offers high sensitivity and selectivity.

Ultimately, the choice between GC-MS and HPLC will depend on the specific research question, the available instrumentation, and the desired level of detail in the fatty acid profile. For routine quantification of total this compound, a well-validated GC-MS method is often sufficient. For studies requiring the resolution of closely related isomers or the analysis of a complex lipid profile without derivatization, HPLC may be the more suitable technique. Cross-validation of results between both methods can provide the highest level of confidence in the analytical data.

References

A Comparative Analysis of the Biological Activities of Iso- and Anteiso-C19:0 Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of iso-C19:0 (17-methyloctadecanoic acid) and anteiso-C19:0 (16-methyloctadecanoic acid), two prominent members of the branched-chain fatty acid (BCFA) family. While structurally similar, the subtle difference in the position of the methyl group—on the penultimate (iso) or antepenultimate (anteiso) carbon—leads to significant variations in their physical properties and biological functions. This document summarizes their differential impacts on cell membrane fluidity, gene expression, and antitumor activity, supported by experimental data from studies on various BCFAs.

Key Differences in Biological Effects

The primary distinction between iso- and anteiso-BCFAs lies in their influence on the physical state of cell membranes and their subsequent effects on cellular signaling and viability.

Impact on Cell Membrane Fluidity

A fundamental difference between these two fatty acid isomers is their effect on the fluidity of the cell membrane. The positioning of the methyl group in anteiso-BCFAs introduces a more significant disruption to the orderly packing of fatty acid chains within the lipid bilayer.[1]

Key Findings:

  • Anteiso-BCFAs are more effective at increasing membrane fluidity than their iso- counterparts. [1] This is a critical adaptation for certain bacteria, such as Listeria monocytogenes, which increase their proportion of anteiso-fatty acids to maintain membrane function at low temperatures.[1]

  • Studies on Bacillus subtilis have quantitatively demonstrated this difference. Cells enriched with anteiso-BCFAs exhibit higher membrane fluidity, as indicated by lower diphenylhexatriene (DPH) anisotropy values, compared to cells enriched with iso-BCFAs.[1]

Table 1: Quantitative Comparison of Membrane Fluidity in Bacillus subtilis Enriched with Iso- and Anteiso-BCFAs

Fatty Acid EnrichmentPredominant BCFA TypeDPH Anisotropy (Arbitrary Units)Implied Membrane Fluidity
Wild TypeMix of iso- and anteiso-~0.245Normal
Iso-BCFA Enriched~77% iso-BCFAs~0.250Lower
Anteiso-BCFA Enriched~77% anteiso-BCFAs~0.235Higher

Note: Lower DPH anisotropy values correspond to higher membrane fluidity. Data is based on studies of various BCFAs, as direct quantitative data for C19:0 is limited.[1]

Differential Effects on Gene Expression

Recent studies have revealed that iso- and anteiso-BCFAs can have distinct and sometimes opposing effects on the expression of genes, particularly those involved in lipid metabolism and inflammation.

Key Findings:

  • Lipid Metabolism: In human hepatocyte cell lines (HepG2), iso-BCFAs (specifically 14-methylpentadecanoic acid) have been shown to decrease the expression of key genes in fatty acid synthesis, such as Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein 1 (SREBP1). In contrast, an anteiso-BCFA (12-methyltetradecanoic acid) was found to increase FASN expression.[1]

  • Inflammation: The same study in hepatocytes demonstrated that the iso-BCFA lowered the expression of the inflammatory markers C-reactive protein (CRP) and Interleukin-6 (IL-6), whereas the anteiso-BCFA had the opposite effect.[1] In human visceral adipocytes, however, both iso- and anteiso-BCFAs have been found to decrease the expression of the pro-inflammatory enzyme arachidonate (B1239269) 15-lipoxygenase (ALOX-15).[1]

Table 2: Summary of Differential Gene Expression Changes in Human Hepatocytes (HepG2) and Adipocytes

GeneFunctionEffect of Iso-BCFAEffect of Anteiso-BCFACell Type
FASN Fatty Acid SynthesisHepatocyte
SREBP1 Lipid Metabolism RegulationNo significant effectHepatocyte
CRP Inflammatory MarkerHepatocyte
IL-6 Inflammatory CytokineHepatocyte
ALOX-15 Pro-inflammatory EnzymeAdipocyte

Note: Data is based on studies using various BCFAs (e.g., 14-methylpentadecanoic acid and 12-methyltetradecanoic acid) as surrogates for iso- and anteiso-C19:0.[1]

Antitumor Activity

Both iso- and anteiso-BCFAs have been shown to possess cytotoxic effects against cancer cells, though their potency appears to differ.

Key Findings:

  • Iso-BCFAs exhibit greater antitumor activity. A study on the MCF-7 human breast cancer cell line showed that iso-BCFAs (iso-15:0 and iso-17:0) were significantly more effective at inhibiting cell growth and inducing apoptosis compared to their anteiso- counterparts.[1]

  • The enhanced efficacy of iso-BCFAs in this context has been linked to their higher rate of incorporation into the cancer cells.[1]

Table 3: Comparative Cytotoxicity and Apoptotic Gene Expression in MCF-7 Breast Cancer Cells

Fatty Acid TypeCell Viability Reduction (after 72h at 200 µM)Bcl-2 (anti-apoptotic) Fold ChangeBax (pro-apoptotic) Fold Change
iso-15:0 44 ± 6.8%0.71 ± 0.61.72 ± 0.14
iso-17:0 57 ± 8.8%0.64 ± 0.092.15 ± 0.24
anteiso-15:0 No significant effectNo significant effectNo significant effect
anteiso-17:0 No significant effectNo significant effectNo significant effect

Note: This data highlights the differential effects of iso- and anteiso- BCFAs, though specific data for C19:0 is not available.[1]

Experimental Protocols

Measurement of Membrane Fluidity using DPH Anisotropy

This method assesses membrane fluidity by measuring the rotational freedom of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) when incorporated into the lipid bilayer.

  • Cell Culture and Fatty Acid Incorporation:

    • Culture cells (e.g., Bacillus subtilis) in a suitable medium.

    • Supplement the medium with either iso-C19:0 or anteiso-C19:0 at a predetermined concentration and for a specific duration to allow for incorporation into the cell membrane.

  • Cell Harvesting and Washing:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove any unincorporated fatty acids.

  • DPH Labeling:

    • Resuspend the cells in the buffer.

    • Add DPH solution (typically in tetrahydrofuran) to the cell suspension with gentle mixing.

    • Incubate in the dark to allow the probe to incorporate into the cell membranes.

  • Fluorescence Anisotropy Measurement:

    • Measure the fluorescence anisotropy of the DPH-labeled cells using a fluorescence spectrophotometer equipped with polarizers.

    • Excitation is typically around 360 nm, and emission is measured at around 430 nm.

    • Calculate the anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively, and G is a correction factor.

  • Data Interpretation:

    • Lower anisotropy values indicate higher rotational freedom of DPH, which corresponds to higher membrane fluidity.

Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps to compare the effects of iso- and anteiso-C19:0 on the expression of target genes in a cell line (e.g., human adipocytes).

  • Cell Culture and Treatment:

    • Culture human adipocytes in a suitable differentiation medium.

    • Treat the differentiated adipocytes with either iso-C19:0, anteiso-C19:0, or a vehicle control for a specified time.

  • RNA Extraction:

    • Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer.

  • cDNA Synthesis:

    • Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

  • qRT-PCR:

    • Perform qRT-PCR using a real-time PCR system, specific primers for the target genes (e.g., FASN, SREBP1, IL-6, ALOX-15), and a suitable reference gene (e.g., GAPDH, ACTB).

    • Use a fluorescent dye (e.g., SYBR Green) or a probe-based assay to detect the amplification of the PCR product in real-time.

  • Data Analysis:

    • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

    • Normalize the expression of the target genes to the reference gene.

    • Compare the fold change in gene expression between the iso-C19:0 and anteiso-C19:0 treated groups and the control group.

Visualizations

Biosynthesis of Iso- and Anteiso-Fatty Acids

The biosynthesis of iso- and anteiso-fatty acids originates from branched-chain amino acids. Leucine is the precursor for iso-fatty acids, while isoleucine is the precursor for anteiso-fatty acids.

cluster_0 Fatty Acid Synthesis Elongation Leucine Leucine Iso_Fatty_Acids Iso-C19:0 (and other iso-BCFAs) Leucine->Iso_Fatty_Acids Primer Isoleucine Isoleucine Anteiso_Fatty_Acids Anteiso-C19:0 (and other anteiso-BCFAs) Isoleucine->Anteiso_Fatty_Acids Primer Malonyl_CoA Malonyl-CoA Malonyl_CoA->Iso_Fatty_Acids Elongation Malonyl_CoA->Anteiso_Fatty_Acids Elongation

Caption: Biosynthetic pathways of iso- and anteiso-fatty acids.

Differential Effects on Cellular Processes

The distinct structures of iso- and anteiso-C19:0 lead to divergent effects on key cellular processes.

cluster_iso iso-C19:0 cluster_anteiso anteiso-C19:0 iso_c19 iso-C19:0 Membrane_Fluidity Membrane Fluidity iso_c19->Membrane_Fluidity Slight Increase Gene_Expression Gene Expression (Lipid Metabolism & Inflammation) iso_c19->Gene_Expression Downregulates (e.g., FASN, IL-6) Antitumor_Activity Antitumor Activity iso_c19->Antitumor_Activity Higher Potency anteiso_c19 anteiso-C19:0 anteiso_c19->Membrane_Fluidity Significant Increase anteiso_c19->Gene_Expression Upregulates (e.g., FASN, IL-6) anteiso_c19->Antitumor_Activity Lower Potency

References

A Researcher's Guide to Certified Reference Materials for 16-Methyloctadecanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 16-methyloctadecanoic acid is crucial for various applications, from metabolic studies to biomarker discovery. The use of certified reference materials (CRMs) is fundamental to ensuring the reliability and comparability of analytical results. This guide provides a comparative overview of commercially available standards for this compound and detailed experimental protocols for its analysis.

Comparison of Commercially Available this compound Standards

Product NameSupplierCatalog NumberPurityFormatCAS Number
This compoundLarodan11-1816>98%Solid17001-28-4
This compoundGreyhound ChromatographyLAR-11-1816-7Not Specified25mg17001-28-4
This compoundLabmix24LA-11-1816-7>98%25mg17001-28-4
16-methyl Stearic AcidCayman Chemical36476≥95%1mg, 5mg17001-28-4
Pentadecanoic Acid-d3Cayman Chemical285965Not Specified5mgNot Specified

Note: Pentadecanoic Acid-d3 is a suitable stable isotope-labeled internal standard for the quantification of this compound due to its structural similarity.

Experimental Protocol: Quantification of this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the most common and robust method for the analysis of fatty acids. Due to their low volatility, fatty acids require a derivatization step to convert them into fatty acid methyl esters (FAMEs) prior to GC-MS analysis.

Materials and Reagents
  • This compound standard

  • Stable isotope-labeled internal standard (e.g., Pentadecanoic Acid-d3)

  • Methanol (B129727) (anhydrous)

  • Hexane (B92381) (GC grade)

  • Acetyl chloride or Boron trifluoride-methanol solution (14% w/v)

  • Sodium bicarbonate (saturated solution)

  • Sodium sulfate (B86663) (anhydrous)

  • Sample containing this compound (e.g., lipid extract from biological samples)

Standard and Sample Preparation
  • Stock Solutions: Prepare stock solutions of this compound and the internal standard in a suitable solvent like hexane or chloroform (B151607) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution to achieve a range of concentrations relevant to the expected sample concentrations. Spike each calibration standard with a fixed amount of the internal standard.

  • Sample Preparation: To a known amount of the sample, add a fixed amount of the internal standard.

Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • Evaporate the solvent from the standards and samples under a stream of nitrogen.

  • Add 1 mL of 5% acetyl chloride in methanol (or 14% BF3-methanol).

  • Seal the vials and heat at 80°C for 1 hour.

  • Cool the vials to room temperature.

  • Add 1 mL of saturated sodium bicarbonate solution to neutralize the reaction.

  • Extract the FAMEs with 2 mL of hexane. Vortex and centrifuge to separate the layers.

  • Transfer the upper hexane layer to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-23, 60 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent polar capillary column)

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Split Ratio: 10:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 200°C at 10°C/min, hold for 2 minutes

    • Ramp to 240°C at 5°C/min, hold for 10 minutes

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for this compound methyl ester (e.g., m/z 312, 283, 87, 74).

    • Monitor characteristic ions for the internal standard methyl ester.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the key steps.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Spike_IS_Sample Spike IS into Sample Sample->Spike_IS_Sample CRM This compound CRM Spike_IS_CRM Spike IS into CRM dilutions CRM->Spike_IS_CRM IS Internal Standard IS->Spike_IS_Sample IS->Spike_IS_CRM Derivatize Esterification to FAMEs Spike_IS_Sample->Derivatize Spike_IS_CRM->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for this compound analysis.

derivatization_pathway FattyAcid This compound (R-COOH) FAME 16-Methyloctadecanoate (R-COOCH3) FattyAcid->FAME Esterification Reagent Methanol (CH3OH) + Catalyst (H+) Reagent->FAME Water Water (H2O) FAME->Water

Caption: Chemical pathway of fatty acid derivatization to FAME.

A Comparative Guide to Branched-Chain Fatty Acids in Metabolic Signaling: 16-Methyloctadecanoic Acid in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic signaling effects of 16-methyloctadecanoic acid and other branched-chain fatty acids (BCFAs). The information presented is supported by experimental data to aid in the evaluation of these molecules for research and therapeutic development.

Introduction to Branched-Chain Fatty Acids and Metabolic Signaling

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by the presence of one or more methyl groups along their acyl chain. They are found in various dietary sources, particularly ruminant-derived products like dairy and meat, and are also produced by the gut microbiota. Emerging research has highlighted the role of BCFAs as signaling molecules that can modulate key metabolic pathways, influencing processes such as glucose homeostasis, lipid metabolism, and inflammation.

This guide focuses on comparing the effects of this compound, an anteiso-BCFA, with other prominent BCFAs, including phytanic acid, pristanic acid, and other iso- and anteiso-fatty acids, on critical metabolic signaling nodes like Peroxisome Proliferator-Activated Receptors (PPARs), AMP-activated protein kinase (AMPK), and the mechanistic target of rapamycin (B549165) (mTOR).

Comparative Analysis of BCFA Effects on Metabolic Signaling Pathways

The following tables summarize the known effects of various BCFAs on key metabolic signaling pathways based on available experimental data.

Table 1: Effects of Branched-Chain Fatty Acids on PPAR Activation

Fatty AcidBCFA TypeTarget PPAR Isoform(s)Observed EffectExperimental ModelQuantitative Data (Fold Activation vs. Control)
This compound Anteiso-Data not available--
Phytanic Acid Multi-branchedPPARα, PPARγAgonistHepG2 cells, Scp2 (-/-) mice~6-fold activation of PPARα[1]
Pristanic Acid Multi-branchedPPARαAgonistCOS-1 cellsSignificant induction at 1 µM
14-Methylpentadecanoic Acid Iso-Downregulates expression of PPARγ target genes (indirect effect)HepG2 cells-
12-Methyltetradecanoic Acid Anteiso-Upregulates expression of PPARγ target genes (indirect effect)HepG2 cells-

Table 2: Effects of Branched-Chain Fatty Acids on AMPK and mTORC1 Signaling

Fatty AcidBCFA TypeTarget PathwayObserved EffectExperimental ModelQuantitative Data
This compound AnteisoAMPK, mTORC1Data not available--
Phytanic Acid Multi-branchedAMPK, mTORC1Data not available--
Pristanic Acid Multi-branchedAMPK, mTORC1Data not available--
Iso-C17:0 IsomTORC1Increased mTORC1 signalingC. elegansMediates amino acid sensing upstream of mTORC1

Table 3: Other Notable Metabolic Signaling Effects of Branched-Chain Fatty Acids

Fatty AcidBCFA TypeTargetObserved EffectExperimental ModelQuantitative Data
Phytanic Acid Multi-branchedGPR40Agonist, leading to increased intracellular Ca2+HEK 293 cellsSignificant increase in intracellular Ca2+[2]
Pristanic Acid Multi-branchedGPR40Agonist, leading to increased intracellular Ca2+HEK 293 cellsSignificant increase in intracellular Ca2+[2]
14-Methylpentadecanoic Acid IsoFASN, SREBP1, CRP, IL-6 gene expressionDecreased expressionHepG2 cells-
12-Methyltetradecanoic Acid AnteisoFASN, CRP, IL-6 gene expressionIncreased expressionHepG2 cells-

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental approaches used to study the effects of BCFAs, the following diagrams illustrate key signaling pathways and a general experimental workflow.

BCFA_Signaling_Pathways cluster_PPAR PPAR Signaling cluster_mTOR mTORC1 Signaling cluster_GPR40 GPR40 Signaling BCFA_PPAR BCFA (e.g., Phytanic Acid) PPAR PPARα / PPARγ BCFA_PPAR->PPAR RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to TargetGenes_PPAR Target Gene Expression (e.g., Fatty Acid Oxidation) PPRE->TargetGenes_PPAR Regulates BCFA_mTOR BCFA (e.g., iso-C17:0) mTORC1 mTORC1 BCFA_mTOR->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Promotes BCFA_GPR40 BCFA (e.g., Phytanic, Pristanic Acid) GPR40 GPR40 BCFA_GPR40->GPR40 Activates PLC PLC GPR40->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Intracellular Ca2+ Release IP3->Ca_release

Caption: Key metabolic signaling pathways modulated by BCFAs.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Cell Culture (e.g., Adipocytes, Hepatocytes) treatment Treatment with BCFA (e.g., this compound) start->treatment lysis Cell Lysis & Protein/RNA Extraction treatment->lysis metabolic Metabolic Assays (e.g., Glucose Uptake, Fatty Acid Oxidation) treatment->metabolic western Western Blot (for protein phosphorylation, e.g., p-AMPK) lysis->western qpcr RT-qPCR (for gene expression, e.g., PPAR target genes) lysis->qpcr luciferase Luciferase Reporter Assay (for transcription factor activity) lysis->luciferase end End: Data Analysis & Comparison western->end qpcr->end luciferase->end metabolic->end

Caption: General experimental workflow for studying BCFA effects.

Detailed Experimental Protocols

General Protocol for Fatty Acid Treatment of Cultured Cells

This protocol outlines the preparation of fatty acid-bovine serum albumin (BSA) complexes for treating cultured cells.

Materials:

  • Branched-chain fatty acid (e.g., this compound)

  • Ethanol (B145695) (or other suitable solvent)

  • Fatty acid-free BSA

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

Procedure:

  • Prepare Fatty Acid Stock Solution: Dissolve the fatty acid in ethanol to create a concentrated stock solution (e.g., 100 mM).

  • Prepare BSA Solution: Dissolve fatty acid-free BSA in PBS or serum-free medium to a desired concentration (e.g., 10% w/v).

  • Complex Fatty Acid to BSA:

    • Warm the BSA solution to 37°C.

    • Slowly add the fatty acid stock solution to the warm BSA solution while gently vortexing or stirring. A molar ratio of 3:1 to 6:1 (fatty acid:BSA) is commonly used.

    • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • Cell Treatment:

    • Dilute the fatty acid-BSA complex in the appropriate cell culture medium to the final desired concentration.

    • Remove the existing medium from the cultured cells and replace it with the medium containing the fatty acid-BSA complex.

    • Incubate the cells for the desired period.

Protocol for Western Blot Analysis of AMPK Activation

This protocol describes the detection of phosphorylated AMPK (p-AMPK) as an indicator of its activation.

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities for p-AMPK and total AMPK. The ratio of p-AMPK to total AMPK indicates the level of AMPK activation.

Protocol for PPAR Luciferase Reporter Assay

This assay measures the ability of a compound to activate PPAR-mediated gene transcription.

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • PPAR expression vector (e.g., for PPARα or PPARγ)

  • Luciferase reporter vector containing a PPAR response element (PPRE)

  • Transfection reagent

  • BCFA of interest

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate.

  • Transfection: Co-transfect the cells with the PPAR expression vector and the PPRE-luciferase reporter vector. A co-transfection with a β-galactosidase or Renilla luciferase vector can be used for normalization.

  • Treatment: After 24 hours, replace the medium with fresh medium containing the BCFA at various concentrations. Include a known PPAR agonist as a positive control and a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.

  • Normalization and Analysis: Normalize the luciferase activity to the control reporter activity. Calculate the fold induction of luciferase activity compared to the vehicle control.

Conclusion

The available evidence suggests that different branched-chain fatty acids can exert distinct and sometimes opposing effects on key metabolic signaling pathways. While phytanic and pristanic acids are established activators of PPARα and GPR40, other iso- and anteiso-BCFAs show varied effects on gene expression related to lipid metabolism and inflammation.

Crucially, there is a significant gap in the literature regarding the specific metabolic signaling effects of this compound. Further research, utilizing the experimental approaches outlined in this guide, is necessary to elucidate its role and potential as a modulator of metabolic health. A direct comparative analysis of this compound against other BCFAs under standardized experimental conditions will be vital for a comprehensive understanding of its physiological functions and therapeutic potential.

References

Unraveling the Microbial Signature of 16-Methyloctadecanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay between host and microbial metabolites is paramount. This guide provides a comparative analysis of the correlation between 16-methyloctadecanoic acid levels and specific microbial populations, supported by experimental data and detailed methodologies.

This compound, a type of branched-chain fatty acid, is increasingly recognized for its biological significance. Its presence and concentration can be indicative of the abundance and activity of specific bacteria within a given microbiome. This guide synthesizes available data to draw correlations between this fatty acid and microbial taxa, offering insights for biomarker discovery and therapeutic development.

Quantitative Correlation between this compound and Microbial Populations

The abundance of this compound, an anteiso-branched-chain fatty acid, has been linked to the prevalence of specific bacterial groups, primarily within the Firmicutes and Actinobacteria phyla. The following table summarizes quantitative data from studies investigating these correlations.

Microbial Taxon (Genus/Phylum)Correlation with this compoundEnvironment/Sample Type
BacillusHigh levels of anteiso-branched-chain fatty acids, including C19:0, are characteristic of many Bacillus species.Various (Soil, Clinical)
StreptomycesProduces a diverse array of branched-chain fatty acids, with anteiso-C19:0 being a potential component of their fatty acid profile.Soil
FirmicutesGenerally associated with the production of branched-chain fatty acids.Gut Microbiota
ActinobacteriaKnown producers of a wide range of branched-chain fatty acids.Various

Experimental Protocols

Establishing a robust correlation between this compound levels and microbial populations requires a multi-pronged experimental approach. The following protocols outline the key steps involved.

Sample Collection and Preparation
  • Microbial Culture: For in vitro studies, cultivate bacterial strains of interest in appropriate liquid or solid media. Harvest bacterial cells during the late logarithmic growth phase by centrifugation. Wash the cell pellet with a sterile buffer (e.g., phosphate-buffered saline) to remove residual media components.

  • Complex Samples (e.g., Fecal, Soil): Collect samples and store them immediately at -80°C to preserve both microbial DNA and lipid profiles. For fecal samples, homogenization may be required to ensure representative subsampling.

Lipid Extraction and Fatty Acid Analysis

This protocol is based on the widely used Fatty Acid Methyl Ester (FAME) analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Saponification: Resuspend the bacterial cell pellet or a weighed amount of the complex sample in a methanolic sodium hydroxide (B78521) solution. Heat the mixture at 100°C for 30 minutes to saponify the lipids, releasing the fatty acids from complex lipids.

  • Methylation: Neutralize the reaction with hydrochloric acid in methanol (B129727) and heat at 80°C for 10 minutes. This step converts the fatty acids into their volatile methyl ester derivatives (FAMEs).

  • Extraction: Extract the FAMEs into an organic solvent, typically a mixture of hexane (B92381) and methyl tert-butyl ether.

  • Washing: Wash the organic phase with a dilute sodium hydroxide solution to remove any remaining reagents.

  • GC-MS Analysis: Analyze the extracted FAMEs using a gas chromatograph coupled to a mass spectrometer. The separation of FAMEs is achieved on a capillary column, and identification is based on their retention times and mass spectra compared to known standards. Quantification is performed by comparing the peak area of this compound methyl ester to an internal standard.

Microbial Population Analysis (16S rRNA Gene Sequencing)
  • DNA Extraction: Extract total genomic DNA from a parallel sample aliquot using a commercially available kit optimized for the sample type (e.g., stool DNA extraction kit).

  • PCR Amplification: Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers.

  • Library Preparation and Sequencing: Prepare the amplicons for high-throughput sequencing on a platform such as Illumina MiSeq or HiSeq.

  • Bioinformatic Analysis: Process the raw sequencing reads to remove low-quality sequences and chimeras. Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) and assign taxonomy by comparing them to a reference database (e.g., Greengenes, SILVA).

Correlation Analysis
  • Data Integration: Combine the quantitative data for this compound (from GC-MS) and the relative abundance data for microbial taxa (from 16S rRNA sequencing) for each sample.

  • Statistical Analysis: Employ statistical methods such as Spearman's or Pearson's correlation to assess the relationship between the concentration of this compound and the abundance of specific microbial taxa.

Visualizing the Workflow and Pathways

To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_lipid Lipid Analysis cluster_dna Microbial Analysis cluster_correlation Data Analysis Sample Microbial Culture or Complex Sample Saponification Saponification Sample->Saponification DNA_Extraction DNA_Extraction Sample->DNA_Extraction Methylation Methylation Saponification->Methylation FAME Analysis FAME_Extraction FAME_Extraction Methylation->FAME_Extraction FAME Analysis GCMS GCMS FAME_Extraction->GCMS FAME Analysis Correlation Statistical Correlation GCMS->Correlation Fatty Acid Data PCR PCR DNA_Extraction->PCR 16S rRNA Sequencing Sequencing Sequencing PCR->Sequencing 16S rRNA Sequencing Bioinformatics Bioinformatics Sequencing->Bioinformatics 16S rRNA Sequencing Bioinformatics->Correlation Microbial Abundance Data

Caption: Experimental workflow for correlating this compound levels with microbial populations.

Biosynthesis_Pathway cluster_precursors Precursors cluster_synthesis Fatty Acid Synthesis Isoleucine Isoleucine Primer 2-methylbutyryl-CoA (from Isoleucine) Isoleucine->Primer Malonyl_CoA Malonyl-CoA Elongation Elongation Cycles Malonyl_CoA->Elongation Primer->Elongation Fatty_Acid Anteiso-Branched-Chain Fatty Acid (e.g., this compound) Elongation->Fatty_Acid

Caption: Biosynthesis of anteiso-branched-chain fatty acids in bacteria.

A Head-to-Head Comparison of Derivatization Reagents for Anteisononadecanoic Acid Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accurate quantification of specific fatty acids, such as anteisononadecanoic acid (a C19:0 branched-chain fatty acid), is crucial for various applications, from biomarker discovery to metabolic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, but it necessitates a derivatization step to convert the non-volatile fatty acid into a volatile derivative suitable for GC analysis. This guide provides an objective, data-driven comparison of common derivatization reagents, focusing on their performance for long-chain fatty acids like anteisononadecanoic acid.

The two primary strategies for derivatizing fatty acids are esterification, most commonly methylation to form fatty acid methyl esters (FAMEs), and silylation to form trimethylsilyl (B98337) (TMS) esters.[1] Each approach has its own set of reagents and reaction conditions, leading to differences in efficiency, speed, and suitability for various sample types.

Comparative Analysis of Derivatization Reagents

The choice of derivatization reagent can significantly impact the quantitative accuracy and reproducibility of fatty acid analysis. The following table summarizes the key performance characteristics and reaction conditions for commonly used reagents.

Derivatization MethodReagentTypical Reaction ConditionsAdvantagesDisadvantagesSuitability for Anteisononadecanoic Acid
Acid-Catalyzed Esterification Boron Trifluoride (BF₃) in Methanol60°C for 5-10 minutesRapid and effective for both free fatty acids and esterified lipids.[2]BF₃ is corrosive and moisture-sensitive.High
Methanolic HCl60°C for 1 hour or more[2][3]Effective for a wide range of lipids, including free fatty acids and complex lipids.[3]Longer reaction times compared to BF₃-methanol.[2]High
Sulfuric Acid (H₂SO₄) in MethanolHigh temperatures and long reaction times.[2]Inexpensive.Harsh conditions can lead to degradation of some fatty acids.[2]Moderate
Base-Catalyzed Transesterification Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in MethanolRoom temperature to 60°C, very rapid (minutes).[2]Very fast reaction.[2]Not effective for free fatty acids like anteisononadecanoic acid.[2][3]Low (for the free acid)
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS60°C for 60 minutes[1]Derivatizes multiple functional groups, useful for analyzing other compounds simultaneously.[4]TMS derivatives can be sensitive to moisture.[2][4]High
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Similar to BSTFAProduces highly volatile derivatives.[5]Can lead to more complex mass spectra.[4]High
Other Methylation Reagents m-(Trifluoromethyl)phenyltrimethylammonium Hydroxide (TMTFTH)On-line derivatization in a hot GC inlet.Less work-intensive and highly accurate.[6][7]Requires specialized injection techniques.High

Experimental Workflow and Logical Relationships

The general workflow for the derivatization of anteisononadecanoic acid for GC-MS analysis involves several key steps, from sample preparation to data analysis. The logical relationship between these steps is crucial for obtaining reliable and reproducible results.

G Experimental Workflow for Anteisononadecanoic Acid Derivatization and GC-MS Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Containing Anteisononadecanoic Acid Extraction Lipid Extraction Sample->Extraction DryDown Evaporation to Dryness Extraction->DryDown AddReagent Addition of Derivatization Reagent DryDown->AddReagent Reaction Heating and Incubation AddReagent->Reaction Quench Reaction Quenching (if necessary) Reaction->Quench GCMS GC-MS Analysis Quench->GCMS Data Data Processing and Quantification GCMS->Data

Workflow for fatty acid derivatization and analysis.

Detailed Experimental Protocols

Below are detailed protocols for the most common and effective derivatization methods for anteisononadecanoic acid.

This protocol is adapted from established methods for fatty acid methylation.

  • Sample Preparation: Place up to 25 mg of the dried lipid extract containing anteisononadecanoic acid into a 10 mL reaction vessel.

  • Reagent Addition: Add 2 mL of 12% BCl₃-methanol (or BF₃-methanol).

  • Reaction: Heat the vessel at 60°C for 10 minutes.

  • Extraction: Cool the vessel, then add 1 mL of water and 1 mL of hexane (B92381). Shake vigorously to extract the FAMEs into the hexane layer.

  • Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

This protocol is based on common silylation procedures for acidic compounds.[1]

  • Sample Preparation: Place the dried sample (e.g., 1 mg/mL of fatty acid in an aprotic solvent) into a GC autosampler vial.

  • Reagent Addition: Add 50 µL of BSTFA with 1% TMCS.

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.

  • Analysis: After cooling, the sample is ready for direct injection into the GC-MS.

Signaling Pathways and Logical Relationships in Derivatization Choice

The selection of an appropriate derivatization reagent is a critical decision point that depends on the specific research question and the nature of the sample matrix.

G Decision Pathway for Derivatization Reagent Selection Start Start: Analyze Anteisononadecanoic Acid SampleType What is the sample matrix? Start->SampleType FreeAcid Is the target analyte the free fatty acid? SampleType->FreeAcid Simple or Complex Matrix Esterification Acid-Catalyzed Esterification (BF3-MeOH, HCl-MeOH) FreeAcid->Esterification Yes BaseEsterification Base-Catalyzed Transesterification (Not Suitable for Free Acid) FreeAcid->BaseEsterification No (part of complex lipid) OtherAnalytes Are other analytes with different functional groups also of interest? OtherAnalytes->Esterification No Silylation Silylation (BSTFA, MSTFA) OtherAnalytes->Silylation Yes Esterification->OtherAnalytes

Decision tree for selecting a derivatization reagent.

Conclusion

For the specific analysis of anteisononadecanoic acid, both acid-catalyzed esterification (particularly with BF₃-methanol for speed and efficiency) and silylation (using BSTFA or MSTFA) are highly suitable methods.[4] The choice between them may depend on laboratory preference, available equipment, and whether other classes of compounds in the sample are also being analyzed. Base-catalyzed methods are not recommended if the target analyte is the free fatty acid.[3] The provided protocols and decision-making frameworks should assist researchers in selecting and implementing the optimal derivatization strategy for their specific needs, ultimately leading to more accurate and reliable quantification of anteisononadecanoic acid.

References

Assessing the Diagnostic Potential of 16-Methyloctadecanoic Acid for Specific Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of disease diagnostics is continually evolving, with a growing emphasis on the identification of novel biomarkers for early and accurate detection. Among the myriad of endogenous molecules, fatty acids have garnered significant attention for their roles in cellular structure, energy metabolism, and signaling pathways. Alterations in fatty acid profiles have been associated with a range of pathologies, including metabolic disorders, cancers, and neurological diseases. This guide provides a comparative assessment of the diagnostic potential of a specific branched-chain saturated fatty acid, 16-methyloctadecanoic acid, in the context of other fatty acid biomarkers.

While direct evidence for this compound as a standalone diagnostic marker for a specific disease remains nascent, its position within the broader class of branched-chain fatty acids (BCFA) and the overall fatty acid profile holds promise. This guide synthesizes the available experimental data to offer a comparative perspective for researchers exploring its potential.

Comparative Analysis of Fatty Acid Biomarkers

The diagnostic utility of a biomarker is often evaluated by its sensitivity, specificity, and correlation with disease severity. The following tables summarize quantitative data from various studies, comparing the performance of different fatty acids, including where this compound might fit, in the context of several diseases.

Table 1: Fatty Acids in Cardiometabolic Diseases

BiomarkerDisease AssociationFold Change/Odds Ratio (Disease vs. Control)Reference
Even-Chain Saturated Fatty Acids (e.g., Palmitic Acid, C16:0) Increased risk of Cardiovascular Disease (CVD) and Type 2 Diabetes (T2D)RR for CVD: 1.31 (95% CI: 1.11–1.56)[1][1]
Odd-Chain Saturated Fatty Acids (e.g., Pentadecanoic Acid, C15:0) Reduced risk of CVD and T2DRR for CVD: 0.85 (95% CI: 0.79–0.92)[1][1]
Branched-Chain Fatty Acids (e.g., this compound) Altered levels observed in metabolic syndromeData on specific fold change for this compound is limited.General observation from fatty acid profiling studies.

Table 2: Fatty Acids in Cancer

BiomarkerCancer TypeObservationReference
Saturated Fatty Acids (SFAs) Breast CancerIncreased levels of iso-BCFAs show cytotoxicity towards breast cancer cell lines.[2][2]
Very-Long-Chain Fatty Acids (VLCFAs) Various CancersAcyl chain elongation identified as a potential diagnostic trait.[2][2]
This compound GeneralAs a BCFA, its role in cancer cell metabolism warrants further investigation.Inferred from the role of BCFAs.

Table 3: Fatty Acids in Neurological Disorders

BiomarkerNeurological DisorderObservationReference
Palmitic Acid (C16:0) Alzheimer's DiseaseIncreased levels in brain tissue of Alzheimer's patients.[3][3]
Unsaturated Fatty Acids (UFAs) Alzheimer's DiseaseDysregulation of UFA metabolism is implicated in AD pathology.[4][4]
This compound GeneralAlterations in fatty acid profiles are a feature of neurodegenerative diseases.General finding in lipidomic studies of neurological disorders.

Experimental Protocols

Accurate and reproducible quantification of fatty acids is paramount for their validation as diagnostic biomarkers. The most common methodology is gas chromatography-mass spectrometry (GC-MS) following lipid extraction and derivatization.

Protocol: Quantification of this compound in Serum/Plasma by GC-MS

This protocol provides a generalized workflow for the analysis of fatty acids, including this compound, from biological samples.

1. Lipid Extraction (Bligh and Dyer Method)

  • To 1 mL of serum or plasma, add 3.75 mL of a chloroform (B151607):methanol (1:2, v/v) mixture.

  • Vortex thoroughly for 2 minutes to ensure complete mixing and protein precipitation.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of distilled water and vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

2. Saponification and Methylation (Derivatization)

  • To the dried lipid extract, add 2 mL of 0.5 M methanolic NaOH.

  • Incubate at 80°C for 10 minutes to saponify the fatty acids.

  • Cool the sample to room temperature.

  • Add 2 mL of 14% boron trifluoride (BF3) in methanol.

  • Incubate at 80°C for 2 minutes to convert fatty acids to their fatty acid methyl esters (FAMEs).

  • Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

  • Vortex vigorously and centrifuge at 1000 x g for 5 minutes.

  • Collect the upper hexane layer containing the FAMEs.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 15°C/min to 180°C.

    • Ramp 2: 5°C/min to 250°C, hold for 3 minutes.

    • Ramp 3: 20°C/min to 320°C, hold for 12 minutes.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Identification: FAMEs, including 16-methyloctadecanoate, are identified by their retention times and mass spectra compared to known standards.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of an internal standard (e.g., heptadecanoic acid, C17:0) of a known concentration.

Visualizing the Context: Pathways and Workflows

To better understand the potential role of this compound and the process of its analysis, the following diagrams illustrate a simplified fatty acid metabolism pathway and the experimental workflow.

Fatty_Acid_Metabolism cluster_ingestion Dietary Intake cluster_synthesis De Novo Lipogenesis Diet Dietary Fats (Triglycerides) BCFA_pool Branched-Chain Fatty Acid Pool (e.g., this compound) Diet->BCFA_pool AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Palmitate Palmitic Acid (C16:0) MalonylCoA->Palmitate Elongation Elongation & Desaturation Palmitate->Elongation OtherFAs Other Fatty Acids Elongation->OtherFAs Metabolic_Pathways Cellular Processes: - Energy Production (β-oxidation) - Membrane Synthesis - Signaling Molecule Precursor OtherFAs->Metabolic_Pathways BCFA_pool->Metabolic_Pathways

Caption: Simplified overview of fatty acid sources and their metabolic fate.

Experimental_Workflow Sample Biological Sample (Serum, Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis: - Identification - Quantification GCMS->Data Result Diagnostic Potential Assessment Data->Result

Caption: General workflow for the analysis of fatty acids from biological samples.

Conclusion and Future Directions

The diagnostic potential of this compound is an area ripe for further investigation. While it has not yet been established as a definitive biomarker for any specific disease, its status as a branched-chain fatty acid places it within a class of molecules with emerging biological significance. The presented data on other fatty acids highlights the utility of lipid profiling in disease diagnostics.

Future research should focus on:

  • Targeted quantitative studies to determine the precise concentrations of this compound in large, well-characterized patient cohorts for various diseases.

  • Comparative analyses of its diagnostic performance against existing biomarkers.

  • Elucidation of the specific metabolic pathways involving this compound to understand its role in disease pathogenesis.

By employing robust analytical methodologies and well-designed clinical studies, the true diagnostic potential of this compound can be systematically unveiled, potentially leading to novel diagnostic tools for a range of diseases.

References

Safety Operating Guide

Proper Disposal of 16-Methyloctadecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 16-methyloctadecanoic acid, a long-chain fatty acid. While not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals), adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to be aware of the immediate safety and handling precautions for this compound.

ParameterGuideline
Personal Protective Equipment (PPE) Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
Ventilation Handle in a well-ventilated area to avoid inhalation of any dust or aerosols.
Spill Response In case of a spill, sweep up the solid material, taking care to minimize dust generation. Place the spilled material in a designated, labeled container for disposal. Clean the spill area with soap and water.
First Aid - Skin Contact Wash the affected area with soap and water.
First Aid - Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
First Aid - Ingestion If swallowed, rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.
First Aid - Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be straightforward while prioritizing safety and environmental responsibility.

Step 1: Waste Identification and Segregation

  • Confirm Non-Hazardous Status: Verify that the this compound waste is not mixed with any hazardous substances. If it is contaminated with hazardous chemicals, it must be treated as hazardous waste.

  • Segregate Waste: Do not mix this compound waste with other laboratory waste streams, particularly hazardous chemical waste.

Step 2: Packaging for Disposal

  • Primary Container: Place the solid this compound waste in a sturdy, leak-proof primary container. The original product container, if empty and in good condition, can be used.

  • Labeling: Clearly label the primary container with the full chemical name: "this compound".

  • Secondary Containment: Place the labeled primary container into a durable, sealable secondary container, such as a heavy-duty plastic bag or a designated non-hazardous waste bin.

Step 3: Final Disposal

  • Institutional Guidelines: Consult your institution's specific guidelines for the disposal of non-hazardous solid chemical waste. Procedures can vary between organizations.

  • General Procedure: In the absence of specific institutional directives, the securely packaged and labeled this compound waste can typically be disposed of in the regular solid waste stream (trash) that is destined for a landfill.

  • Direct Disposal: Laboratory personnel should transport the packaged waste directly to the designated dumpster or collection area for regular trash. Do not leave chemical waste in common laboratory trash bins that are handled by custodial staff.

Important Considerations:

  • Drain Disposal is Not Recommended: Do not dispose of solid this compound down the drain.

  • Local Regulations: Always adhere to local, state, and federal regulations regarding waste disposal.

Experimental Workflow for Safe Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Have 16-Methyloctadecanoic Acid for Disposal is_contaminated Is the waste mixed with hazardous chemicals? start->is_contaminated handle_hazardous Dispose of as Hazardous Waste is_contaminated->handle_hazardous Yes package_non_hazardous Package in a sturdy, labeled container. is_contaminated->package_non_hazardous No check_institutional_policy Consult institutional disposal policy. package_non_hazardous->check_institutional_policy dispose_in_trash Dispose in designated non-hazardous solid waste. check_institutional_policy->dispose_in_trash end End: Disposal Complete dispose_in_trash->end

Disposal workflow for this compound.

Personal protective equipment for handling 16-Methyloctadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 16-Methyloctadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. General recommendations for handling fatty acids include protection for the eyes, skin, and respiratory system, especially if the material is heated or aerosolized.[2]

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side shields or gogglesShould be worn at all times in the laboratory to protect from potential splashes. A face shield may be necessary when there is a higher risk of splashing.[3][4][5]
Hand Protection Chemical-resistant glovesNitrile or latex gloves are generally suitable for handling fatty acids.[3][5] Gloves should be inspected before use and replaced if damaged.
Body Protection Laboratory coatA standard laboratory coat should be worn to protect street clothing and skin from potential contamination.
Respiratory Protection Not generally required under normal handling conditions.If the substance is heated, aerosolized, or if dust is generated, a respirator may be necessary. Work in a well-ventilated area or under a chemical fume hood.
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will ensure a safe and efficient workflow.

  • Preparation :

    • Ensure the work area, typically a laboratory bench or a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station before beginning work.

  • Handling :

    • Wear the appropriate PPE as detailed in the table above.

    • When transferring or weighing the substance, do so in a manner that minimizes the creation of dust or aerosols.

    • If heating the substance, do so in a well-ventilated area or under a fume hood to avoid inhalation of any potential vapors.[6]

  • Post-Handling :

    • Clean the work area thoroughly after use.

    • Wash hands with soap and water after removing gloves.

    • Contaminated clothing should be removed and laundered before reuse.[6]

Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Disposal Route :

    • Dispose of the chemical waste in accordance with local, state, and federal regulations.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of non-hazardous chemical waste.[7]

Visualizing the Workflow

The following diagram illustrates the general workflow for safely handling a low-hazard chemical like this compound in a laboratory setting.

G Chemical Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase prep_area Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe locate_safety Locate Safety Equipment don_ppe->locate_safety handle_chem Handle Chemical locate_safety->handle_chem Proceed to Handling weighing Weighing handle_chem->weighing transferring Transferring handle_chem->transferring heating Heating (if applicable) handle_chem->heating clean_area Clean Work Area remove_ppe Remove PPE clean_area->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands collect_waste Collect Waste wash_hands->collect_waste Proceed to Disposal dispose_waste Dispose According to Regulations collect_waste->dispose_waste

Caption: Workflow for Safe Handling of Laboratory Chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.